Arachidyl Behenate
Description
Arachidyl behenate has been reported in Cynara cardunculus with data available.
Structure
2D Structure
Properties
IUPAC Name |
icosyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEYEHAVGPUUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195066 | |
| Record name | Arachidyl behenate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Arachidyl behenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
42233-14-7 | |
| Record name | Arachidyl behenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42233-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Arachidyl behenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidyl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosyl docosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ARACHIDYL BEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G00Q0O2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Arachidyl Behenate: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidyl behenate, a saturated wax ester, is a molecule of significant interest in various scientific and industrial fields, ranging from cosmetics to potential applications in drug delivery. This technical guide provides a comprehensive overview of its chemical structure, formula, and physicochemical properties. It details experimental protocols for its synthesis, purification, and analysis, tailored for a scientific audience. Furthermore, this guide explores the biological relevance of this compound, drawing upon the known activities of its constituent fatty acid, behenic acid, and its role in biological systems such as the skin's lipid barrier.
Chemical Structure and Properties
This compound (IUPAC name: icosyl docosanoate) is the ester formed from arachidyl alcohol (1-eicosanol) and behenic acid (docosanoic acid)[1][2][3][4][5]. It is classified as a wax ester, a class of neutral lipids known for their stability and hydrophobicity.
Molecular Formula: C₄₂H₈₄O₂
Molecular Weight: 621.1 g/mol
The structure of this compound consists of a 20-carbon alkyl chain from arachidyl alcohol esterified to the carboxyl group of a 22-carbon saturated fatty acid, behenic acid.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in formulations and for understanding its behavior in biological systems.
| Property | Value | Reference |
| Appearance | Off-white solid/paste | |
| Molecular Formula | C₄₂H₈₄O₂ | |
| Molecular Weight | 621.1 g/mol | |
| IUPAC Name | Icosyl docosanoate | |
| CAS Number | 42233-14-7 | |
| Solubility | Soluble in oil and alcohol |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods, with Fischer esterification being a common laboratory-scale approach and enzymatic synthesis offering a milder alternative.
2.1.1. Fischer Esterification
This acid-catalyzed esterification involves the reaction of behenic acid with arachidyl alcohol.
-
Materials: Behenic acid, arachidyl alcohol, concentrated sulfuric acid (catalyst), toluene (solvent).
-
Procedure:
-
Dissolve equimolar amounts of behenic acid and arachidyl alcohol in toluene in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude this compound.
-
2.1.2. Enzymatic Synthesis
Lipase-catalyzed esterification provides a more environmentally friendly method.
-
Materials: Behenic acid, arachidyl alcohol, immobilized lipase (e.g., Novozym 435), a suitable organic solvent (e.g., hexane or toluene).
-
Procedure:
-
Dissolve behenic acid and arachidyl alcohol in the chosen solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (typically 40-60°C) with constant shaking.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter off the immobilized enzyme for reuse.
-
Remove the solvent under reduced pressure to yield the product.
-
Purification
The synthesized this compound can be purified using column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Analysis
High-temperature gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of long-chain wax esters like this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer, equipped with a high-temperature capillary column.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or chloroform.
-
GC Conditions (Typical):
-
Injector Temperature: 340°C
-
Oven Program: Start at a lower temperature (e.g., 150°C), then ramp up to a high temperature (e.g., 350°C) to ensure elution of the high molecular weight ester.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected fragments and molecular ion.
-
-
Data Analysis: The retention time will be characteristic of this compound, and the mass spectrum will show a molecular ion peak (m/z 621.1) and characteristic fragmentation patterns of the fatty acid and fatty alcohol moieties.
Biological Significance and Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, its biological relevance can be inferred from its role as a wax ester and the known activities of its constituent molecules.
Role in Skin Barrier Function
This compound is widely used in cosmetic and dermatological products as an emollient and occlusive agent. Its long, saturated hydrocarbon chains contribute to the formation of a protective layer on the skin, which helps to:
-
Reduce Transepidermal Water Loss (TEWL): By forming a hydrophobic barrier, it prevents the evaporation of water from the skin, thus maintaining hydration.
-
Restore Skin Barrier Function: The skin's natural barrier is composed of a lipid matrix rich in ceramides, cholesterol, and free fatty acids. Topical application of lipids can help replenish and repair a compromised barrier. The fatty acid component of this compound, behenic acid, can be a source for the synthesis of other essential lipids within the epidermis.
Potential Signaling Pathway of Behenic Acid
Recent research has shed light on the biological activities of behenic acid, the fatty acid component of this compound. A notable study demonstrated that behenic acid can alleviate inflammation and insulin resistance in a model of gestational diabetes mellitus by regulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.
The proposed mechanism involves the inhibition of the TLR4/NF-κB pathway, which is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with various metabolic disorders.
This finding suggests that this compound, upon enzymatic hydrolysis to behenic acid in biological systems, could potentially exert anti-inflammatory effects. This opens avenues for its investigation in inflammatory skin conditions and other related disorders.
Biosynthesis of Wax Esters
This compound, like other wax esters, is synthesized in organisms through a two-step enzymatic pathway. This process is crucial for producing the protective waxes found on the surfaces of plants and insects, as well as for energy storage in some marine organisms.
The biosynthesis pathway involves two main enzymes:
-
Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA (in this case, behenoyl-CoA) to its corresponding fatty alcohol (arachidyl alcohol).
-
Wax Synthase (WS): This enzyme then esterifies the fatty alcohol with another fatty acyl-CoA molecule (arachidoyl-CoA) to form the final wax ester, this compound.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. The experimental protocols for its synthesis and analysis are robust and accessible. While its primary application has been in the cosmetic industry due to its emollient and occlusive properties that support skin barrier function, emerging research on its constituent fatty acid, behenic acid, points towards potential anti-inflammatory activities through the modulation of the TLR4/NF-κB signaling pathway. This suggests that this compound and similar long-chain wax esters may have untapped potential in dermatological and pharmaceutical applications, warranting further investigation into their specific interactions with biological signaling cascades. This guide provides a foundational resource for researchers and professionals in drug development to explore the multifaceted nature of this molecule.
References
A Comprehensive Technical Guide to Arachidyl Behenate and its Scientific Nomenclature
For researchers, scientists, and professionals in drug development, precise terminology and a thorough understanding of compound properties are paramount. This technical guide provides an in-depth overview of Arachidyl Behenate, a saturated wax ester, focusing on its synonyms in scientific literature, its physicochemical properties, and the analytical methodologies employed for its characterization.
Nomenclature and Synonyms
This compound is systematically known by several names in scientific and commercial literature. A comprehensive list of these synonyms is crucial for exhaustive literature searches and unambiguous identification. The compound is the ester of arachidyl alcohol (1-eicosanol) and behenic acid (docosanoic acid).
Below is a summary of its various identifiers and synonyms.
| Category | Identifier/Synonym | Source/Reference |
| IUPAC Name | Icosyl docosanoate | [1][2][3] |
| CAS Number | 42233-14-7 | [1][3] |
| EC Number | 255-728-3 | |
| Systematic Chemical Name | Eicosyl docosanoate | |
| n-Eicosyl n-docosanoate | ||
| Docosanoic acid, eicosyl ester | ||
| Common Synonyms | Behenic acid, arachidyl ester | |
| Eicosanyl docosanoate | ||
| Trade Name Example | WAXENOL 822 | |
| INCI Name | This compound | |
| UNII (Unique Ingredient Identifier) | 9G00Q0O2NS |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its application in various formulations.
| Property | Value | Source/Reference |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| Appearance | Off-white, waxy solid | |
| Boiling Point | 608.3 °C at 760 mmHg | |
| Flash Point | 335.2 °C | |
| Density | 0.856 g/cm³ | |
| Purity (typical) | >99% |
Analytical Methodologies
The characterization and quantification of this compound in various matrices are typically performed using chromatographic techniques. The following outlines a general experimental protocol for the analysis of wax esters, including this compound, based on methods described in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis
This method is suitable for the qualitative and quantitative analysis of long-chain wax esters.
Experimental Protocol:
-
Sample Preparation:
-
For solid samples (e.g., gum bases, biological materials), dissolve a known amount (e.g., 0.1–1.0 mg/mL) in an appropriate organic solvent such as hexane or toluene.
-
For lipid extracts, the total lipid extract can be directly analyzed or fractionated to isolate the wax ester fraction.
-
-
Internal Standard:
-
Add a suitable internal standard for quantification. For wax esters, compounds like methyl tricosanoate or cholestane can be used.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: A high-temperature GC system capable of reaching temperatures up to at least 390°C.
-
Column: A high-temperature capillary column suitable for lipid analysis (e.g., a ZB-50 column).
-
Injector: Split/splitless injector. Set the injector temperature to a high value, for example, 390°C, to ensure volatilization of the long-chain esters.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: Increase to 240°C at a rate of 15°C/min.
-
Ramp 2: Increase to 390°C at a rate of 8°C/min.
-
Hold at 390°C for a sufficient time (e.g., 6 minutes) to elute all compounds.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A wide mass range to cover the expected fragments and molecular ions of the wax esters (e.g., m/z 50–920).
-
Detector Temperature: Set to a high temperature, for example, 390°C.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard or spectral library.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Signaling Pathways and Experimental Workflows
A thorough review of the scientific literature did not yield any specific studies detailing the involvement of this compound in cellular signaling pathways. Its primary application in scientific and industrial contexts is as an emollient, viscosity-controlling agent, and a component of lipid-based formulations, where it is generally considered biochemically inert.
Due to the absence of research on its role in biological signaling, a diagrammatic representation of such pathways cannot be provided.
However, to illustrate a logical workflow for its analysis, the following diagram outlines the steps involved in the GC-MS characterization of this compound.
Conclusion
This compound, also known by its IUPAC name Icosyl docosanoate and CAS number 42233-14-7, is a well-characterized wax ester with a range of synonyms used across scientific and commercial domains. Its primary applications are in cosmetic and pharmaceutical formulations as an emollient and viscosity modifier. While detailed experimental protocols for its biological activity are scarce due to its inert nature, established analytical methods like high-temperature GC-MS allow for its precise identification and quantification. This guide provides a foundational understanding of this compound for professionals in research and development.
References
- 1. http://www.legislation.gov.uk/id/eudn/2006/257 [legislation.gov.uk]
- 2. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
The Nexus of Nature and Novel Synthesis: A Technical Guide to Arachidyl Behenate
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence and Synthetic Pathways of Arachidyl Behenate.
This technical guide delves into the natural sourcing and synthetic production of this compound (also known as icosyl docosanoate), a long-chain wax ester with significant applications in the pharmaceutical, cosmetic, and materials science sectors. This document provides an in-depth exploration of its biosynthetic origins, detailed methodologies for its extraction from natural sources, and comprehensive protocols for its chemical and enzymatic synthesis.
Natural Sources and Biosynthesis of this compound
This compound, a saturated wax ester, is constituted of arachidyl alcohol (a C20 fatty alcohol) and behenic acid (a C22 fatty acid). While many long-chain wax esters are prevalent in the cuticles of plants, serving as a protective barrier against environmental stressors, the specific natural occurrence of this compound is less commonly documented. However, it has been reported to be a constituent of the epicuticular wax of the cardoon plant, Cynara cardunculus.
The biosynthesis of wax esters in plants is a well-characterized two-step enzymatic process that occurs in the endoplasmic reticulum.
-
Fatty Acid Elongation and Reduction: Very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum from C16 and C18 acyl-CoA precursors by a fatty acid elongase (FAE) complex. Subsequently, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of a fatty acyl-CoA (like behenoyl-CoA) to its corresponding fatty alcohol (arachidyl alcohol).
-
Esterification: A wax synthase (WS) enzyme then facilitates the esterification of the fatty alcohol with a fatty acyl-CoA molecule (behenoyl-CoA) to form the final wax ester, this compound.
Experimental Protocol: Extraction of Epicuticular Wax from Plant Sources
This protocol provides a general method for the extraction of cuticular waxes from plants like Cynara cardunculus.
Materials:
-
Fresh plant leaves
-
Chloroform or hexane (analytical grade)
-
Glass beakers
-
Forceps
-
Glass vials with PTFE-lined caps
-
Rotary evaporator
-
Analytical balance
-
Gas chromatograph with mass spectrometer (GC-MS)
Procedure:
-
Carefully excise fresh leaves from the plant, handling them by the petiole to avoid disturbing the surface wax.
-
Measure the surface area of the leaves if quantification per unit area is required.
-
Briefly immerse the leaves (e.g., for 30-60 seconds) in a beaker containing chloroform or hexane with gentle agitation. This short immersion time minimizes the extraction of intracellular lipids.
-
Remove the leaves with forceps and perform a second brief wash in fresh solvent to ensure complete extraction of the epicuticular wax.
-
Combine the solvent washes into a pre-weighed glass vial.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.
-
Once the solvent is fully evaporated, weigh the vial containing the dried wax residue to determine the total wax yield.
-
For analysis, dissolve a known amount of the wax extract in a suitable solvent and analyze by GC-MS to identify and quantify the constituent compounds, including this compound.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic routes, offering different advantages in terms of reaction conditions, yield, and sustainability.
Chemical Synthesis
Chemical synthesis typically involves the direct esterification of behenic acid with arachidyl alcohol, often in the presence of an acid catalyst.
This protocol is based on general methods for the synthesis of long-chain wax esters.
Materials:
-
Behenic acid
-
Arachidyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of behenic acid and arachidyl alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol% relative to the carboxylic acid).
-
Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Enzymatic Synthesis
Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener alternative to chemical methods, proceeding under milder conditions with high specificity.
This protocol is adapted from established procedures for the synthesis of similar long-chain wax esters.[1][2]
Materials:
-
Behenic acid
-
Arachidyl alcohol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Solvent (e.g., n-hexane, or solvent-free)
-
Shaking incubator or stirred-tank reactor
-
Molecular sieves (optional, for water removal)
-
Ethanol
-
Saturated sodium carbonate solution
Procedure:
-
Combine behenic acid and arachidyl alcohol in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant) in a reaction vessel.
-
For a solvent-free system, gently heat the mixture to just above the melting point of the reactants to form a liquid phase. For a solvent-based system, dissolve the reactants in a minimal amount of a non-polar solvent like n-hexane.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant agitation.
-
To drive the reaction towards completion, water produced can be removed by conducting the reaction under a vacuum or by adding activated molecular sieves to the mixture.
-
Monitor the reaction progress by analyzing aliquots for the decrease in free fatty acid content via titration or chromatography. High conversion rates are typically achieved within 8-24 hours.[1][2]
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.
-
The product mixture can be purified by washing with ethanol to remove unreacted alcohol and with a saturated sodium carbonate solution to remove any remaining free fatty acids.[1]
Quantitative Data and Comparison
The choice between natural extraction and synthesis, and between chemical and enzymatic synthesis, depends on factors such as desired purity, yield, cost, and environmental impact. The following tables summarize key quantitative data for these processes.
Table 1: Natural Occurrence and Extraction of Wax Esters
| Parameter | Value/Range | Source |
| Natural Source of this compound | Cynara cardunculus | PubChem |
| General Wax Ester Content in Plant Cuticles | 0.1% - 85% of total wax | |
| Typical Solvents for Extraction | Chloroform, Hexane | General Protocols |
| Extraction Time (Immersion) | 30 - 60 seconds | General Protocols |
Table 2: Comparison of Synthesis Methods for Long-Chain Wax Esters
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Source |
| Catalyst | Strong acids (e.g., p-TsOH) | Lipases (e.g., Novozym 435) | |
| Reaction Temperature | High (e.g., >100°C) | Mild (e.g., 40-70°C) | |
| Reaction Time | 4 - 8 hours | 8 - 24 hours | |
| Yield | >95% | Up to 98% | |
| Solvent | Often required (e.g., Toluene) | Can be solvent-free | |
| By-products | Potential for side reactions | High selectivity, minimal by-products | |
| Catalyst Reusability | Difficult for homogeneous catalysts | High for immobilized enzymes | |
| Purity of Product | May require extensive purification | High purity with simpler work-up |
Conclusion
This compound can be obtained from natural sources, although its abundance is not well-quantified. Synthetic routes, both chemical and enzymatic, offer reliable and high-yield alternatives. Chemical synthesis is a well-established method capable of producing high yields, but often requires harsh conditions. Enzymatic synthesis presents a more sustainable and selective approach, operating under mild conditions and allowing for catalyst reuse. The choice of method will depend on the specific requirements of the application, balancing factors of yield, purity, cost, and environmental considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively work with and produce this compound.
References
An In-depth Technical Guide to the Melting Point and Crystallization Behavior of Arachidyl Behenate
For Researchers, Scientists, and Drug Development Professionals
Arachidyl behenate, a long-chain wax ester, is a key ingredient in various cosmetic and pharmaceutical formulations, where its thermal behavior is critical to product stability, texture, and performance.[1][2][3] This technical guide provides a comprehensive overview of the melting point and crystallization characteristics of this compound, drawing upon data from related compounds and general principles of wax ester thermodynamics.
This compound (IUPAC name: icosyl docosanoate) is the ester of arachidyl alcohol (1-eicosanol) and behenic acid (docosanoic acid), with the chemical formula C42H84O2.[4][5] It is a solid, off-white substance that is soluble in oils and alcohols. In formulations, it functions as an emollient, skin conditioning agent, and viscosity controller.
Melting Behavior
The melting point of wax esters is primarily influenced by the length of the hydrocarbon chains and the presence of any impurities. Longer chains generally result in higher melting points due to increased van der Waals forces between the molecules.
Crystallization Behavior
The crystallization of wax esters like this compound is a complex process governed by factors such as temperature, cooling rate, and the composition of the medium. When cooled from a molten state, these long-chain molecules tend to self-assemble into ordered crystalline structures.
Wax esters are known to exhibit polymorphism, meaning they can crystallize into different crystal structures with varying physical properties. The specific polymorphic form that develops is dependent on the crystallization conditions. The chain length and the position of the ester bond are critical determinants of the final crystal structure. For long-chain esters, the molecules typically arrange themselves in layers, or lamellae.
The crystallization process is crucial for the structuring of oleogels, where a network of wax crystals entraps a liquid oil phase, forming a semi-solid material. The strength and properties of this gel are directly related to the crystalline network formed by the wax esters.
Data Summary
The following table summarizes the available physical and thermal data for this compound and the analogous compound, behenyl behenate.
| Property | This compound (C42H84O2) | Behenyl Behenate (C44H88O2) |
| IUPAC Name | Icosyl docosanoate | Docosyl docosanoate |
| CAS Number | 42233-14-7 | 17671-27-1 |
| Molecular Formula | C42H84O2 | C44H88O2 |
| Molecular Weight | 621.12 g/mol | 649.17 g/mol |
| Appearance | Solid, off-white paste | White to yellowish, hard granules |
| Boiling Point | 608.3°C at 760 mmHg | 627.1°C at 760 mmHg |
| Melting Point | Not available | 70 - 74°C |
| Density | 0.856 g/cm³ | 0.856 g/cm³ |
Experimental Protocols
The characterization of the melting and crystallization behavior of materials like this compound relies on thermo-analytical techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine melting points, crystallization temperatures, and enthalpies of transition.
Methodology:
-
A small, precisely weighed sample of this compound is placed in a hermetically sealed pan. An empty pan is used as a reference.
-
The sample and reference pans are heated or cooled at a controlled rate in the DSC furnace.
-
The instrument measures the temperature difference between the sample and the reference, which is proportional to the difference in heat flow.
-
During a phase transition, such as melting or crystallization, there is a change in the heat flow, which is recorded as a peak in the DSC thermogram. The peak of an endothermic event (melting) or an exothermic event (crystallization) provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of different polymorphic forms.
Methodology:
-
A powdered sample of this compound is placed on a sample holder.
-
The sample is irradiated with a monochromatic beam of X-rays of a known wavelength.
-
The X-rays are diffracted by the crystalline planes in the sample at specific angles, according to Bragg's Law (nλ = 2d sinθ).
-
A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
The resulting XRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. Different polymorphs will produce distinct diffraction patterns.
References
An In-depth Technical Guide to the Solubility of Arachidyl Behenate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of arachidyl behenate, a long-chain wax ester. While specific quantitative solubility data is not extensively available in public literature, this document outlines the qualitative solubility profile, provides a detailed experimental protocol for determining precise solubility values, and offers a framework for recording and visualizing this data.
Introduction to this compound
This compound (also known as eicosyl docosanoate) is the ester of arachidyl alcohol (a 20-carbon fatty alcohol) and behenic acid (a 22-carbon fatty acid). Its long, saturated hydrocarbon chains give it a waxy, nonpolar nature, making it a valuable excipient in various pharmaceutical and cosmetic formulations for its emollient, viscosity-controlling, and structuring properties.[1][2] A thorough understanding of its solubility in organic solvents is critical for formulation development, manufacturing process design, and ensuring the stability and efficacy of the final product.
Qualitative Solubility Profile
Based on the general principles of "like dissolves like" and information on similar wax esters, the solubility of this compound can be qualitatively summarized as follows. As a large, nonpolar molecule, it exhibits poor solubility in polar solvents and greater solubility in nonpolar organic solvents.
General Solubility of Wax Esters:
-
Soluble in: Aromatic solvents, chloroform, ethers, esters, and ketones.[3]
-
Partially Soluble in: Alcohols and oils.[1]
-
Insoluble in: Water.[4]
Commercial waxes are often noted as being difficult to analyze due to their limited solubility in many common organic solvents.
Quantitative Solubility Data
To facilitate the acquisition and comparison of this critical data, the following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Nonpolar Solvents | Hexane | |||
| Toluene | ||||
| Chloroform | ||||
| Polar Aprotic Solvents | Acetone | |||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Polar Protic Solvents | Ethanol | |||
| Isopropanol |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted "gold standard" approach.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent of interest
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (precision of ±0.0001 g)
-
Glass vials with airtight caps (e.g., screw-top vials with PTFE-lined septa)
-
Syringe with a compatible filter (e.g., 0.45 µm PTFE for organic solvents)
-
Drying oven or vacuum desiccator
-
Pre-weighed aluminum or glass weighing dishes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. An excess is necessary to ensure that the solution reaches saturation.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare multiple replicate samples for each solvent and temperature to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the samples for a sufficient duration to reach equilibrium. For high molecular weight, waxy solids like this compound, this may take 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes significantly).
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is critical to ensure that no undissolved solid is transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed weighing dish.
-
Record the total weight of the dish and the aliquot.
-
Place the weighing dish in an oven or vacuum desiccator at a temperature sufficient to evaporate the solvent completely without degrading the this compound.
-
Once all the solvent has evaporated and the dish has returned to room temperature in a desiccator, weigh the dish containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the weighing dish from the final weight.
-
The solubility can then be expressed in the desired units, such as grams per 100 mL of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Conclusion
While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides a solid foundation for researchers. By understanding its qualitative solubility characteristics and implementing the detailed experimental protocol provided, scientists and formulation professionals can accurately determine the necessary solubility data for their specific applications. The provided table template and workflow diagram offer a structured approach to data acquisition and visualization, facilitating informed decision-making in research and development.
References
Toxicological Profile of Arachidyl Behenate for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidyl behenate, the ester of arachidyl alcohol and behenic acid, is a wax ester utilized in various research and commercial applications, notably in cosmetics and pharmaceuticals as an emollient and viscosity-controlling agent. This technical guide provides an in-depth overview of the available toxicological data on this compound and structurally related long-chain alkyl esters. The data herein are compiled to support research applications and to provide a baseline for safety and toxicological assessments in drug development. This document summarizes key toxicological endpoints, details the experimental methodologies used in these assessments, and presents relevant biological pathways. All quantitative data are presented in tabular format for clarity and comparative analysis.
Introduction
This compound (CAS No. 42233-14-7) is a saturated long-chain fatty acid ester. Its toxicological profile is of interest to researchers utilizing it as an excipient or in the development of new formulations. Due to its very low solubility in water and high molecular weight, its systemic absorption is expected to be minimal. The toxicological data for this compound are often extrapolated from data on a broader category of alkyl esters, as concluded by the Cosmetic Ingredient Review (CIR) Expert Panel.[1][2] This guide synthesizes the most relevant findings from such assessments to provide a comprehensive toxicological overview.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Icosyl docosanoate | |
| CAS Number | 42233-14-7 | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.1 g/mol | |
| Physical State | Solid wax | |
| Water Solubility | Very low (practically insoluble) |
Toxicological Data Summary
The toxicological profile of this compound and similar long-chain alkyl esters indicates a low order of toxicity. The available data, primarily from studies on analogous substances, are summarized below.
Acute Toxicity
Long-chain alkyl esters exhibit very low acute toxicity via oral and dermal routes.
| Endpoint | Species | Route | Test Substance | Result | Reference |
| LD50 | Rat | Oral | Cetyl Esters | > 5.0 g/kg | [1] |
| LD50 | Rat | Oral | Isopropyl Palmitate | > 5.0 g/kg | [1] |
| LD50 | Rabbit | Dermal | Cetyl Esters | > 2.0 g/kg | [1] |
| LD50 | Rabbit | Dermal | Isopropyl Palmitate | > 5.0 g/kg |
Irritation and Sensitization
Studies on various alkyl esters demonstrate that they are generally non-irritating to the skin.
| Species | Test Substance | Concentration | Result | Reference |
| Rabbit | Cetyl Esters | 100% | Non-irritating | |
| Rabbit | Isopropyl Palmitate | 100% | Mildly irritating | |
| Human | Isopropyl Palmitate | 10.0-50.0% | Non-irritating |
The potential for eye irritation is low for long-chain alkyl esters.
| Species | Test Substance | Concentration | Result | Reference |
| Rabbit | Cetyl Esters | 100% | Minimally irritating | |
| Rabbit | Isopropyl Palmitate | 100% | Unirritating to moderately irritating |
Alkyl esters are not considered to be skin sensitizers.
| Species | Test Substance | Concentration | Result | Reference |
| Guinea Pig | Cetyl Esters | 100% | Non-sensitizing | |
| Human | Isopropyl Palmitate | 10.0-50.0% | Non-sensitizing |
Repeated Dose Toxicity
Repeated dose oral toxicity studies on analogous alkyl esters have not shown significant systemic toxicity at doses up to 1000 mg/kg/day.
| Species | Route | Test Substance | NOAEL | Study Duration | Reference | |---|---|---|---|---| | Rat | Oral | Isopropyl Palmitate | 1000 mg/kg/day | 28 days | |
Genotoxicity
In vitro and in vivo genotoxicity studies on various alkyl esters have been consistently negative.
| Assay | Test System | Test Substance | Concentration/Dose | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | Isopropyl Palmitate | Up to 10 mg/plate | With and without | Non-mutagenic | |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Isopropyl Palmitate | Not specified | Not specified | Non-clastogenic |
Experimental Protocols
The following are generalized protocols for key toxicological studies, based on OECD guidelines and methodologies cited in the CIR safety assessments.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically females.
-
Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Access to food and water ad libitum, with fasting prior to dosing.
-
Dose Administration: The test substance is administered by gavage using a suitable vehicle. A starting dose of 300 mg/kg is typically used, followed by observation. If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Dermal Irritation (OECD 404: Acute Dermal Irritation/Corrosion)
-
Test Animals: Healthy, young adult albino rabbits.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle, is applied to a small area of skin under a semi-occlusive patch.
-
Exposure: The patch is left in place for 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is based on a standardized scale.
Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)
-
Test Animals: Female CBA/J mice.
-
Application: The test substance in a suitable vehicle is applied to the dorsum of each ear for three consecutive days.
-
Proliferation Measurement: On day 5, a radiolabeled thymidine precursor is injected intravenously.
-
Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of lymphocyte proliferation. A Stimulation Index (SI) of ≥ 3 is considered a positive response.
Biological Pathways and Mechanisms
Metabolism of this compound
This compound, being an ester of a fatty alcohol and a fatty acid, is expected to be metabolized through hydrolysis by esterases into its constituent components: arachidyl alcohol and behenic acid. This process is likely to occur in the skin and gastrointestinal tract.
Metabolism of this compound via Hydrolysis.
Signaling Pathway: PPAR Activation by Fatty Acid Metabolites
The fatty acid metabolites of this compound, particularly behenic acid, can act as signaling molecules. Long-chain fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.
PPAR Activation by Fatty Acid Metabolites.
Experimental Workflow Diagrams
Workflow for In Vitro Genotoxicity Assessment
Workflow for In Vitro Genotoxicity Testing.
Conclusion
The available toxicological data on this compound and structurally related long-chain alkyl esters indicate a very low hazard profile. These substances are not acutely toxic, are not skin irritants or sensitizers, and have no evidence of genotoxicity. Repeated exposure does not lead to significant systemic toxicity at high dose levels. The metabolic fate of this compound involves simple hydrolysis to its constituent fatty acid and fatty alcohol, which are then further metabolized through normal physiological pathways. These fatty acid metabolites can act as signaling molecules, for instance, by activating PPARs. For research applications, this compound can be considered a substance with low toxicological concern, making it a suitable candidate for various formulation and development studies. However, as with any substance, its use in novel applications should be guided by a thorough safety assessment.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Arachidyl Behenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl behenate, the ester of arachidyl alcohol and behenic acid, is a valuable wax ester with significant applications in the cosmetics, personal care, and pharmaceutical industries.[1] It functions as an emollient, thickener, and film-forming agent, contributing to the texture and stability of various formulations.[1] Traditional chemical synthesis of this compound often requires harsh conditions, including high temperatures and the use of potentially hazardous catalysts. Enzymatic esterification presents a milder, more sustainable, and highly selective alternative, offering improved product purity and reduced environmental impact.[2][3] This document provides detailed application notes and protocols for the synthesis of this compound via enzymatic esterification, primarily utilizing an immobilized lipase.
Principle of Enzymatic Esterification
The synthesis of this compound is achieved through the direct esterification of arachidyl alcohol and behenic acid, catalyzed by a lipase. Lipases, a class of hydrolases, can effectively catalyze ester synthesis in non-aqueous or micro-aqueous environments. The reaction is reversible, and the removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are often preferred due to their enhanced stability, ease of recovery, and reusability.[4]
The catalytic mechanism of lipase-mediated esterification typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate with the fatty acid, followed by a nucleophilic attack from the alcohol to produce the ester and regenerate the enzyme.
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of long-chain wax esters, which serve as excellent models for the synthesis of this compound.
Table 1: Effect of Reaction Parameters on the Yield of Long-Chain Wax Esters *
| Parameter | Range Studied | Optimal Value | Resulting Yield (%) | Reference |
| Temperature (°C) | 45 - 65 | 50 - 60 | > 95 | |
| Reaction Time (h) | 1 - 5 | 4 | ~98 | |
| Enzyme Loading (% w/w of substrates) | 10 - 50 | 40 | > 95 | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 3:1 | 2.5:1 | ~98 | |
| Agitation Speed (rpm) | 150 - 250 | 200 | > 95 |
*Data is based on the synthesis of cetyl octanoate using Novozym® 435 in a solvent system. These parameters are expected to be a good starting point for the optimization of this compound synthesis.
Table 2: Comparison of Solvent vs. Solvent-Free Systems for Wax Ester Synthesis *
| System | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Solvent-Free | Immobilized Candida sp. lipase | 40 | 8 | 98 | |
| n-Hexane | Novozym® 435 | 50 | 4 | 98 | |
| Solvent-Free | Novozym® 435 | 70 | 6 | >87 |
*Data compiled from studies on various long-chain wax esters. Solvent-free systems are a viable and environmentally friendly option.
Experimental Protocols
Materials and Reagents
-
Behenic Acid (C22:0), >99% purity
-
Arachidyl Alcohol (C20:0), >99% purity
-
Immobilized Lipase (e.g., Novozym® 435)
-
Hexane (or other suitable organic solvent, for solvent-based protocol and analysis)
-
Ethanol
-
Saturated sodium carbonate solution
-
Molecular sieves (3Å or 4Å), activated
-
Diatomaceous earth (for filtration)
Protocol 1: Solvent-Free Enzymatic Synthesis of this compound
This protocol describes a solvent-free approach, which is environmentally friendly and simplifies product work-up.
-
Substrate Preparation: In a temperature-controlled reaction vessel, combine behenic acid and arachidyl alcohol in a 1:1 molar ratio.
-
Reaction Setup: Heat the mixture to 60-70°C with constant stirring (e.g., 200 rpm) until both substrates are completely melted and homogenized.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the molten substrate mixture. A typical enzyme loading is 5-10% by weight of the total substrates.
-
Water Removal: To drive the reaction towards ester formation, remove the water produced during the reaction. This can be achieved by conducting the reaction under a vacuum or by adding activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion can be determined by measuring the decrease in free fatty acid content via titration with a standard alkali solution or by Gas Chromatography (GC) analysis.
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (typically >95% in 8-24 hours), stop the reaction by cooling the mixture and filtering off the immobilized enzyme. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.
-
Product Purification: The crude this compound can be purified by washing with a warm ethanol solution to remove any unreacted arachidyl alcohol, followed by a wash with a warm saturated sodium carbonate solution to remove any residual behenic acid. The final product is then dried under vacuum.
Protocol 2: Analysis of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
Due to the high molecular weight and low volatility of this compound (a C42 wax ester), a high-temperature GC-MS method is required for its analysis.
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent such as hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL.
-
GC-MS Conditions:
-
Column: A high-temperature capillary column suitable for wax ester analysis (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 8°C/min to 390°C, hold for 6 minutes.
-
-
Carrier Gas: Helium.
-
Detector Temperature: 390°C.
-
MS Scan Range: m/z 50-920.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The purity can be determined by calculating the peak area percentage.
Visualizations
Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of Arachidyl Behenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Arachidyl Behenate, a wax ester commonly used in cosmetics, pharmaceuticals, and other industries. Detailed protocols for key analytical techniques are provided to ensure accurate and reproducible results.
Physicochemical Properties of this compound
This compound, with the chemical formula C42H84O2, is the ester of arachidyl alcohol (a C20 fatty alcohol) and behenic acid (a C22 fatty acid)[1]. It functions as an emollient, skin conditioning agent, and viscosity controlling agent in various formulations[2][3].
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Chemical Name | Icosyl docosanoate | [1][4] |
| CAS Number | 42233-14-7 | |
| Molecular Weight | 621.12 g/mol | |
| Appearance | Off-white solid/paste | |
| Purity | >99% | |
| Boiling Point | 608.3 °C at 760 mmHg (estimated) | |
| Flash Point | 335.2 °C (estimated) | |
| Density | 0.856 g/cm³ (estimated) | |
| Acid Value | < 2 mg KOH/g (Typical for Behenyl Behenate) | |
| Saponification Value | 79 - 89 mg KOH/g (Typical for Behenyl Behenate) |
Note: Acid and Saponification values are for the closely related Behenyl Behenate and serve as a likely range for this compound.
Analytical Techniques for Characterization
A multi-faceted approach is recommended for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.
Chromatographic Methods: GC-MS and HPLC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for assessing the purity and composition of this compound. Due to its high molecular weight and low volatility, derivatization is often required for GC-MS analysis.
2.1.1. Experimental Protocol: GC-MS Analysis (after transesterification)
This protocol is for the analysis of the fatty acid and fatty alcohol components of this compound after a transesterification reaction.
1. Sample Preparation (Transesterification):
-
Weigh approximately 10 mg of this compound into a screw-capped vial.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 70°C for 2 hours.
-
After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) and fatty alcohols to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 15 minutes at 300°C.
-
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-700.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the methyl ester of behenic acid and arachidyl alcohol by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of the target compounds.
-
Identify and quantify any impurities present.
2.1.2. Experimental Protocol: HPLC-MS Analysis
HPLC coupled with a suitable detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used for the analysis of the intact wax ester.
1. Sample Preparation:
-
Dissolve 1 mg/mL of this compound in a suitable solvent such as chloroform or a mixture of isopropanol and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile/Isopropanol (80:20 v/v) with 0.1% formic acid.
-
-
Gradient:
-
Start with 50% B, increase to 100% B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS Detector (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 100-1000.
-
3. Data Analysis:
-
Identify the [M+H]+ or [M+Na]+ adduct of this compound.
-
Assess purity based on the peak area of the main component.
-
Identify any related impurities.
Spectroscopic Methods: FTIR and NMR
2.2.1. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to confirm the functional groups present in this compound.
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
2. FTIR Conditions:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
3. Data Analysis:
-
Identify characteristic absorption bands:
-
~2915 cm⁻¹ and ~2850 cm⁻¹ (C-H stretching of long alkyl chains).
-
~1735 cm⁻¹ (C=O stretching of the ester group).
-
~1170 cm⁻¹ (C-O stretching of the ester group).
-
2.2.2. Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity and purity of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
2. NMR Conditions (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
3. Data Analysis (¹H NMR):
-
Identify characteristic chemical shifts (δ in ppm):
-
~4.05 (t, 2H, -O-CH₂ -).
-
~2.28 (t, 2H, -CH₂ -COO-).
-
~1.62 (m, 4H, -O-CH₂-CH₂ - and -CH₂ -CH₂-COO-).
-
~1.25 (s, broad, backbone -(CH₂ )n-).
-
~0.88 (t, 6H, two terminal -CH₃ groups).
-
4. NMR Conditions (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 s.
5. Data Analysis (¹³C NMR):
-
Identify characteristic chemical shifts (δ in ppm):
-
~174.0 (C=O of the ester).
-
~64.5 (-O-C H₂-).
-
~34.5 (-C H₂-COO-).
-
~22.0 - 32.0 (backbone -(C H₂)n-).
-
~14.1 (terminal -C H₃).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal behavior of this compound.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
2. DSC Conditions:
-
Temperature Program: Heat from 25°C to 100°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Reference: An empty, sealed aluminum pan.
3. Data Analysis:
-
Determine the onset temperature and the peak maximum of the endothermic melting transition.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the verification of its identity, purity, and quality, which is crucial for its application in regulated industries. The provided protocols offer a starting point for method development and validation in research and quality control laboratories.
References
Unveiling the Structure of Long-Chain Wax Esters: Application Notes and Protocols for FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Long-chain wax esters, critical components in various biological and industrial systems, demand precise structural characterization for their effective application in fields ranging from pharmaceuticals to materials science. This document provides detailed application notes and experimental protocols for the analysis of these complex lipids using two powerful spectroscopic techniques: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Fourier Transform Infrared (FTIR) Spectroscopy of Long-Chain Wax Esters
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For long-chain wax esters, FTIR is particularly useful for confirming the presence of the characteristic ester group and analyzing the nature of the long aliphatic chains.
Application Notes
The FTIR spectrum of a typical long-chain wax ester is dominated by absorption bands arising from the vibrations of its constituent functional groups. The most prominent peaks are associated with the ester carbonyl group (C=O) and the numerous methylene (CH₂) and methyl (CH₃) groups in the long fatty acid and fatty alcohol chains.
Key spectral features to identify in the analysis of wax esters include:
-
C=O Stretching: A strong, sharp absorption band typically observed in the region of 1750-1735 cm⁻¹ is indicative of the ester carbonyl group. The exact position of this peak can be influenced by the molecular environment.[1][2][3]
-
C-H Stretching: Intense absorption bands in the 3000-2800 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the long aliphatic chains.[2]
-
CH₂ Bending: A characteristic absorption band around 1470-1460 cm⁻¹ is due to the scissoring (bending) vibration of the methylene groups.[3]
-
CH₂ Rocking: A peak observed around 720 cm⁻¹ can indicate the rocking motion of a long chain of methylene groups (n > 4).
-
C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group typically appear in the 1250-1000 cm⁻¹ region.
Quantitative Data Summary
The following table summarizes the characteristic FTIR absorption bands for long-chain wax esters.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | Asymmetric & Symmetric Stretching | 2914 - 2949 | Strong |
| C=O (ester) | Stretching | 1732 - 1744 | Strong |
| C-H (alkane) | Bending (Scissoring) | 1463 - 1471 | Medium |
| C-O (ester) | Stretching | 1250 - 1000 | Medium |
| -(CH₂)n- (n>4) | Rocking | 718 - 728 | Medium |
Data compiled from multiple sources.
Experimental Protocol: FTIR Analysis of a Solid Wax Ester Sample using the KBr Pellet Method
This protocol outlines the steps for preparing a solid wax ester sample for analysis by transmission FTIR spectroscopy.
-
Sample Grinding: Weigh approximately 1-2 mg of the solid wax ester sample and 100-200 mg of dry potassium bromide (KBr) powder. Grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy of Long-Chain Wax Esters
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR provide a wealth of information about the carbon skeleton and the electronic environment of individual atoms within a wax ester.
Application Notes
¹H NMR Spectroscopy:
Proton NMR is highly sensitive and provides information on the number of different types of protons and their neighboring protons. Key signals in the ¹H NMR spectrum of a long-chain wax ester include:
-
Terminal Methyl Protons (-CH₃): A triplet signal typically appears in the upfield region around δ 0.84 - 0.92 ppm.
-
Methylene Chain Protons (-(CH₂)n-): A large, broad multiplet is observed between δ 1.22 - 1.42 ppm, corresponding to the numerous methylene groups in the long aliphatic chains.
-
Methylene Protons α to the Ester Carbonyl (-CH₂-COO-): A triplet is found further downfield, typically between δ 2.29 - 2.30 ppm.
-
Methylene Protons on the Alcohol Moiety α to the Ester Oxygen (-O-CH₂-): A triplet signal appears around δ 4.04 ppm.
-
Olefinic Protons (-CH=CH-): If the wax ester contains unsaturation, signals for the olefinic protons will be observed in the downfield region, typically between δ 5.30 - 5.54 ppm.
¹³C NMR Spectroscopy:
Carbon-13 NMR provides direct information about the carbon framework of the molecule. Characteristic ¹³C NMR signals for long-chain wax esters include:
-
Carbonyl Carbon (-COO-): The ester carbonyl carbon resonates significantly downfield, typically around δ 172.9 ppm.
-
Methylene Carbon on the Alcohol Moiety α to the Ester Oxygen (-O-CH₂-): This carbon signal appears in the range of δ 62.5 - 65.5 ppm.
-
Methylene Carbon α to the Ester Carbonyl (-CH₂-COO-): This signal is typically found around δ 33.0 ppm.
-
Methylene Chain Carbons (-(CH₂)n-): A series of signals for the long methylene chain carbons are observed in the region of δ 24.3 - 30.2 ppm.
-
Terminal Methyl Carbon (-CH₃): The methyl carbon signal is found in the most upfield region, around δ 14.7 ppm.
Quantitative Data Summary
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for long-chain wax esters.
Table 2: Characteristic ¹H NMR Chemical Shifts
| Proton Type | Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | 1.56 - 1.68 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COO-) | 2.29 - 2.30 | Triplet |
| Methylene on Alcohol Moiety α to Oxygen (-O-CH₂-) | ~4.04 | Triplet |
| Olefinic (-CH=CH-) | 5.30 - 5.54 | Multiplet |
Data compiled from multiple sources.
Table 3: Characteristic ¹³C NMR Chemical Shifts
| Carbon Type | Chemical Shift (δ) ppm |
| Terminal Methyl (-CH₃) | ~14.7 |
| Methylene Chain (-(CH₂)n-) | 24.3 - 30.2 |
| Methylene α to Carbonyl (-CH₂-COO-) | ~33.0 |
| Methylene on Alcohol Moiety α to Oxygen (-O-CH₂-) | 62.5 - 65.5 |
| Olefinic (-CH=CH-) | 125 - 135 |
| Carbonyl (-COO-) | ~172.9 |
Data compiled from multiple sources.
Experimental Protocol: NMR Analysis of a Long-Chain Wax Ester
This protocol describes the preparation of a wax ester sample for analysis by high-resolution NMR spectroscopy.
-
Sample Dissolution: Accurately weigh 10-50 mg of the purified wax ester sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. It is good practice to filter the solution through a small plug of cotton wool in the pipette to remove any particulate matter.
-
Sample Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with a solvent like acetone to remove any fingerprints or dirt.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize FTIR and NMR spectroscopy for the comprehensive characterization of long-chain wax esters, facilitating a deeper understanding of their structure-function relationships in various scientific and industrial applications.
References
Thermal Analysis of Arachidyl Behenate by Differential Scanning Calorimetry (DSC): Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl Behenate, a wax ester composed of arachidyl alcohol and behenic acid, is a key ingredient in various pharmaceutical and cosmetic formulations.[1][2] Its thermal properties are critical to the stability, performance, and sensory characteristics of the final product. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal behavior of materials like this compound.[3] This application note provides a detailed protocol for the thermal analysis of this compound using DSC, including data interpretation and potential applications in research and development.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point and the energy associated with these transitions (enthalpy of fusion).[3] For wax esters like this compound, DSC can also provide insights into polymorphism, the ability of a compound to exist in multiple crystalline forms, which can significantly impact its physical properties.[4]
Applications in Research and Drug Development
The thermal analysis of this compound is crucial for:
-
Quality Control: Ensuring batch-to-batch consistency of the raw material.
-
Formulation Development: Understanding the compatibility of this compound with other excipients and its behavior during manufacturing processes such as hot-melt extrusion.
-
Stability Studies: Assessing the impact of temperature fluctuations on the physical stability of formulations containing this compound.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of this compound to ensure the desired physical properties are maintained.
Quantitative Data Summary
The following table summarizes the expected thermal properties of long-chain wax esters similar to this compound (C42H84O2), based on available data for analogous compounds.
| Thermal Property | Expected Value Range | Reference |
| Melting Point (Tm) | 70 - 75 °C | |
| Enthalpy of Fusion (ΔHf) | ~190 J/g |
Note: The exact values for this compound may vary slightly depending on the purity of the sample and the specific DSC conditions used.
Experimental Protocol
This protocol outlines the steps for performing a DSC analysis of this compound.
Instrumentation and Materials
-
Differential Scanning Calorimeter (DSC): Equipped with a cooling accessory.
-
DSC Pans: Aluminum pans, hermetically sealed.
-
Crimper: For sealing the DSC pans.
-
Analytical Balance: Capable of measuring to ±0.01 mg.
-
This compound Sample: High purity (>99%).
-
Purge Gas: High purity nitrogen.
Experimental Workflow
Detailed Method
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Place the lid on the pan and hermetically seal it using a crimper.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 25°C.
-
First Heating Scan: Heat the sample from 25°C to 100°C at a heating rate of 10°C/min. This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 100°C to 25°C at a cooling rate of 10°C/min. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample from 25°C to 100°C at a heating rate of 10°C/min. The data from this scan is typically used for analysis of the melting behavior.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
From the second heating scan, determine the onset temperature of melting (Tm onset) and the peak melting temperature (Tm peak).
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Interpretation of Results
The DSC thermogram of a high-purity wax ester like this compound is expected to show a single, sharp endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the presence of impurities or polymorphism. The sharpness of the peak is an indicator of the purity of the sample.
Logical Relationship of Thermal Properties
Conclusion
DSC is an indispensable tool for the thermal characterization of this compound. The protocol provided in this application note offers a reliable method for obtaining accurate and reproducible data on its melting behavior and enthalpy of fusion. This information is vital for researchers, scientists, and drug development professionals to ensure the quality, stability, and performance of pharmaceutical and cosmetic products containing this important wax ester.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C42H84O2 | CID 3016339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Techniques for the Purity Assessment of Arachidyl Behenate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl Behenate (IUPAC name: icosyl docosanoate) is a wax ester composed of arachidyl alcohol (a 20-carbon fatty alcohol) and behenic acid (a 22-carbon fatty acid).[1][2] It is utilized in the cosmetics and pharmaceutical industries as an emollient, thickener, and viscosity-controlling agent.[1][2] Ensuring the purity of this compound is critical for product quality, safety, and performance. Chromatographic techniques are essential for separating and quantifying this compound from potential impurities, which may include unreacted starting materials (arachidyl alcohol and behenic acid), by-products from the manufacturing process, or degradation products.
This document provides detailed application notes and protocols for the purity assessment of this compound using High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Chromatographic Approaches
The two primary chromatographic techniques for the purity assessment of this compound are:
-
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS): This high-resolution technique is ideal for the analysis of volatile and semi-volatile compounds. For a high molecular weight wax ester like this compound, high-temperature capabilities are necessary to ensure volatilization without thermal degradation. GC-MS provides excellent separation and definitive identification of impurities based on their mass spectra.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. It separates molecules based on their hydrophobicity. For this compound, long-chain alkyl (C18 or C30) columns are effective. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).
Experimental Workflows
The general workflow for the chromatographic analysis of this compound involves sample preparation followed by instrumental analysis.
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) Protocol
HT-GC-MS is a powerful technique for the separation and identification of this compound and related impurities. The high-temperature capability allows for the analysis of this high molecular weight wax ester in its intact form.
Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable organic solvent such as hexane, toluene, or chloroform.
-
Cap the vial and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary.
Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temperature | 390°C |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial temperature: 120°C, hold for 1 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°C, hold for 10 min |
| Transfer Line Temp. | 380°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-850 |
| Injection Volume | 1 µL |
Data Presentation
The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
| Component | Expected Retention Time (min) | Area % (Example) |
| Arachidyl Alcohol | ~15-17 | < 0.1 |
| Behenic Acid (as methyl ester if derivatized) | ~18-20 | < 0.1 |
| This compound | ~25-30 | > 99.0 |
| Other Wax Esters | Variable | < 0.5 |
| Unknown Impurities | Variable | < 0.3 |
Note: Retention times are estimates and should be confirmed with standards.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
RP-HPLC with a C18 or C30 column is an excellent alternative for the purity assessment of this compound, particularly for labs that do not have high-temperature GC capabilities.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a solvent mixture similar to the initial mobile phase, for example, a mixture of isopropanol and chloroform.
-
Bring the flask to volume with the dissolution solvent and mix thoroughly.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Column | C18, 4.6 x 250 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) or a C30 column for better separation of long-chain esters.[3] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol:Hexane (80:20, v/v) |
| Gradient Program | 0-5 min: 90% A, 10% B5-25 min: Linear gradient to 50% A, 50% B25-30 min: Hold at 50% A, 50% B30.1-35 min: Return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM |
Data Presentation
Similar to the GC-MS method, purity is determined by the relative peak area of this compound.
| Component | Expected Retention Time (min) | Area % (Example) |
| Behenic Acid | ~5-7 | < 0.1 |
| Arachidyl Alcohol | ~8-10 | < 0.1 |
| This compound | ~18-22 | > 99.0 |
| Other Wax Esters | Variable | < 0.5 |
| Unknown Impurities | Variable | < 0.3 |
Note: Retention times are estimates and will vary based on the exact column and mobile phase composition.
Logical Relationship for Method Selection
The choice between HT-GC-MS and RP-HPLC depends on several factors, including the available instrumentation, the nature of potential impurities, and the desired level of structural information.
Conclusion
Both HT-GC-MS and RP-HPLC are robust and reliable methods for the purity assessment of this compound. HT-GC-MS offers the advantage of providing detailed structural information for impurity identification. RP-HPLC is a more universally available technique that can analyze a broad range of wax esters without the need for high temperatures. The choice of method should be based on the specific requirements of the analysis and the instrumentation available in the laboratory. The protocols provided herein serve as a starting point for method development and validation for the quality control of this compound.
References
Application Notes and Protocols for Arachidyl Behenate in Solid Lipid Nanoparticle (SLN) Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for lipophilic drugs, offering advantages such as controlled release, improved stability, and enhanced bioavailability. The choice of the solid lipid is a critical factor in the formulation of SLNs as it influences the particle size, drug loading capacity, and release characteristics. Arachidyl Behenate, a wax ester composed of arachidyl alcohol and behenic acid, is a solid at room temperature with a melting point suitable for common SLN preparation techniques.[1][2] Its lipophilic nature and biocompatibility make it an excellent candidate for the formulation of SLNs for various therapeutic applications.[3][4]
These application notes provide a comprehensive guide to the use of this compound in the formulation of SLNs. Detailed protocols for the preparation and characterization of this compound-based SLNs are provided, along with expected physicochemical properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful SLN formulation.
| Property | Value | Reference(s) |
| Synonyms | Behenyl Behenate, Eicosyl Docosanoate | [5] |
| CAS Number | 42233-14-7 | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| Appearance | Off-white solid, waxy substance | |
| Melting Point | 70 - 75 °C | |
| Solubility | Soluble in oil and alcohol; practically insoluble in water |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization followed by Ultrasonication
This protocol describes a common and effective method for producing SLNs.
Materials:
-
This compound
-
Drug to be encapsulated (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Lecithin)
-
Purified water
-
Organic solvent (optional, for dissolving the drug if necessary)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 5-10°C above its melting point (i.e., 75-85°C) in a beaker placed in a water bath.
-
If the drug is not soluble in the molten lipid, it can be dissolved in a minimal amount of a suitable organic solvent before being added to the molten this compound.
-
Disperse the drug in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 1-3% w/v) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-85°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Particle Size Reduction:
-
Transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate the emulsion for 10-15 minutes. The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. This rapid cooling causes the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove any unencapsulated drug or excess surfactant, the SLN dispersion can be purified by dialysis or centrifugation followed by resuspension of the pellet in purified water.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are crucial for predicting the stability and in vivo behavior of the SLNs.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Dilute the SLN dispersion with purified water to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C.
-
Perform the measurements in triplicate to ensure accuracy and reproducibility.
Expected Results:
| Parameter | Expected Range |
| Particle Size (Z-average) | 100 - 400 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > |-20| mV (for good electrostatic stability) |
2. Entrapment Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the SLNs.
Equipment:
-
Ultracentrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (UV-Vis or HPLC).
-
Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
3. In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the SLNs over time.
Equipment:
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the SLN dispersion into a dialysis bag.
-
Seal the dialysis bag and immerse it in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the amount of drug released in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
Visualizations
Caption: Workflow for SLN Preparation.
Caption: Characterization of SLNs.
Conclusion
This compound is a promising solid lipid for the formulation of SLNs due to its suitable physicochemical properties. The protocols outlined in these application notes provide a robust framework for the development and characterization of this compound-based SLNs for drug delivery applications. Researchers should note that optimization of formulation parameters, such as the type and concentration of surfactant and the drug-to-lipid ratio, is crucial for achieving the desired nanoparticle characteristics for a specific therapeutic application.
References
Application Notes and Protocols for Arachidyl Behenate in Nanostructured Lipid Carrier (NLC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, offering significant advantages for drug delivery, including enhanced drug loading capacity, improved stability, and controlled release profiles.[1][2][3] NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that provides more space for drug molecules, thereby overcoming limitations of earlier solid lipid nanoparticles (SLNs).[1][2]
Arachidyl behenate, a wax ester composed of arachidyl alcohol and behenic acid, is a promising candidate as a solid lipid for NLC formulations. Its solid state at physiological temperatures, biocompatibility, and chemical stability make it an attractive material for developing robust drug delivery systems. These application notes provide a comprehensive overview and detailed protocols for the hypothetical development of this compound-based NLCs.
Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Synonyms | Eicosyl docosanoate, Behenic acid arachidyl ester | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Soluble in oil and alcohol | |
| Key Features | Emollient, viscosity controlling agent, film-former |
Experimental Protocols
Preparation of this compound-Based NLCs by High-Pressure Homogenization (HPH)
This protocol describes the preparation of NLCs using a hot homogenization technique followed by high-pressure homogenization, a widely used and scalable method.
Materials:
-
Solid Lipid: this compound
-
Liquid Lipid: Oleic Acid (or other suitable liquid lipid)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Drug: (Lipophilic drug of choice)
-
Aqueous Phase: Purified Water
Equipment:
-
Water bath
-
High-speed stirrer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Beakers and magnetic stirrers
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh this compound and the chosen liquid lipid. A typical starting ratio is 70:30 (solid:liquid lipid).
-
Heat the lipid mixture in a beaker in a water bath to 5-10°C above the melting point of this compound until a clear, homogenous molten lipid phase is obtained.
-
Dissolve the lipophilic drug in the molten lipid phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., 1-3% w/v) in purified water.
-
Heat the aqueous phase in a separate beaker to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring (e.g., 8000-15000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipids will recrystallize, forming the NLCs.
-
Store the NLC dispersion at 4°C.
-
Diagram of High-Pressure Homogenization Workflow:
Caption: Workflow for NLC preparation using high-pressure homogenization.
Characterization of this compound-Based NLCs
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are critical for predicting the stability and in vivo performance of the NLCs.
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer instrument.
-
Record the average particle size (Z-average), PDI, and zeta potential. Measurements should be performed in triplicate.
b) Entrapment Efficiency (EE) and Drug Loading (DL)
EE determines the percentage of the initial drug that is successfully encapsulated within the NLCs.
Method: Ultrafiltration-Centrifugation
Procedure:
-
Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the NLCs from the aqueous phase containing the free, unentrapped drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100
-
Diagram of Entrapment Efficiency Determination:
Caption: Workflow for determining entrapment efficiency and drug loading.
In Vitro Drug Release Study
This protocol assesses the release profile of the encapsulated drug from the NLCs over time.
Method: Dialysis Bag Method
Procedure:
-
Transfer a known volume of the drug-loaded NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
Hypothetical Quantitative Data for this compound NLCs
The following table summarizes expected ranges for the physicochemical properties of NLCs formulated with this compound, based on typical values reported for other wax-based NLCs.
| Formulation Variable | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Lipid Concentration | Increases with higher concentration | Generally decreases | May become less negative | May increase to a point |
| Surfactant Conc. | Decreases with higher concentration | May increase or decrease | Becomes more negative | Generally increases |
| Liquid Lipid Ratio | Decreases with higher ratio | Generally decreases | May become less negative | Generally increases |
| Homogenization Pressure | Decreases with higher pressure | Decreases | Becomes more negative | May increase |
| Homogenization Cycles | Decreases with more cycles | Decreases | Becomes more negative | May increase |
Note: These are generalized trends and the actual results will depend on the specific drug, liquid lipid, surfactant, and process parameters used.
Conclusion
This compound holds potential as a solid lipid for the formulation of NLCs due to its favorable physicochemical properties. The protocols outlined in these application notes provide a framework for the systematic development and characterization of this compound-based NLCs for various drug delivery applications. Researchers are encouraged to optimize the formulation and process parameters to achieve the desired nanoparticle characteristics for their specific therapeutic goals.
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality by design based development of nanostructured lipid carrier: a risk based approach [explorationpub.com]
- 3. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled-Release Drug Delivery Systems Using Arachidyl Behenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl Behenate, a wax ester, is a highly lipophilic and biocompatible excipient that is increasingly utilized in the formulation of controlled-release drug delivery systems. Its solid state at room temperature and high melting point make it an excellent candidate for creating lipid-based matrices that can effectively sustain the release of therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the formulation of controlled-release systems using this compound and its close structural analog, Glyceryl Behenate, which is often used interchangeably in pharmaceutical research. The primary applications covered are Solid Lipid Nanoparticles (SLNs) and Matrix Tablets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in controlled-release formulations.
| Property | Value | Reference |
| Chemical Name | Icosyl docosanoate | [1] |
| Synonyms | This compound, Eicosanyl docosanoate, Behenic acid, arachidyl ester | [1] |
| CAS Number | 42233-14-7 | [1] |
| Molecular Formula | C42H84O2 | [1][2] |
| Molecular Weight | 621.1 g/mol | |
| Physical Form | Off-white, solid paste | |
| Solubility | Oil and alcohol soluble |
I. Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal drug carriers that are solid at both room and body temperatures. They offer advantages such as improved bioavailability, protection of labile drugs, and controlled release. This compound serves as a key lipid matrix component in SLN formulations.
A. Formulation Parameters for Glyceryl Behenate-Based SLNs
The following table summarizes key formulation parameters and outcomes for SLNs prepared using Glyceryl Behenate, a close analog of this compound.
| Drug | Lipid | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release (24h) | Reference |
| Donepezil | Glyceryl Behenate | Tween 80, Poloxamer 188 | 99.42 ± 7.26 | -21.1 | 96.72 ± 5.89 | 96.72 ± 5.89 | |
| Lopinavir | Glyceryl Behenate | Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | -12.7 ± 0.87 | 81.6 ± 2.3 | - | |
| Haloperidol | Glyceryl Behenate | Tween 80 | 103 ± 09 | -23.5 ± 1.07 | 79.46 ± 1.97 | 87.21 ± 3.63 | |
| Fosinopril | Glyceryl Behenate | Polyvinyl alcohol | 178.8 | -21 | 91.64 | ~80 | |
| Oleanolic Acid | Glyceryl Behenate | Polysorbate 80 | 312.9 ± 3.617 | -17.0 ± 0.513 | 86.54 ± 1.818 | - | |
| Asiatic Acid | Glyceryl Behenate | Polysorbate 80 | 115.5 ± 0.458 | -11.9 ± 0.321 | 76.22 ± 0.436 | - |
B. Experimental Protocol: Solvent Emulsification-Diffusion for SLN Preparation
This technique is suitable for thermolabile drugs as it avoids high temperatures.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (or Glyceryl Behenate)
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Aqueous surfactant solution (e.g., Tween 80, Poloxamer 188)
-
Purified water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Protocol:
-
Organic Phase Preparation: Dissolve the API and this compound in the water-miscible organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Diffusion and Nanoparticle Formation: Dilute the emulsion with a large volume of purified water under constant stirring. The organic solvent will diffuse into the water, causing the lipid to precipitate and form SLNs.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by dialysis.
-
Washing and Concentration: Wash the SLN dispersion to remove excess surfactant and concentrate if necessary using ultrafiltration.
Caption: Workflow for SLN preparation using the solvent emulsification-diffusion method.
II. Matrix Tablets
Matrix tablets are a common oral solid dosage form for achieving sustained drug release. This compound can be used to form a hydrophobic, non-erodible matrix from which the drug diffuses over time.
A. Formulation Parameters for Glyceryl Behenate-Based Matrix Tablets
| Drug | Lipid Concentration (% w/w) | Other Excipients | Preparation Method | Key Finding | Reference |
| Tramadol HCl | Varied | Microcrystalline cellulose, Lactose | Direct Compression, Hot Fusion | Hot fusion was more effective in retarding drug release. | |
| Theophylline | 10 - 50 | Lactose, Dibasic calcium phosphate anhydrous | Direct Compression | Drug release was sustained for up to 12 hours. | |
| Itraconazole, Carbamazepine | Varied | Polyvinylpyrrolidone | Hot-Melt Extrusion | Glyceryl behenate acted as a plasticizer and release modifier. | |
| Indomethacin | Varied | HPMCAS | Hot-Melt Extrusion | Synergistic effect of polymer/lipid carrier on controlled release. |
B. Experimental Protocol: Hot Melt Extrusion (HME) for Matrix Tablet Formulation
HME is a solvent-free, continuous process that is well-suited for producing controlled-release matrix systems.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (or Glyceryl Behenate)
-
Thermoplastic polymer (e.g., HPMC, Eudragit) (optional)
-
Plasticizer (optional)
Equipment:
-
Hot melt extruder with a suitable die
-
Pelletizer or other downstream processing equipment
-
Tablet press
Protocol:
-
Premixing: Physically mix the API, this compound, and any other excipients.
-
Extrusion: Feed the premixed powder into the hot melt extruder. The material is heated, melted, and mixed as it is conveyed by the rotating screws.
-
Die Shaping: The molten mass is forced through a die to form a continuous extrudate of a specific shape (e.g., rod, film).
-
Downstream Processing: The extrudate is cooled and processed into the desired form, such as pellets using a pelletizer.
-
Tableting: The resulting pellets or milled extrudate can then be compressed into tablets using a standard tablet press.
Caption: Workflow for matrix tablet formulation using hot melt extrusion.
III. Spray Drying for Microparticle Formulation
Spray drying is a continuous process that can be used to produce solid microparticles from a solution or suspension, offering another method for creating controlled-release formulations.
A. Experimental Protocol: Spray Drying for Controlled-Release Microparticles
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (or Glyceryl Behenate)
-
Solvent system (e.g., ethanol, water, or a mixture) in which the API and lipid are soluble or form a stable suspension.
-
Optional: a polymeric carrier (e.g., Eudragit)
Equipment:
-
Spray dryer with a two-fluid or rotary atomizer
-
Cyclone separator
-
Collection vessel
Protocol:
-
Feed Preparation: Prepare a solution or suspension of the API and this compound in the chosen solvent system.
-
Atomization: The feed is pumped to the atomizer, which breaks the liquid into fine droplets.
-
Drying: The droplets are sprayed into a heated drying chamber where the solvent rapidly evaporates, leaving solid microparticles.
-
Collection: The dried microparticles are separated from the drying air by a cyclone and collected in a vessel.
-
Further Processing: The collected microparticles can be filled into capsules or compressed into tablets.
References
Arachidyl Behenate as a matrix-forming agent in pharmaceutical tablets.
Application Notes: Arachidyl Behenate as a Matrix-Forming Agent
Introduction
This compound, commercially available as Glyceryl Behenate (e.g., Compritol® 888 ATO), is a lipid excipient composed of a blend of mono-, di-, and triesters of behenic acid with glycerol.[1] It is a fine, white, waxy solid with a melting point of approximately 69-74°C.[2][3] In the pharmaceutical industry, it is widely utilized as a multifunctional excipient, notably as a matrix-forming agent for creating sustained-release (SR) oral solid dosage forms.[1][4] Its hydrophobic and inert nature allows for the formation of a non-erodible tablet matrix from which the active pharmaceutical ingredient (API) diffuses in a controlled manner. The drug release mechanism is primarily governed by diffusion, where aqueous fluids penetrate the inert matrix, dissolve the API, which then diffuses out through a network of pores and channels.
The release kinetics can be predictably modulated by adjusting the concentration of this compound, the solubility of the API and other excipients, and the manufacturing process employed. It is compatible with various manufacturing techniques, including direct compression and hot-melt processes.
Data Presentation: Performance in Matrix Tablets
The following tables summarize the quantitative effects of this compound concentration and manufacturing processes on tablet properties and drug release profiles.
Table 1: Effect of this compound Concentration on In-Vitro Drug Release (Direct Compression) Data is illustrative, based on typical performance of a water-soluble API.
| This compound Conc. (% w/w) | 2 hours | 4 hours | 8 hours | 12 hours |
| 5% | ~45% | ~65% | ~90% | >95% |
| 10% | ~35% | ~50% | ~75% | ~90% |
| 15% | ~25% | ~40% | ~60% | ~75% |
| 25% | ~15% | ~25% | ~45% | ~60% |
Table 2: Influence of Manufacturing Process on Drug Release (Tramadol HCl) Data adapted from studies on glyceryl behenate with tramadol HCl.
| Formulation ID | Process | This compound Conc. (% w/w) | % Drug Released (1 hour) | % Drug Released (4 hours) | % Drug Released (8 hours) |
| DC-1 | Direct Compression | 20% | 40.5 | 68.2 | 89.1 |
| MG-1 | Melt Granulation | 20% | 28.9 | 55.1 | 72.1 |
| MG-2 | Melt Granulation | 30% | 20.1 | 45.3 | 65.4 |
Table 3: Recommended Formulation Strategy Based on API Solubility General guidance for developing sustained-release formulations.
| API Solubility in Release Medium | Recommended this compound Conc. | Recommended Diluent Type | Rationale |
| >50 mg/mL (High) | >20% | Water-insoluble (e.g., Dibasic Calcium Phosphate) | High concentration of lipid is needed to retard the release of a highly soluble drug. Insoluble diluents prevent rapid pore formation. |
| 1-50 mg/mL (Moderate) | 10-25% | Soluble and/or Insoluble | A balance of lipid matrix former and diluent properties can be used to tailor the release profile. |
| <1 mg/mL (Low) | <15% | Water-soluble (e.g., Lactose) | A lower lipid amount is sufficient. Soluble diluents act as pore-formers to facilitate necessary drug release. |
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Matrix Tablets by Direct Compression
This protocol describes a standard method for producing matrix tablets using direct compression, which is efficient and avoids the use of heat and moisture.
1. Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Compritol® 888 ATO)
-
Diluent/Filler (e.g., Dibasic Calcium Phosphate Anhydrous, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
V-blender or Turbula blender
-
Tablet Press (single-punch or rotary)
-
Sieves (e.g., 20 and 40 mesh)
2. Procedure:
-
Weighing: Accurately weigh all components (API, this compound, Diluent) as per the desired formulation.
-
Sieving: Pass all weighed powders through a 20-mesh sieve to break up any agglomerates.
-
Blending: Transfer the sieved powders, excluding the lubricant, into a blender. Mix for 10-15 minutes at a defined speed (e.g., 90 rpm) to ensure a homogenous blend.
-
Lubrication: Add the pre-sieved (40-mesh) magnesium stearate to the powder blend. Mix for an additional 2-3 minutes. Caution: Avoid over-mixing, as this can negatively affect tablet hardness and dissolution.
-
Compression: Transfer the final blend to the hopper of a tablet press. Compress the blend into tablets of the target weight, hardness, and thickness using appropriate tooling.
Protocol 2: In-Vitro Drug Release Study (Dissolution Test)
This protocol is essential for evaluating the sustained-release performance of the formulated tablets.
1. Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Vessels (900 mL capacity)
-
Water bath/heater capable of maintaining 37 ± 0.5°C
-
UV-Vis Spectrophotometer or HPLC system for sample analysis
-
Syringes and filters for sample withdrawal
2. Dissolution Media & Conditions:
-
Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 4.5 or 6.8, or 0.1N HCl to simulate gastric fluid).
-
Temperature: 37 ± 0.5°C.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Paddle Speed: 50, 75, or 100 rpm.
3. Procedure:
-
Setup: De-aerate the dissolution medium and place 900 mL into each vessel. Allow the medium to equilibrate to 37 ± 0.5°C.
-
Tablet Introduction: Place one tablet in each dissolution vessel. Start the apparatus immediately, ensuring the paddle speed is set as required.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a specified volume of the medium from each vessel. Ensure the sample is withdrawn from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Medium Replacement (Optional but Recommended): Immediately replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze for drug content using a validated analytical method (e.g., UV-Vis Spectrophotometry at the drug's λmax).
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement. Plot the results as cumulative % drug release versus time.
Visualizations
Caption: Workflow for direct compression tablet manufacturing and evaluation.
Caption: Effect of this compound concentration on drug release.
References
Application of Arachidyl Behenate in Topical Delivery Systems: A Comprehensive Guide for Researchers
For Immediate Release
Application Notes and Protocols
Topic: Application of Arachidyl Behenate in Topical Delivery Systems for Research
Audience: Researchers, scientists, and drug development professionals involved in the formulation and evaluation of topical drug delivery systems.
Introduction
This compound, a wax ester derived from the esterification of arachidyl alcohol and behenic acid, is a key excipient in the development of advanced topical drug delivery systems. Its lipophilic nature, high melting point, and biocompatibility make it an excellent candidate for forming the lipid matrix of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticulate systems offer numerous advantages for dermal and transdermal drug delivery, including enhanced skin penetration, controlled release, improved drug stability, and targeted delivery to specific skin strata. This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation and characterization of topical delivery systems.
Physicochemical Properties of this compound
This compound, often referred to by its commercial name Glyceryl Behenate (e.g., Compritol® 888 ATO), is a mixture of glyceryl esters of behenic acid. Its properties are pivotal to its function in topical delivery systems.
| Property | Value | Reference |
| Chemical Name | Icosyl docosanoate | [1] |
| CAS Number | 42233-14-7 | [1] |
| Molecular Formula | C42H84O2 | [1] |
| Molecular Weight | 621.12 g/mol | [1] |
| Appearance | Off-white, waxy solid | [2] |
| Melting Point | ~70-80 °C | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol), insoluble in water |
Application in Topical Delivery Systems: SLNs and NLCs
This compound is a primary component in the formulation of SLNs and NLCs, which are at the forefront of nanotechnology-based topical therapies.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, such as this compound. They offer advantages like controlled release and protection of encapsulated drugs. However, they can have limitations such as lower drug loading capacity and potential drug expulsion during storage due to lipid crystallization.
-
Nanostructured Lipid Carriers (NLCs): To overcome the limitations of SLNs, NLCs were developed. They are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix. This imperfect crystal structure allows for higher drug loading and reduces drug expulsion.
The selection of this compound as the solid lipid is attributed to its ability to form a stable nanoparticle matrix, its occlusive properties on the skin which enhance hydration and drug penetration, and its biocompatibility.
Experimental Protocols
Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes a common method for producing SLNs using this compound as the lipid matrix.
Materials:
-
This compound (e.g., Compritol® 888 ATO)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Polysorbate 80 (Tween 80), Poloxamer 188)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point (e.g., 85°C).
-
Dissolve the lipophilic API in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. This leads to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C for long-term stability.
-
Protocol 2: Preparation of this compound-based Nanostructured Lipid Carriers (NLCs) by Emulsification-Diffusion Method
This protocol is suitable for preparing NLCs, offering higher drug loading capacity.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Medium-Chain Triglycerides)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Soy Lecithin)
-
Organic Solvent (e.g., Dichloromethane, Ethanol)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound, the liquid lipid, and the API in the organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-shear homogenization for 5-10 minutes to form an o/w emulsion.
-
-
Solvent Diffusion:
-
Dilute the emulsion with a large volume of water (typically a 1:5 or 1:10 ratio of emulsion to water) under gentle stirring. This causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent from the dispersion using a rotary evaporator under reduced pressure.
-
-
Purification and Storage:
-
The NLC dispersion can be further purified by dialysis or centrifugation if needed.
-
Store the final NLC dispersion at 4°C.
-
Characterization of this compound-based Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared nanoparticles.
Quantitative Data Summary
The following table summarizes typical physicochemical characteristics of this compound-based nanoparticles from various studies.
| Formulation Type | Solid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SLN | Glyceryl Behenate | Polysorbate 80 | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | N/A (Blank) | |
| SLN | Glyceryl Behenate | Tween 80 | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | |
| NLC | Glyceryl Behenate | Polyvinyl Alcohol, Polysorbate 80 | 150 ± 10 | < 0.25 | Negative | 85 ± 3 | |
| NLC | Compritol 888 ATO | Softigen | 265.1 ± 9.2 | 0.401 ± 0.022 | High Negative | N/A | |
| NLC | Compritol ATO 888 | Tween 80 | 202.2 | 0.44 | -21.5 | 88 |
Note: N/A indicates data not available in the cited source. Compritol® 888 ATO is a trade name for Glyceryl Behenate.
Characterization Protocols
Protocol 3: Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size and Polydispersity Index (PDI) measurement, perform the analysis at 25°C. The PDI value indicates the homogeneity of the particle size distribution (a value < 0.3 is generally considered acceptable).
-
For zeta potential measurement, place the diluted sample in a specific capillary cell. The zeta potential provides an indication of the colloidal stability of the dispersion (a value of ±30 mV is generally considered stable).
-
Perform all measurements in triplicate and report the mean ± standard deviation.
Protocol 4: Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
Separate the free, unencapsulated drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Mechanism of Skin Penetration Enhancement
This compound-based nanoparticles enhance skin penetration of encapsulated drugs through several mechanisms.
-
Occlusion: The lipid nanoparticles form a film on the skin surface, reducing transepidermal water loss (TEWL). This increases skin hydration, which can loosen the structure of the stratum corneum, facilitating drug penetration.
-
Adhesion and Fusion: The small size and lipophilic nature of the nanoparticles promote close contact and fusion with the stratum corneum, allowing for the direct transfer of the drug into the skin.
-
Follicular Targeting: Nanoparticles can accumulate in hair follicles, which act as reservoirs for sustained drug release into the deeper skin layers and systemic circulation.
Conclusion
This compound is a versatile and valuable excipient for the formulation of SLNs and NLCs for topical drug delivery. Its favorable physicochemical properties and biocompatibility contribute to the development of stable and effective nanoparticulate systems. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this compound in their topical formulation research and development endeavors. Further optimization of formulations and in vivo studies are essential to fully realize the therapeutic potential of these advanced delivery systems.
References
Application Notes and Protocols for the Rheological Characterization of Arachidyl Behenate in Emulsions and Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl behenate, the ester of arachidyl alcohol and behenic acid, is a wax ester utilized in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and, crucially, a viscosity-controlling agent.[1][2][3][4] Its ability to structure formulations and impart a desirable skin feel makes it a valuable ingredient in a wide range of semi-solid products, including creams, lotions, and gels. Understanding the rheological properties that this compound confers to these formulations is essential for product development, ensuring stability, predicting sensory performance, and controlling quality.[5]
These application notes provide a comprehensive overview of the rheological characterization of this compound in both emulsion and gel systems. Detailed experimental protocols for sample preparation and rheological measurements are provided to enable researchers to assess the impact of this compound on their formulations.
Rheological Properties of this compound Formulations
This compound contributes to the structure and viscosity of emulsions and gels, typically resulting in non-Newtonian, shear-thinning behavior. This means that the viscosity of the formulation decreases as shear stress (e.g., during application to the skin) increases, allowing for good spreadability. At rest, the higher viscosity contributes to the stability of the product.
Data Presentation
While specific quantitative rheological data for this compound is not extensively available in public literature, the following tables present typical data for wax-based emulsions and gels, which can be considered analogous. These values illustrate the expected rheological behavior when incorporating a structuring wax like this compound.
Table 1: Typical Rheological Parameters for an Oil-in-Water (O/W) Emulsion Containing a Wax Ester
| Parameter | Value Range | Description |
| Zero-Shear Viscosity (η₀) | 10 - 100 Pa·s | Viscosity at very low shear rates, indicative of the emulsion's stability at rest. |
| Infinite-Shear Viscosity (η∞) | 0.1 - 1 Pa·s | Viscosity at very high shear rates, relating to the feel of the product during application. |
| Yield Stress (τ₀) | 5 - 50 Pa | The minimum stress required to initiate flow, indicating the firmness of the cream. |
| Storage Modulus (G') | 100 - 1000 Pa | A measure of the elastic properties of the emulsion, indicating its solid-like character at rest. |
| Loss Modulus (G'') | 10 - 100 Pa | A measure of the viscous properties of the emulsion, indicating its liquid-like character. |
| Tan(δ) (G''/G') | 0.1 - 0.5 | A value < 1 indicates a predominantly elastic, gel-like structure. |
Table 2: Typical Rheological Parameters for a Gel Containing a Wax Ester
| Parameter | Value Range | Description |
| Zero-Shear Viscosity (η₀) | 50 - 500 Pa·s | Higher than emulsions, reflecting a more structured system. |
| Yield Stress (τ₀) | 20 - 100 Pa | Higher yield stress corresponds to a firmer gel. |
| Storage Modulus (G') | 500 - 5000 Pa | Significantly higher than emulsions, indicating a stronger gel network. |
| Loss Modulus (G'') | 50 - 500 Pa | Also higher, but G' remains dominant. |
| Tan(δ) (G''/G') | < 0.1 | Very low values are characteristic of strong gels. |
Experimental Protocols
The following protocols outline the preparation of a model O/W emulsion and a gel containing this compound, as well as the subsequent rheological analysis.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a basic O/W cream to evaluate the rheological contribution of this compound.
Materials:
-
Oil Phase:
-
This compound: 3-5% (w/w)
-
Cetearyl Alcohol: 5-10% (w/w)
-
Mineral Oil or other suitable emollient: 10-20% (w/w)
-
Emulsifier (e.g., Ceteareth-20): 2-4% (w/w)
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3-5% (w/w)
-
Preservative: As required
-
Procedure:
-
Combine all components of the oil phase in a beaker and heat to 75-80°C until all solids are melted and the phase is uniform.
-
In a separate beaker, combine all components of the aqueous phase and heat to 75-80°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 3-5 minutes.
-
Continue mixing at a lower speed while allowing the emulsion to cool.
-
At around 40°C, add any temperature-sensitive ingredients.
-
Continue gentle mixing until the emulsion reaches room temperature.
-
Allow the emulsion to rest for at least 24 hours before performing rheological measurements.
Protocol 2: Preparation of a Gel
This protocol details the creation of a simple gel to assess the structuring properties of this compound.
Materials:
-
This compound: 5-15% (w/w)
-
Oil (e.g., Isopropyl Myristate or other light ester): q.s. to 100%
Procedure:
-
Combine the this compound and the oil in a beaker.
-
Heat the mixture to 80-85°C while stirring until the this compound is completely dissolved.
-
Pour the molten mixture into a suitable container.
-
Allow the gel to cool to room temperature without agitation.
-
Let the gel set for at least 24 hours before conducting rheological tests.
Protocol 3: Rheological Measurements
The following are standard rheological tests to characterize the prepared emulsions and gels. A rotational rheometer with temperature control is required.
Equipment and Settings:
-
Rheometer: Rotational rheometer with Peltier temperature control.
-
Geometry: Cone-plate or parallel-plate geometry (e.g., 40 mm diameter, 1° cone angle or 1 mm gap for parallel plates).
-
Temperature: 25°C (or other relevant temperature, e.g., skin temperature).
A. Viscosity Curve (Flow Curve):
-
Carefully apply the sample to the rheometer plate, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate at the set temperature for 2-3 minutes.
-
Perform a continuous shear rate ramp from 0.1 s⁻¹ to 100 s⁻¹.
-
Record the viscosity and shear stress as a function of the shear rate.
-
This test provides information on the shear-thinning behavior of the formulation.
B. Oscillatory Measurements (Frequency Sweep):
-
Apply a fresh sample and allow it to equilibrate.
-
First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Select a strain value within the LVER.
-
Perform a frequency sweep from 0.1 to 10 Hz at the selected constant strain.
-
Record G', G'', and tan(δ) as a function of frequency. This characterizes the viscoelastic nature of the sample at rest.
C. Yield Stress Measurement:
-
Apply a fresh sample and allow it to equilibrate.
-
Perform a stress ramp from a low stress (e.g., 0.1 Pa) to a high stress (e.g., 200 Pa).
-
The yield stress is the stress at which the material begins to flow, often identified as the point where the viscosity drops sharply or by the crossover point of G' and G''.
Visualizations
The following diagrams illustrate the experimental workflows for preparing and analyzing the this compound formulations.
Caption: Workflow for O/W Emulsion Preparation and Rheological Analysis.
Caption: Workflow for Gel Preparation and Rheological Characterization.
Conclusion
The rheological characterization of this compound in emulsions and gels is fundamental to understanding its role as a structuring and viscosity-modifying agent. By employing the standardized protocols outlined in these application notes, researchers and formulators can effectively quantify the impact of this compound on the physical properties of their products. This data is invaluable for optimizing formulations to achieve desired stability, texture, and sensory characteristics, ultimately leading to the development of high-quality cosmetic and pharmaceutical products.
References
Application Notes and Protocols for Arachidyl Behenate as a Coating Agent in Research-Scale Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl behenate is a wax ester composed of arachidyl alcohol and behenic acid.[1][2] It is primarily utilized in the cosmetics and personal care industries as an emollient, skin conditioning agent, and viscosity controller.[3][4] Its properties as a film-former and barrier agent in cosmetic formulations suggest its potential utility as a coating agent in pharmaceutical research, particularly for controlled drug delivery and taste-masking applications.[1]
While direct research on this compound as a pharmaceutical coating agent is limited, its structural and physicochemical similarities to other well-researched lipid excipients, such as glyceryl behenate, allow for the extrapolation of methodologies and applications. Glyceryl behenate is widely used in the pharmaceutical industry to form lipid matrices for sustained-release tablets and as a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based systems are effective for enhancing the bioavailability of poorly soluble drugs, protecting sensitive active pharmaceutical ingredients (APIs), and achieving controlled or targeted drug release.
These application notes provide an overview of the potential uses of this compound as a coating agent in research-scale preparations, with detailed protocols adapted from established methods for similar lipid excipients.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulations.
| Property | Value | Reference |
| Chemical Name | Icosyl docosanoate | |
| CAS Number | 42233-14-7 | |
| Molecular Formula | C42H84O2 | |
| Molecular Weight | 621.12 g/mol | |
| Appearance | Off-white, waxy solid | |
| Solubility | Soluble in oil and alcohol; Insoluble in water | |
| Purity (Research Grade) | >99% |
Applications in Research-Scale Preparations
This compound's waxy nature and insolubility in water make it a promising candidate for several research-scale coating applications:
-
Solid Lipid Nanoparticles (SLNs): As a solid lipid matrix, this compound can encapsulate APIs, forming a protective coating that can enhance stability and control release.
-
Microencapsulation: It can be used to create microparticles with a lipid coating to mask the taste of bitter APIs, protect them from degradation, or modify their release profile.
-
Hydrophobic Matrix Formation: In tablet formulations, it can form a hydrophobic matrix that retards the release of water-soluble drugs.
Experimental Protocols
The following protocols are adapted from established methods for lipid-based drug delivery systems and can be used as a starting point for developing formulations with this compound.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is suitable for thermostable APIs. The principle involves emulsifying a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form SLNs.
Materials and Equipment:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
-
Magnetic stirrer with heating
-
Water bath
Methodology:
-
Preparation of Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the accurately weighed API in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles. The number of cycles and pressure should be optimized for the specific formulation.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency and drug loading.
-
Characterize the morphology using electron microscopy.
-
Protocol 2: Preparation of SLNs by Solvent Emulsification-Diffusion
This method is suitable for thermolabile APIs as it avoids high temperatures during the entire process.
Materials and Equipment:
-
This compound
-
API
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Surfactant
-
Purified water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Methodology:
-
Preparation of Organic Phase:
-
Dissolve the this compound and the API in a water-miscible organic solvent.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Emulsification:
-
Inject the organic phase into the aqueous phase under moderate stirring.
-
Homogenize the mixture using a high-speed homogenizer or sonicator for a defined period to form an oil-in-water emulsion.
-
-
Solvent Diffusion:
-
Dilute the emulsion with a larger volume of purified water under continuous stirring to facilitate the diffusion of the organic solvent into the aqueous phase.
-
This diffusion leads to the precipitation of the lipid as nanoparticles.
-
-
Solvent Removal (Optional):
-
If necessary, remove the residual organic solvent by stirring at room temperature for several hours or by rotary evaporation under reduced pressure.
-
-
Characterization:
-
Characterize the resulting SLN dispersion as described in Protocol 1.
-
Data Presentation
The following tables present illustrative data from studies on glyceryl behenate-based SLNs, which can serve as a benchmark for researchers working with this compound.
Table 1: Illustrative Physicochemical Characteristics of Lipid Nanoparticles
| Formulation Code | Lipid | Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-GB-1 | Glyceryl Behenate | Poloxamer 188 | 150 ± 5.2 | 0.21 ± 0.03 | -15.4 ± 1.8 | 85.2 ± 3.5 |
| SLN-GB-2 | Glyceryl Behenate | Tween 80 | 180 ± 6.8 | 0.25 ± 0.04 | -12.1 ± 2.1 | 82.1 ± 4.1 |
| NLC-GB-1 | Glyceryl Behenate + Oleic Acid | Poloxamer 188 | 130 ± 4.5 | 0.18 ± 0.02 | -18.5 ± 1.5 | 90.5 ± 2.8 |
Data is hypothetical and based on typical values reported in the literature for glyceryl behenate SLNs and NLCs for illustrative purposes.
Table 2: Illustrative In Vitro Drug Release from Lipid-Based Formulations
| Formulation Code | Time (hours) | Cumulative Drug Release (%) |
| API Solution | 2 | 98.5 ± 2.1 |
| 8 | 100 | |
| SLN-GB-1 | 2 | 25.4 ± 3.2 |
| 8 | 60.1 ± 4.5 | |
| 24 | 85.7 ± 5.1 | |
| Matrix Tablet (20% Glyceryl Behenate) | 2 | 15.2 ± 2.8 |
| 8 | 45.8 ± 3.9 | |
| 24 | 75.3 ± 4.2 |
Data is hypothetical and based on typical release profiles for sustained-release formulations containing glyceryl behenate.
Conclusion
This compound presents a viable, though underexplored, option as a lipid-based coating agent in pharmaceutical research. Its waxy consistency and hydrophobic nature are well-suited for applications in controlled drug delivery, such as the formulation of solid lipid nanoparticles and hydrophobic matrices. The provided protocols, adapted from established methodologies for similar lipids like glyceryl behenate, offer a solid foundation for researchers to begin exploring the potential of this compound in their own research-scale preparations. Further research is warranted to fully characterize its performance and establish it as a standard pharmaceutical excipient.
References
Application Notes and Protocols for Arachidyl Behenate in Oleogel Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of arachidyl behenate as a potential oleogelator for research and development purposes, particularly in the field of drug delivery. While direct and extensive research on this compound as a primary oleogelator is limited in publicly available literature, its chemical nature as a wax ester—composed of arachidyl alcohol (a C20 fatty alcohol) and behenic acid (a C22 fatty acid)—allows for the extrapolation of methods and expected properties from similar well-studied systems.[1][2] This document outlines the fundamental protocols for the formulation, characterization, and potential application of this compound-based oleogels, drawing parallels from oleogels structured with long-chain fatty acids, fatty alcohols, and other natural waxes.
Introduction to this compound Oleogels
This compound is a wax ester utilized in the cosmetics and personal care industry as an emollient, skin conditioning agent, and viscosity controller.[1][2] Its structure lends itself to the formation of three-dimensional networks within a lipophilic solvent, a characteristic essential for oleogelation. Oleogels are semi-solid systems that entrap a liquid oil phase within a structured network of gelator molecules.[3] This offers a versatile platform for the topical and oral delivery of hydrophobic active pharmaceutical ingredients (APIs), providing benefits such as enhanced stability, controlled release, and improved patient compliance.
The formation of an this compound oleogel would likely follow a direct dispersion method, where the wax ester is dissolved in a heated oil and subsequently cooled to induce crystallization and network formation, creating a thermo-reversible gel. The properties of the resulting oleogel—such as firmness, thermal stability, and drug release profile—will be dependent on the concentration of this compound, the type of oil used, and the cooling conditions.
Experimental Protocols
The following protocols are detailed methodologies for the preparation and characterization of this compound oleogels.
Protocol 1: Preparation of this compound Oleogel (Direct Dispersion Method)
This protocol describes the direct dispersion method for preparing oleogels.
Materials:
-
This compound
-
Vegetable oil (e.g., sunflower oil, olive oil, sesame oil)
-
Heating magnetic stirrer
-
Glass vials with screw caps
-
Weighing balance
Procedure:
-
Weigh the desired amount of this compound and the selected oil into a glass vial to achieve the target concentration (w/w). A starting concentration range of 3% to 15% (w/w) is recommended.
-
Place a magnetic stir bar in the vial.
-
Heat the mixture on a magnetic stirrer hotplate to approximately 85°C, or until the this compound is completely dissolved. Stir continuously to ensure a homogenous solution.
-
Once a clear, uniform solution is obtained, stop heating and stirring.
-
Allow the solution to cool quiescently at room temperature (approximately 25°C) for at least 24 hours to allow for complete gel formation and crystallization.
Protocol 2: Determination of Critical Gelling Concentration (CGC)
The CGC is the minimum concentration of the gelator required to form a stable gel that does not flow when inverted.
Procedure:
-
Prepare a series of oleogels with increasing concentrations of this compound (e.g., in 1% increments from 1% to 15% w/w) following Protocol 1.
-
After the 24-hour maturation period, carefully invert each vial.
-
Observe for any flow within one minute.
-
The CGC is the lowest concentration at which the oleogel remains stable and does not flow.
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting and crystallization behavior of the oleogels.
Procedure:
-
Accurately weigh 5-10 mg of the oleogel sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heating Scan: Equilibrate the sample at 0°C for 5 minutes. Then, heat the sample at a constant rate (e.g., 5°C/min) to a temperature above the expected melting point (e.g., 90°C).
-
Cooling Scan: Hold the sample at the high temperature for 5 minutes to erase any thermal history. Then, cool the sample at a constant rate (e.g., 5°C/min) back to the starting temperature (e.g., 0°C).
-
Analyze the resulting thermograms to determine the onset and peak temperatures of crystallization and melting, as well as the associated enthalpies.
Protocol 4: Rheological Analysis
Rheological measurements provide insight into the mechanical properties and microstructure of the oleogels.
Procedure:
-
Use a controlled stress or strain rheometer with a parallel plate or cone-plate geometry.
-
Carefully load the oleogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 Hz) to observe the dependence of G' and G'' on the frequency. For a gel, G' should be greater than G'' and relatively independent of frequency.
-
Temperature Sweep: Perform a temperature sweep at a constant frequency and strain to observe the changes in G' and G'' as a function of temperature, which can help identify the gel-sol transition temperature.
Protocol 5: In Vitro Drug Release Study
This protocol describes a method for assessing the release of a model hydrophobic drug from an this compound oleogel.
Procedure:
-
Prepare a drug-loaded oleogel by adding the desired concentration of the active pharmaceutical ingredient (API) during step 1 of Protocol 1. Ensure the API is fully dissolved or uniformly dispersed in the final gel.
-
Use a Franz diffusion cell apparatus for the release study.
-
Accurately weigh a specific amount of the drug-loaded oleogel and place it in the donor compartment of the Franz cell.
-
Separate the donor and receptor compartments with a synthetic membrane (e.g., cellulose acetate).
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) and maintain it at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with fresh medium.
-
Analyze the concentration of the released drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative amount of drug released versus time to determine the release profile.
Data Presentation
The following tables summarize expected quantitative data for oleogels formulated with long-chain wax esters and related components, which can be used as a reference for formulating with this compound.
Table 1: Thermal Properties of Wax-Based Oleogels (Representative Data)
| Oleogelator System | Concentration (w/w) | Oil Phase | Peak Melting Temp (°C) | Peak Crystallization Temp (°C) |
|---|---|---|---|---|
| Behenyl Alcohol / Behenic Acid (7:3) | 10% | Sunflower Oil | ~70-75 | ~65-70 |
| Beeswax | 10% | Peanut Oil | ~60-65 | ~55-60 |
| Carnauba Wax | 5% | Soybean Oil | ~80-85 | ~75-80 |
| Rice Bran Wax | 10% | Virgin Coconut Oil | ~75-80 | ~70-75 |
Data compiled and extrapolated from multiple sources for comparative purposes.
Table 2: Rheological and Mechanical Properties of Wax-Based Oleogels (Representative Data)
| Oleogelator System | Concentration (w/w) | Oil Phase | Storage Modulus (G') at 1 Hz (Pa) | Hardness (N) | Oil Loss (%) |
|---|---|---|---|---|---|
| Behenyl Alcohol / Behenic Acid (7:3) | 10% | Sunflower Oil | 10,000 - 100,000 | 2 - 5 | < 5% |
| Beeswax | 8% | Peanut Oil | ~50,000 | ~14 | < 2% |
| Ethylcellulose | 10% | Canola Oil | ~10,000 | ~2 | Not Reported |
| Sorbitan Monostearate | 10% | Soybean Oil | > 100,000 | Not Reported | Not Reported |
Data compiled and extrapolated from multiple sources for comparative purposes.
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for the development and testing of this compound oleogels.
Drug Delivery Mechanism
Caption: Generalized pathway of drug release from an oleogel to a biological target.
Disclaimer: The quantitative data presented are representative values derived from studies on chemically similar oleogelators and should be used as a guideline. Researchers must perform their own experiments to determine the specific properties of oleogels formulated with this compound. The signaling pathway diagram is a generalized representation and will vary depending on the specific active pharmaceutical ingredient being delivered.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Arachidyl Behenate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Arachidyl Behenate for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the direct esterification of behenic acid with arachidyl alcohol. This reaction typically involves the removal of a water molecule to form the ester linkage and is commonly catalyzed by either an acid or an enzyme.[1][2]
Q2: Which types of catalysts are effective for the synthesis of this compound?
A2: A variety of catalysts can be employed for this synthesis:
-
Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (PTSA) are frequently used.[1][2]
-
Enzymatic Catalysts: Lipases, particularly from Candida species, offer a more environmentally friendly alternative to chemical catalysts.[1]
-
Heterogeneous Catalysts: Solid acid catalysts and certain metal oxides can also be effective and may offer advantages in terms of separation and reusability.
Q3: How can the progress of the esterification reaction be monitored?
A3: Reaction progress can be tracked by observing the depletion of reactants or the formation of the product. A common laboratory technique is to measure the acid value of the reaction mixture, which decreases as the behenic acid is consumed. Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can also be used to monitor the disappearance of the carboxylic acid O-H band and the emergence of the ester C=O band.
Troubleshooting Guide
Low Product Yield
Q4: My this compound yield is consistently low. What are the potential causes and solutions?
A4: Low yield in this compound synthesis is a frequent challenge, often stemming from the reversible nature of the esterification reaction. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either use an excess of one reactant (typically the less expensive one, arachidyl alcohol) or remove water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. |
| Insufficient Catalyst Activity | The catalyst may be inactive or used in an insufficient amount, resulting in a slow reaction that does not reach completion in a practical timeframe. For acid catalysts, a concentration of 0.5–1.0% (w/w) of the total reactants is often effective. Ensure the catalyst is fresh and has not been deactivated by moisture. |
| Inadequate Reaction Temperature or Time | The reaction may not have reached equilibrium due to insufficient temperature or a reaction time that is too short. For chemical catalysis, temperatures are often in the range of 150–250 °C. Enzymatic reactions typically require lower temperatures, around 40-60 °C. It is advisable to extend the reaction time and monitor the progress to ensure completion. |
Product Impurity
Q5: My final this compound product is impure. How can I identify and remove common impurities?
A5: Impurities in the final product can arise from unreacted starting materials or the formation of side products.
| Impurity | Identification | Purification Method |
| Unreacted Behenic Acid | The presence of unreacted behenic acid can be detected by measuring the acid value of the final product. A broad O-H stretch in the FTIR spectrum can also indicate the presence of free carboxylic acid. | Washing: Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to neutralize and remove the acidic impurity. Follow with water washes to remove any remaining salts. |
| Unreacted Arachidyl Alcohol | The presence of unreacted arachidyl alcohol can be identified using chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Recrystallization: this compound can be purified by recrystallization from a suitable solvent. The difference in solubility between the waxy ester and the alcohol allows for their separation. Vacuum Distillation: This method can be used to remove the more volatile unreacted alcohol from the less volatile this compound product. |
| Side Products (e.g., ethers from acid catalysis) | Chromatographic techniques such as GC-Mass Spectrometry (GC-MS) can help identify the structure of unknown side products. | The choice of purification method will depend on the nature of the side product. Recrystallization and column chromatography are common laboratory techniques for separating closely related compounds. |
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of this compound
This protocol provides a general guideline. Specific quantities and conditions may require optimization.
Materials:
-
Behenic Acid
-
Arachidyl Alcohol
-
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol, isopropanol)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine behenic acid and arachidyl alcohol. A slight excess of arachidyl alcohol (e.g., 1.1 to 1.5 molar equivalents) is recommended.
-
Solvent and Catalyst Addition: Add toluene to the flask to facilitate azeotropic removal of water. Add the acid catalyst (e.g., 0.5-1.0% of the total weight of the reactants).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.
-
Workup: After the reaction is complete (no more water is collected), cool the mixture. If a solvent was used, remove it under reduced pressure. Wash the crude product with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent. Remove the solvent in vacuo. The crude this compound can be further purified by recrystallization from a suitable solvent to yield a waxy solid.
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general guideline using an immobilized lipase.
Materials:
-
Behenic Acid
-
Arachidyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Solvent (optional, e.g., heptane)
Procedure:
-
Reactant Setup: In a reaction vessel, combine behenic acid and arachidyl alcohol, typically in an equimolar ratio.
-
Enzyme Addition: Add the immobilized lipase. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.
-
Reaction: Stir the mixture at a controlled temperature, generally between 40-60°C. The reaction can often be performed solvent-free.
-
Enzyme Recovery: Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent and potentially reused.
-
Purification: The product can be purified from unreacted substrates by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize key reaction parameters that can be optimized for the synthesis of this compound, with comparative data from similar long-chain wax ester syntheses.
Table 1: Comparison of Acid-Catalyzed vs. Enzymatic Synthesis of Long-Chain Wax Esters
| Parameter | Acid-Catalyzed Synthesis (Oleyl Oleate) | Enzymatic Synthesis (Decyl Oleate) |
| Catalyst | Strong Acids (e.g., H₂SO₄, PTSA) | Immobilized Lipase (e.g., Candida antarctica lipase B) |
| Yield | ~ 96.8% | > 97% |
| Reaction Time | 8 hours | As low as 25 minutes (with ultrasound) |
| Reaction Temperature | 130°C | 45°C |
| Solvent | May require a solvent for azeotropic water removal | Often solvent-free |
| Selectivity | Lower (can lead to byproducts) | High (avoids side reactions) |
| Catalyst Reusability | Limited for homogeneous acids | Yes (immobilized enzymes can be recycled) |
Table 2: Optimization of Reaction Parameters for this compound Synthesis (Suggested Ranges)
| Parameter | Acid-Catalyzed Synthesis | Enzymatic Synthesis | Key Considerations |
| Temperature | 150 - 250 °C | 40 - 60 °C | Affects reaction rate and potential for side reactions or enzyme denaturation. |
| Catalyst Concentration | 0.5 - 1.0% (w/w) | Varies with enzyme activity | Balances reaction rate with cost and potential for side reactions. |
| Reactant Molar Ratio (Alcohol:Acid) | 1.1:1 to 1.5:1 | 1:1 to 1.2:1 | Using an excess of the alcohol can shift the equilibrium to favor product formation. |
| Reaction Time | Typically several hours | Can range from hours to days | Should be sufficient to reach reaction completion. |
Visualizations
References
Technical Support Center: Troubleshooting Arachidyl Behenate Crystallization in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address crystallization issues encountered when formulating with Arachidyl Behenate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is a wax ester derived from the reaction of arachidyl alcohol and behenic acid.[1] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, providing a substantive and medium skin feel, a viscosity controlling agent, and an emulsifier that helps to stabilize oil and water mixtures.[1] It is valued for its ability to form a barrier on the skin, provide gloss, and act as a film-former in various products like creams, lotions, and sticks.[1]
Q2: What are the common signs of this compound crystallization issues in a formulation?
The most common signs of improper crystallization are a grainy or gritty texture, the appearance of "snowflakes" or small white particles, and in some cases, formulation instability or separation. This graininess arises from the formation of large, uneven fat crystals as the formulation cools.
Q3: What factors influence the crystallization of this compound?
Several factors can influence the crystallization of this compound and other waxes in a formulation. These include:
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Cooling Rate: Rapid cooling tends to produce smaller, more numerous crystals, while slow cooling can lead to the formation of larger, undesirable crystals.
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Temperature Fluctuations: Storing a product in an environment with significant temperature changes can promote crystal growth over time.
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Formulation Composition: The types and ratios of other ingredients, such as oils, butters, and other waxes, can significantly impact the crystallization process.
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Processing Conditions: The temperature to which the wax is heated and the mixing or shear applied during cooling play a crucial role.
Troubleshooting Crystallization Issues
Issue 1: Grainy or Gritty Texture in the Final Product
Cause: This is the most frequent issue and is typically caused by the slow, uncontrolled cooling of the formulation. Different fatty acids within the formulation have different melting points, and slow cooling allows them to crystallize at different rates, forming large, gritty particles.
Solution:
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Control the Cooling Rate: Implement rapid cooling of the formulation after the heating phase. This can be achieved by placing the filled containers in a blast chiller, freezer, or a cold water bath. The goal is to "shock" the system and lock the triglycerides into a stable, microcrystalline form.
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Tempering: Similar to chocolate making, a tempering process can be employed. This involves controlled heating and cooling stages to encourage the formation of stable crystal structures.
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Stirring During Cooling: Continuous, gentle stirring as the formulation cools to a trace (the point where it begins to thicken) can help to create smaller, more uniform crystals. However, avoid over-mixing, which can incorporate air and destabilize the emulsion.
Issue 2: Presence of "Snowflakes" or White Specks
Cause: "Snowflakes" or visible white specks are often the result of premature solidification of the wax. This can happen if there is a "shock effect" where a portion of the melted wax cools too quickly and solidifies before being properly incorporated into the emulsion. Scraping solidified wax from the sides of the beaker back into the molten blend can also introduce these particles.
Solution:
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Maintain Temperature During Mixing: After melting the this compound and other high-melt point ingredients, keep the beaker in the hot water bath while adding the other, less heat-sensitive ingredients. This prevents premature cooling and solidification at the interface.
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Avoid Re-incorporating Solidified Portions: Do not scrape solidified wax from the beaker walls back into the main mixture, as these will likely not fully re-melt and will appear as specks in the final product.
Issue 3: Formulation Instability or Separation Over Time
Cause: While this compound can act as an emulsifier, improper crystallization can disrupt the stability of the emulsion. Large crystal growth can lead to a weakened emulsifier network, causing the oil and water phases to separate over time. The presence of too much ionic emulsifier can also lead to crystallization at low temperatures.
Solution:
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Optimize Emulsifier System: If using this compound in conjunction with other emulsifiers, ensure they are compatible. Consider incorporating a non-ionic co-emulsifier to improve stability, especially under freeze-thaw conditions.
-
Incorporate Stabilizing Oils: Adding a small percentage of liquid oils, such as jojoba oil or fractionated coconut oil, can help to disrupt the crystal lattice formation of the wax, leading to a smoother texture and improved stability.
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Use of Polymeric Stabilizers: The addition of gums or polymers can increase the viscosity of the continuous phase and provide an additional network to prevent droplet coalescence and crystal growth.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | |
| CAS Number | 42233-14-7 | [1] |
| Molecular Formula | C42H84O2 | [1] |
| Molecular Weight | 621.12 g/mol | |
| Appearance | Off-white, paste-like solid | |
| Solubility | Oil and alcohol soluble; Insoluble in water | |
| Boiling Point (est.) | 608.34 °C @ 760 mm Hg | |
| Flash Point (est.) | 335.20 °C |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Analyzing Crystallization
Objective: To determine the melting and crystallization behavior of this compound in a formulation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the final formulation into a standard aluminum DSC pan. If the sample is a liquid or semi-solid, use a hermetically sealed pan to prevent volatile loss.
-
Instrument Setup:
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Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 90°C at a heating rate of 10°C/min. This scan provides information on the melting behavior of the as-is product.
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Cooling Scan: Hold the sample at 90°C for 5 minutes to erase its thermal history. Cool the sample from 90°C to 0°C at a controlled cooling rate (e.g., 5°C/min or 10°C/min). This scan reveals the crystallization onset and peak temperatures.
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Second Heating Scan: Hold the sample at 0°C for 5 minutes. Ramp the temperature from 0°C to 90°C at a heating rate of 10°C/min. This scan shows the melting behavior after controlled cooling.
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-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization endotherms and exotherms, respectively. The enthalpy of these transitions can also be calculated.
X-Ray Diffraction (XRD) for Polymorphism Analysis
Objective: To identify the crystalline structure (polymorphism) of this compound within a formulation.
Methodology:
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Sample Preparation:
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For a solid or semi-solid formulation, a small amount of the sample is carefully packed into a sample holder, ensuring a flat, smooth surface.
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For a liquid emulsion, the sample can be loaded into a capillary tube.
-
-
Instrument Setup:
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Mount the sample in the XRD instrument.
-
Use a copper X-ray source (Cu Kα radiation).
-
-
Data Collection:
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Scan the sample over a 2θ range of 10° to 40°.
-
The scan rate should be slow enough to obtain good signal-to-noise, typically 1-2° per minute.
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-
Data Analysis: Analyze the resulting diffraction pattern to identify the characteristic peaks of different polymorphs. The d-spacings calculated from the peak positions can be compared to literature values for known lipid crystal structures.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization issues.
Caption: Analytical workflow for investigating crystallization phenomena.
References
Technical Support Center: Stabilizing Arachidyl Behenate Emulsions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating emulsions with Arachidyl Behenate, a high-melting-point wax ester. Our goal is to help you prevent phase separation and achieve stable, high-quality formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a wax ester derived from arachidyl alcohol and behenic acid.[1][2][3] In cosmetic and pharmaceutical emulsions, it functions as an emollient, providing a substantive and non-greasy feel to the skin.[3][4] It also acts as a viscosity-controlling agent, contributing to the texture and consistency of creams and lotions. Furthermore, it plays a role in stabilizing emulsions by helping to create a homogeneous mixture of otherwise immiscible liquids like oil and water.
Q2: What are the primary causes of phase separation in this compound emulsions?
Phase separation in emulsions containing high-melting-point waxes like this compound is often linked to the crystallization behavior of the wax. Key causes include:
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Incorrect Hydrophilic-Lipophilic Balance (HLB): An improper HLB of the emulsifier system is a primary reason for instability.
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Inadequate Processing Temperatures: If the oil and water phases are not heated sufficiently above the melting point of this compound during emulsification, the wax can prematurely crystallize, preventing the formation of a stable emulsion.
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Improper Cooling: Rapid or uncontrolled cooling can lead to the formation of large, disruptive wax crystals, which can compromise the emulsion structure.
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Insufficient Shear Force: Inadequate homogenization (speed and duration) can result in large oil droplets that are more prone to coalescence.
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Inappropriate Emulsifier Concentration: Using too little emulsifier will result in an incomplete film around the oil droplets, leading to coalescence. Conversely, excessive amounts of certain emulsifiers can sometimes lead to instability.
Q3: What is the required HLB for this compound and how do I select the right emulsifiers?
The exact required HLB for this compound is not readily published. However, it can be estimated by considering the required HLB of its constituent parts, Behenyl Alcohol and Behenic Acid, or determined experimentally. For oil-in-water (O/W) emulsions, a higher HLB value is generally required.
The most reliable method for determining the optimal HLB for your specific formulation is through experimental evaluation. This involves preparing a series of small test emulsions with varying HLB values and observing their stability.
Table 1: Required HLB of Related Components for O/W Emulsions
| Component | Required HLB |
| Behenyl Alcohol | 15.5 |
| Stearyl Alcohol | 15.5 |
| Stearic Acid | 15 |
| Beeswax | 12 |
| Paraffin Wax | 10 |
Note: These values are for creating oil-in-water (O/W) emulsions and can be used as a starting point for estimating the required HLB of your oil phase containing this compound.
To achieve the desired HLB, it is best to use a blend of a high-HLB and a low-HLB emulsifier. For example, a combination of Sorbitan Stearate (low HLB) and a Polysorbate (high HLB) is commonly used. The use of co-emulsifiers, such as fatty alcohols (e.g., Cetyl or Stearyl Alcohol), can also enhance the stability of the emulsion by forming a structured network at the oil-water interface.
Troubleshooting Guide: Preventing Phase Separation
This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound emulsions.
Problem: Emulsion appears grainy or shows signs of wax crystallization.
This issue often arises from improper temperature control during the formulation process, leading to premature crystallization of the high-melting-point this compound.
Troubleshooting Workflow for Crystallization Issues
Caption: Troubleshooting workflow for addressing grainy or waxy emulsion appearance.
Problem: Visible oil or water layer separation (creaming or coalescence).
This is a clear indication of emulsion instability, which can be caused by several factors including incorrect HLB, insufficient emulsifier concentration, or inadequate homogenization.
Logical Relationship for Emulsion Stability
Caption: Key factors influencing the stability of this compound emulsions.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
This protocol outlines a standard method for preparing a stable O/W cream. Note that optimization of emulsifier concentrations and processing parameters for your specific formulation is recommended.
Materials:
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This compound
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Liquid oil (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
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High HLB emulsifier (e.g., Polysorbate 60)
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Low HLB emulsifier (e.g., Sorbitan Stearate)
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Co-emulsifier/thickener (e.g., Cetearyl Alcohol)
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Deionized water
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Humectant (e.g., Glycerin)
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Preservative
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Heat-resistant beakers
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Water bath or heating mantle
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High-shear homogenizer
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Overhead stirrer
Procedure:
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Phase A (Oil Phase) Preparation:
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In a heat-resistant beaker, combine this compound, liquid oil, high and low HLB emulsifiers, and co-emulsifier.
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Heat Phase A to 75-85°C, ensuring it is at least 10-15°C above the melting point of this compound, until all components are fully melted and uniform. Stir gently.
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Phase B (Water Phase) Preparation:
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In a separate beaker, combine deionized water and glycerin.
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Heat Phase B to the same temperature as Phase A (75-85°C).
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Emulsification:
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Slowly add the hot water phase (Phase B) to the hot oil phase (Phase A) while mixing with a high-shear homogenizer at a moderate speed.
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Once the addition is complete, increase the homogenization speed and continue for 3-5 minutes to form a fine emulsion.
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Cooling:
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Begin cooling the emulsion in a water bath while stirring continuously with an overhead stirrer at a low to moderate speed.
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When the temperature drops below 40°C, add the preservative and any other temperature-sensitive ingredients.
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Final Steps:
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Continue stirring until the emulsion reaches room temperature.
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Check and adjust the pH if necessary.
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Experimental Workflow for Emulsion Preparation
Caption: A step-by-step workflow for preparing an O/W emulsion with this compound.
Protocol 2: Stability Testing of Emulsions
To ensure the long-term stability of your this compound emulsion, it is crucial to perform a series of stability tests.
Table 2: Recommended Stability Tests for Emulsions
| Test | Procedure | Observation |
| Centrifugation | Centrifuge the emulsion sample at 3000-5000 rpm for 15-30 minutes. | Check for any signs of phase separation, creaming, or sedimentation. |
| Freeze-Thaw Cycling | Subject the emulsion to at least three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours. | Observe for any changes in consistency, crystal formation, or phase separation. |
| Elevated Temperature | Store the emulsion at an elevated temperature (e.g., 40-45°C) for a period of 1 to 3 months. | Monitor for changes in color, odor, viscosity, and signs of separation. |
| Microscopic Examination | Observe a droplet of the emulsion under a microscope. | Assess the droplet size distribution and look for signs of coalescence (droplets merging). |
| Viscosity Measurement | Measure the viscosity of the emulsion at controlled temperatures using a viscometer. | Significant changes in viscosity over time can indicate instability. |
| Particle Size Analysis | Use a particle size analyzer to determine the droplet size distribution of the emulsion over time. | An increase in the average particle size is an indicator of coalescence and instability. |
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent phase separation in this compound emulsions, leading to the development of stable and robust formulations.
References
Improving the entrapment efficiency of drugs in Arachidyl Behenate-based SLNs.
Welcome to the technical support center for the formulation of Arachidyl Behenate-based Solid Lipid Nanoparticles (SLNs). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize drug entrapment efficiency (EE%).
Note: this compound is a wax ester. In SLN literature, Glyceryl Behenate (e.g., Compritol® 888 ATO) is a commonly used lipid matrix composed of mono-, di-, and triglycerides of behenic acid. The principles and troubleshooting steps outlined here are largely applicable to both, given their shared primary fatty acid component.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for SLNs?
This compound is a solid lipid at room and body temperature, making it an excellent candidate for forming the solid core of SLNs. Its biocompatibility and GRAS (Generally Recognized as Safe) status make it suitable for various drug delivery applications.[1][2] The highly ordered crystalline structure of such solid lipids provides a stable matrix for entrapping drugs and controlling their release.[3][4]
Q2: What is "Entrapment Efficiency" and why is it a critical parameter?
Entrapment Efficiency (EE%) refers to the percentage of the total initial drug amount that has been successfully encapsulated within the SLNs. It is a critical quality attribute because a high EE% ensures that a sufficient therapeutic dose is contained within the nanoparticles, potentially reducing the required dose and minimizing side effects from unencapsulated, free drug.[5]
Q3: What are the main factors influencing drug entrapment efficiency in this compound SLNs?
Several factors critically influence drug entrapment:
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Drug Solubility in the Lipid: The most crucial factor. Higher solubility of the drug in the molten lipid phase generally leads to higher entrapment efficiency.
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Lipid Concentration: Increasing the lipid concentration can provide more space for drug accommodation, often increasing EE% up to a certain point.
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Surfactant Type and Concentration: Surfactants are essential for stabilizing the nanoparticle dispersion. However, excessive concentrations can increase the solubility of the drug in the external aqueous phase, thereby reducing EE%. The right surfactant, or blend of surfactants, is key.
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Preparation Method: The choice of manufacturing technique (e.g., hot homogenization, cold homogenization, emulsification-solvent evaporation) significantly impacts drug partitioning and final entrapment.
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Lipid Matrix Crystallinity: The crystalline nature of this compound can lead to drug expulsion during storage as the lipid recrystallizes into a more ordered state. This is a known disadvantage of SLNs.
Troubleshooting Guide: Low Entrapment Efficiency
Q4: My entrapment efficiency is very low (<50%). What is the most likely cause?
The most common reason for low EE% is the poor solubility of the drug in the molten this compound. If the drug has limited affinity for the lipid matrix, it will preferentially partition into the external aqueous phase during the formulation process.
Solution Workflow:
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Assess Drug Solubility: First, confirm the drug's lipophilicity. For hydrophilic drugs, low EE% is a known challenge.
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Modify the Lipid Core: Consider creating a Nanostructured Lipid Carrier (NLC) by blending this compound with a liquid lipid (oil). This creates a less-ordered lipid matrix, which can increase the loading capacity for many drugs.
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Optimize the Formulation Method: For hydrophilic drugs, methods like double emulsion (w/o/w) can be more effective at entrapping the drug in the internal aqueous phase before solidification.
Q5: I've confirmed my drug is lipophilic, but the EE% is still suboptimal. What should I check next?
If the drug is lipophilic, investigate your formulation and process parameters.
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Problem: Incorrect Surfactant Concentration.
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Cause: Too much surfactant can form micelles in the external phase, pulling the drug out of the lipid. Too little surfactant can lead to particle aggregation and instability, causing drug leakage.
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Solution: Titrate the surfactant concentration. Start with a concentration known to be effective (e.g., 1-2.5% w/v) and prepare batches with slightly lower and higher concentrations to find the optimal balance. A synergistic effect on entrapment can sometimes be achieved at specific concentrations.
-
-
Problem: Suboptimal Process Parameters.
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Cause: The energy input during homogenization (pressure, duration, temperature) affects nanoparticle formation and drug partitioning. For instance, in the hot homogenization method, excessively high temperatures or prolonged processing can increase drug partitioning into the aqueous phase.
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Solution: Systematically optimize homogenization parameters. For high-pressure homogenization, vary the number of cycles (typically 3-5) and pressure (500-1500 bar). Ensure the temperature is only 5-10°C above the lipid's melting point to minimize drug degradation and partitioning.
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Q6: My initial EE% is high, but it drops significantly during storage. What is happening?
This is a classic issue with SLNs known as drug expulsion.
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Cause: During storage, the lipid matrix undergoes polymorphic transitions, rearranging into a more stable, highly ordered crystalline structure (e.g., the β-form). This perfect crystal lattice leaves little room for drug molecules, effectively squeezing them out.
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Solution:
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Formulate NLCs: As mentioned before, blending this compound with a liquid lipid creates imperfections in the crystal lattice, providing more stable pockets for the drug and reducing expulsion.
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Optimize Cooling: The rate of cooling after hot homogenization can influence the initial crystal structure. Rapid cooling ("shock cooling") can sometimes lead to less-ordered crystals that are more stable over time.
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Storage Conditions: Store the SLN dispersion at a lower temperature (e.g., 4°C) to slow down the kinetics of lipid recrystallization.
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Data on Formulation Parameters
The following tables summarize the impact of key formulation variables on SLN properties, based on data from studies using Glyceryl Behenate.
Table 1: Effect of Lipid and Surfactant Concentration on Entrapment Efficiency
| Formulation Code | Lipid:Drug Ratio | Surfactant Conc. (% w/v) | Entrapment Efficiency (%) | Particle Size (nm) | Reference |
|---|---|---|---|---|---|
| HPL-SLNs 1 | 1:0.33 (100mg lipid) | 2.0 | 50.27 ± 2.83 | 120 ± 23 | |
| HPL-SLNs 3 | 1:0.33 (200mg lipid) | 2.0 | 74.08 ± 2.13 | - | |
| HPL-SLNs 2 | 1:0.33 (150mg lipid) | 2.0 | 71.95 ± 1.26 | 201 ± 12 | |
| HPL-SLNs 4 | 1:0.33 (150mg lipid) | 2.5 | 78.18 ± 1.02 | 125 ± 14 |
| Optimized | 1:0.33 (150mg lipid) | 2.5 | 79.46 ± 1.97 | 103 ± 09 | |
As shown, increasing both lipid and surfactant concentration (up to a point) can synergistically increase entrapment efficiency while reducing particle size.
Visual Guides and Workflows
Logical Flow for Troubleshooting Low Entrapment Efficiency
Caption: Troubleshooting flowchart for low drug entrapment efficiency.
General Experimental Workflow for SLN Formulation
Caption: Standard workflow for SLN preparation and optimization.
Key Experimental Protocols
Protocol 1: Preparation of SLNs by Hot High-Pressure Homogenization (HPH)
This method is reliable and scalable but not suitable for thermolabile drugs.
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Lipid Phase Preparation: Weigh the required amount of this compound and the lipophilic drug. Heat them together in a beaker to a temperature 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
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Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
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Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.
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High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.
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Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The lipid droplets will solidify, forming the SLNs.
Protocol 2: Preparation of SLNs by Emulsification-Solvent Evaporation
This method is suitable for thermolabile drugs as it avoids high temperatures during homogenization.
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Organic Phase Preparation: Dissolve the drug and this compound in a water-immiscible, volatile organic solvent (e.g., chloroform, ethyl acetate).
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Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
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Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an o/w emulsion.
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Solvent Evaporation: Stir the emulsion at room temperature under constant magnetic stirring for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate completely.
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SLN Formation: As the solvent is removed, the lipid precipitates, forming a dispersion of solid lipid nanoparticles in the aqueous phase.
Protocol 3: Determination of Entrapment Efficiency (EE%)
This protocol uses an indirect method by quantifying the amount of unencapsulated (free) drug.
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Separation of Free Drug: Place a known volume (e.g., 1 mL) of the SLN dispersion into a centrifuge tube (e.g., Amicon® Ultra with a suitable molecular weight cut-off filter or a standard centrifuge).
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Centrifugation: Centrifuge the sample at high speed (e.g., 18,000 rpm) for a sufficient time (e.g., 20-30 minutes) to pellet the SLNs. The supernatant/filtrate will contain the unencapsulated drug.
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Quantification: Carefully collect the supernatant and determine the concentration of the free drug using a suitable analytical method (e.g., UV-Vis Spectrophotometry, HPLC).
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Calculation: Calculate the EE% using the following formula:
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
References
Technical Support Center: Modifying the Particle Size of Arachidyl Behenate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the particle size of Arachidyl Behenate solid lipid nanoparticles (SLNs). The following information is based on established principles for SLN formulation, with specific data primarily derived from studies on glyceryl behenate, a chemically similar lipid, which can be considered a strong proxy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of this compound SLNs?
The particle size of this compound SLNs is primarily influenced by a combination of formulation and process parameters. Key factors include:
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Lipid Concentration: The amount of this compound in your formulation plays a critical role.
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Surfactant Type and Concentration: The choice of surfactant and its concentration are crucial for stabilizing the nanoparticles and preventing aggregation.
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Homogenization Parameters: The speed and duration of homogenization directly impact the particle size reduction.
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Temperature: The temperature of the lipid and aqueous phases during preparation affects the viscosity and emulsification efficiency.
Q2: How does the concentration of this compound affect the final particle size?
Generally, at a constant surfactant concentration, increasing the lipid concentration tends to result in a larger particle size. This is because a higher lipid content leads to a more viscous dispersed phase, which can reduce the effectiveness of the homogenization process.
Q3: What is the role of the surfactant, and how does its concentration impact particle size?
Surfactants are essential for stabilizing the newly formed nanoparticles by reducing the interfacial tension between the lipid and the aqueous phase, thereby preventing particle aggregation. An increase in surfactant concentration typically leads to a decrease in particle size. This is attributed to the surfactant's ability to more effectively cover the increased surface area generated during homogenization. However, an excessively high concentration of surfactant may lead to the formation of micelles, which can affect drug loading and the overall stability of the formulation.
Q4: Can the homogenization speed be used to control the particle size?
Yes, homogenization speed is a critical process parameter for controlling particle size. Increasing the homogenization speed generally leads to a decrease in particle size. Higher speeds provide more energy to break down the lipid droplets into smaller nanoparticles. However, there is often an optimal speed beyond which further increases may not significantly reduce the particle size and could potentially lead to issues like excessive foam formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Larger than expected particle size | 1. Insufficient surfactant concentration: Not enough surfactant to stabilize the newly formed particle surface. 2. Lipid concentration too high: Increased viscosity of the lipid phase hindering particle size reduction. 3. Inadequate homogenization: Homogenization speed or duration is insufficient. 4. Suboptimal temperature: The temperature of the phases may be too low, leading to high viscosity. | 1. Increase surfactant concentration: Incrementally increase the surfactant concentration and monitor the effect on particle size. 2. Decrease lipid concentration: Try a lower concentration of this compound. 3. Optimize homogenization: Increase the homogenization speed and/or duration. 4. Adjust temperature: Ensure the lipid and aqueous phases are heated sufficiently above the lipid's melting point. |
| Particle aggregation and instability | 1. Inadequate surfactant coverage: Insufficient surfactant to provide a stable coating around the nanoparticles. 2. Low zeta potential: The surface charge of the nanoparticles is not high enough to prevent aggregation through electrostatic repulsion. 3. Improper storage conditions: Storing the nanoparticle dispersion at an inappropriate temperature. | 1. Increase surfactant concentration or use a combination of surfactants: This can improve steric stabilization. 2. Select a surfactant that imparts a higher surface charge: Consider using an ionic surfactant or a combination of non-ionic and ionic surfactants. 3. Store at a recommended temperature: Typically, SLN dispersions are stored at 4°C. |
| High Polydispersity Index (PDI) | 1. Non-uniform homogenization: The energy input during homogenization is not consistent throughout the sample. 2. Partial lipid solidification during homogenization: This can lead to a broad size distribution. 3. Ostwald ripening: Growth of larger particles at the expense of smaller ones over time. | 1. Optimize homogenization process: Ensure consistent and adequate homogenization time and speed. 2. Maintain temperature during homogenization: Keep the pre-emulsion at a temperature above the lipid's melting point throughout the homogenization process. 3. Optimize surfactant concentration: A sufficient surfactant layer can help prevent Ostwald ripening. |
Data Presentation: Influence of Formulation Parameters on Particle Size
The following tables summarize the quantitative effects of lipid and surfactant concentrations on the particle size of behenate-based SLNs, providing a reference for experimental design.
Table 1: Effect of Glyceryl Behenate (as a proxy for this compound) Concentration on Particle Size at a Constant Surfactant Concentration.
| Lipid Concentration (mg) | Surfactant Concentration (%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 100 | 2 | 120 ± 23 | - |
| 150 | 2 | 201 ± 12 | - |
| 200 | 2 | 383 ± 19 | - |
Data adapted from a study on glyceryl behenate-based SLNs. The particle size increases with an increasing amount of lipid.[1]
Table 2: Effect of Surfactant Concentration on Particle Size at a Constant Glyceryl Behenate Concentration.
| Lipid Concentration (mg) | Surfactant Concentration (%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 150 | 2.0 | 201 ± 12 | - |
| 150 | 2.5 | 125 ± 14 | - |
Data adapted from a study on glyceryl behenate-based SLNs. The particle size decreases with an increase in surfactant concentration.[1]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot Homogenization
This protocol describes a common method for preparing this compound SLNs.
-
Preparation of the Lipid Phase:
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Weigh the desired amount of this compound.
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If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Heat the lipid phase to 5-10°C above the melting point of this compound until a clear, homogenous liquid is formed.
-
-
Preparation of the Aqueous Phase:
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Dissolve the chosen surfactant (e.g., Poloxamer 188, Tween 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-15,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for a specified number of cycles at a set pressure. The number of cycles and pressure will need to be optimized to achieve the desired particle size.
-
-
Cooling and Nanoparticle Formation:
-
The resulting hot nanoemulsion is then cooled down in an ice bath or at room temperature under gentle stirring.
-
During cooling, the lipid droplets solidify, forming the SLNs.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for further characterization.
-
Protocol 2: Particle Size and Zeta Potential Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the SLN dispersion with purified water to an appropriate concentration for measurement. This is to avoid multiple scattering effects.
-
-
Particle Size Measurement (Dynamic Light Scattering - DLS):
-
Use a DLS instrument to measure the hydrodynamic diameter (Z-average) of the nanoparticles.
-
The Polydispersity Index (PDI) will also be determined, which indicates the breadth of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.
-
-
Zeta Potential Measurement (Laser Doppler Velocimetry):
-
Measure the zeta potential of the diluted SLN dispersion.
-
The zeta potential provides an indication of the surface charge of the nanoparticles and is a key predictor of their colloidal stability. A zeta potential value greater than |±30| mV is generally considered to indicate good stability.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SLNs.
Caption: Relationship between key formulation and process parameters and the resulting nanoparticle properties.
References
Addressing stability challenges of Arachidyl Behenate formulations.
Welcome to the Technical Support Center for Arachidyl Behenate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the successful formulation and characterization of this compound-based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound formulations?
A1: The primary stability challenges for this compound formulations, particularly in dispersed systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and emulsions, are:
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Polymorphism: this compound, as a long-chain wax ester, can exist in different crystalline forms (polymorphs) with varying physical properties. Transitions between these forms during storage can lead to changes in particle size, drug release profiles, and physical integrity of the formulation.[1][2][3]
-
Crystallization and Particle Growth: Over time, the lipid matrix can undergo crystallization, leading to an increase in particle size and a decrease in the homogeneity of the formulation. This phenomenon, known as Ostwald ripening, can reduce the stability and efficacy of the product.[4]
-
Phase Separation: In emulsion-based formulations, the oil and water phases can separate over time, leading to creaming, coalescence, or breaking of the emulsion. This is often due to inadequate emulsification or changes in the formulation's physical state during storage.
-
Drug Expulsion: For drug-loaded nanoparticles, the recrystallization of the lipid matrix into a more ordered state can lead to the expulsion of the encapsulated active pharmaceutical ingredient (API) during storage.[1]
Q2: How can I prevent polymorphic transitions in my this compound solid lipid nanoparticles (SLNs)?
A2: Preventing polymorphic transitions in this compound SLNs involves controlling both formulation and process parameters. A key strategy is to create a less ordered crystal lattice within the nanoparticles. This can be achieved by:
-
Formulating Nanostructured Lipid Carriers (NLCs): Instead of using this compound as the sole solid lipid, blend it with a liquid lipid (e.g., medium-chain triglycerides, oleic acid). This creates imperfections in the crystal lattice, hindering the transition to more stable, ordered polymorphs and improving both physical stability and drug loading capacity.
-
Optimizing Cooling Rate: The rate at which the formulation is cooled after homogenization can influence the initial polymorphic form. Rapid cooling often traps the lipid in a less stable, higher-energy polymorph (α-form), which may be desirable for initial drug loading but can be prone to later transitions. Controlled cooling can help in forming a more stable polymorphic blend from the outset.
-
Incorporating Surfactants and Stabilizers: The choice and concentration of surfactants can influence the crystallization behavior of the lipid matrix at the nanoparticle surface, thereby affecting polymorphic stability.
Q3: My this compound-based cream is showing signs of phase separation. What are the likely causes and how can I fix it?
A3: Phase separation in a cream (an oil-in-water emulsion) containing this compound can be due to several factors:
-
Inadequate Emulsifier System: The type and concentration of the emulsifier(s) may not be optimal to stabilize the oil droplets within the aqueous phase. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system should be matched to the oil phase.
-
High Storage Temperature: Elevated temperatures can increase the kinetic energy of the oil droplets, promoting coalescence and eventual phase separation.
-
Changes in Crystal Structure: If this compound crystallizes within the oil droplets, it can alter the droplet interface and disrupt the stabilizing emulsifier film.
-
Incorrect Homogenization: Insufficient shear during homogenization can result in large, non-uniform oil droplets that are more prone to creaming and coalescence.
To address this, consider:
-
Optimizing the Emulsifier System: Experiment with different emulsifiers or combinations of co-emulsifiers to ensure robust stabilization.
-
Controlling Processing Parameters: Ensure thorough homogenization to achieve a small and uniform droplet size.
-
Adding Stabilizers: Incorporate viscosity-enhancing agents or stabilizers in the aqueous phase to reduce droplet movement.
-
Storage at Controlled Temperatures: Store the formulation at a consistent, recommended temperature to minimize temperature-induced instability.
Troubleshooting Guides
Issue 1: Increase in Particle Size of SLN/NLC Dispersion During Storage
| Symptom | Possible Cause | Troubleshooting Action |
| Gradual increase in Z-average diameter and Polydispersity Index (PDI) over time, as measured by Dynamic Light Scattering (DLS). | Ostwald Ripening: Smaller particles dissolving and re-depositing onto larger particles. | 1. Optimize Surfactant Concentration: Ensure sufficient surfactant coverage on the nanoparticle surface to provide a strong steric or electrostatic barrier. 2. Incorporate a Ripening Inhibitor: Add a small amount of a highly water-insoluble compound to the lipid phase. This compound, having very low solubility in the continuous phase, will hinder the diffusion of this compound molecules between particles. 3. Formulate as NLCs: The presence of a liquid lipid can reduce the driving force for Ostwald ripening. |
| Sudden and significant increase in particle size, visible aggregation or sedimentation. | Particle Aggregation: Insufficient repulsive forces between particles leading to clumping. | 1. Increase Zeta Potential: For electrostatically stabilized systems, adjust the pH or add charged molecules to increase the surface charge and repulsive forces. A zeta potential of ±30 mV is generally considered indicative of good stability. 2. Enhance Steric Stabilization: For sterically stabilized systems, use a higher concentration of the polymeric surfactant or choose a surfactant with a longer hydrophilic chain. 3. Review Storage Conditions: Ensure the storage temperature is appropriate and that the formulation is not subjected to freeze-thaw cycles unless designed for it. |
| Formation of a gel-like structure in the dispersion over time. | Polymorphic Transition: Transformation of the lipid to a more stable β' or β modification can lead to inter-particle interactions and gelation. | 1. Characterize Polymorphism: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to identify the polymorphic forms present and monitor their transitions over time. 2. Formulate as NLCs: The disordered crystal lattice of NLCs is less prone to the kind of polymorphic transitions that lead to gelation. 3. Control Processing Conditions: The thermal history of the sample can significantly impact its polymorphic behavior. Ensure consistent and controlled heating and cooling rates during production. |
Issue 2: Poor Drug Entrapment Efficiency and/or Rapid Drug Leakage
| Symptom | Possible Cause | Troubleshooting Action |
| Low initial Entrapment Efficiency (%EE). | Poor drug solubility in the lipid matrix. | 1. Increase Drug Solubility: Consider adding a small amount of a liquid lipid in which the drug is more soluble to create an NLC formulation. 2. Optimize Formulation Composition: Adjust the drug-to-lipid ratio. An excessively high drug concentration can lead to saturation of the lipid matrix and subsequent poor entrapment. |
| High initial %EE, but significant decrease during storage. | Drug Expulsion due to Lipid Crystallization: The highly ordered crystal structure of some wax-based SLNs can lead to the expulsion of the drug upon storage as the lipid matrix transitions to a more stable polymorphic form. | 1. Formulate as NLCs: The amorphous nature of the NLC lipid core provides more space to accommodate the drug molecules and reduces the likelihood of expulsion. 2. Select Appropriate Polymorph: If possible, process the formulation to favor a less ordered polymorphic form of this compound that can better accommodate the drug. This can be assessed using DSC and XRD. |
Data Presentation: Illustrative Stability Data
The following tables provide an example of how to present quantitative stability data for this compound NLC formulations.
Table 1: Particle Size and Polydispersity Index (PDI) Stability of this compound NLCs at Different Storage Temperatures.
| Storage Time (Months) | 4°C | 25°C / 60% RH | 40°C / 75% RH |
| Z-average (nm) ± SD | PDI ± SD | Z-average (nm) ± SD | |
| 0 | 155 ± 2.1 | 0.18 ± 0.02 | 155 ± 2.1 |
| 1 | 158 ± 2.5 | 0.19 ± 0.03 | 165 ± 3.0 |
| 3 | 162 ± 2.8 | 0.20 ± 0.02 | 178 ± 3.5 |
| 6 | 165 ± 3.1 | 0.21 ± 0.03 | 195 ± 4.2 |
Table 2: Entrapment Efficiency (%EE) Stability of a Model Drug in this compound NLCs.
| Storage Time (Months) | 4°C (%EE ± SD) | 25°C / 60% RH (%EE ± SD) | 40°C / 75% RH (%EE ± SD) |
| 0 | 92.5 ± 1.5 | 92.5 ± 1.5 | 92.5 ± 1.5 |
| 1 | 91.8 ± 1.7 | 90.2 ± 2.0 | 85.4 ± 2.8 |
| 3 | 91.2 ± 1.6 | 87.5 ± 2.2 | 78.9 ± 3.1 |
| 6 | 90.5 ± 1.8 | 84.1 ± 2.5 | 70.3 ± 3.5 |
Experimental Protocols
Protocol 1: Preparation of this compound NLCs by Hot High-Pressure Homogenization
Objective: To prepare a stable nanostructured lipid carrier (NLC) formulation using this compound as the solid lipid.
Materials:
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This compound (Solid Lipid)
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Medium-Chain Triglycerides (MCT) or other suitable liquid lipid
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Surfactant (e.g., Polysorbate 80, Poloxamer 188)
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Co-surfactant (optional, e.g., soy lecithin)
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Purified Water
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Active Pharmaceutical Ingredient (API), if applicable
Equipment:
-
High-Pressure Homogenizer (HPH)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
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Water bath or heating plate with magnetic stirrer
-
Beakers and other standard laboratory glassware
Methodology:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and the liquid lipid (e.g., a 70:30 ratio).
-
Heat the lipid mixture in a beaker to approximately 5-10°C above the melting point of this compound with gentle stirring until a clear, homogenous molten lipid phase is obtained.
-
If applicable, dissolve the lipophilic API in the molten lipid phase.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing with a high-shear homogenizer at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and NLC Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature under gentle stirring. This allows the lipid to recrystallize and form the solid NLCs. The cooling can be done in an ice bath for rapid cooling or at room temperature for slower cooling, depending on the desired final particle characteristics.
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Protocol 2: Stability Assessment of this compound Formulations
Objective: To evaluate the physical stability of this compound formulations over time under different storage conditions.
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
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Sample Preparation: Dilute a small aliquot of the formulation with purified water to an appropriate concentration to achieve a suitable scattering intensity (typically a count rate between 100 and 500 kcps).
-
Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
Perform at least three replicate measurements to obtain the Z-average diameter and PDI.
-
-
Stability Study: Store the formulation at different ICH-recommended conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw a sample and measure the particle size and PDI as described above.
2. Characterization of Polymorphism by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the lyophilized nanoparticle formulation or the bulk lipid into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.
-
Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the melting point of the lipid.
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Cool the sample back to the starting temperature at a controlled rate.
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Perform a second heating scan under the same conditions.
-
-
Data Analysis: Analyze the thermograms for the onset temperature, peak melting temperature (Tm), and enthalpy of melting (ΔH). The presence of multiple peaks or shifts in peak positions upon storage or after thermal cycling can indicate the presence of different polymorphs or polymorphic transitions.
3. Crystal Structure Analysis by X-ray Diffraction (XRD)
-
Sample Preparation: Prepare a powdered sample of the lyophilized formulation.
-
Measurement:
-
Mount the sample in the XRD instrument.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
-
Data Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles, which correspond to the d-spacings of the crystal lattice planes. Different polymorphic forms will have distinct diffraction patterns. Changes in the peak positions or the appearance of new peaks during a stability study indicate polymorphic transitions.
Visualizations
Caption: Workflow for the preparation of this compound NLCs.
Caption: Troubleshooting logic for particle size increase.
References
- 1. Comparison of wax and glyceride solid lipid nanoparticles (SLN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. Formation and stability of nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Active Compound Solubility in Arachidyl Behenate Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of active pharmaceutical ingredients (APIs) in Arachidyl Behenate matrices.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the formulation of poorly soluble active compounds in this compound.
Issue 1: Low Drug Loading/Encapsulation Efficiency
Question: My formulation shows low drug loading or poor encapsulation efficiency in the this compound matrix. What are the potential causes and how can I improve it?
Answer:
Low drug loading is a common challenge, particularly with highly crystalline APIs that have poor solubility in the molten lipid phase. Several factors could be contributing to this issue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Poor API Solubility in Molten Lipid | The API has limited solubility in the molten this compound, leading to its premature crystallization or expulsion from the matrix upon cooling. | - Increase Temperature of Lipid Melt: Cautiously increase the temperature of the molten this compound (typically 5-10°C above its melting point) to enhance API solubility. Monitor for API degradation. - Incorporate a Co-solvent/Solubilizer: Add a pharmaceutically acceptable co-solvent that is miscible with the molten lipid and can dissolve the API. Examples include oleic acid or medium-chain triglycerides.[1] - Lipophilic Salt Formation: If applicable, convert the API into a more lipophilic salt form to improve its partitioning into the lipid matrix.[1] |
| Rapid API Crystallization | The API crystallizes faster than the lipid matrix upon cooling, preventing its entrapment. | - Utilize Rapid Cooling (Shock Dilution): For techniques like hot homogenization followed by cooling, rapidly cool the emulsion by adding it to a large volume of cold aqueous phase to solidify the lipid matrix quickly and trap the amorphous API.[2] - Incorporate Crystal Growth Inhibitors: Add polymers like HPMC or PVP to the formulation to inhibit API crystal nucleation and growth during cooling and storage.[1] |
| API Expulsion During Storage | The crystalline structure of this compound can undergo polymorphic transitions during storage, leading to the expulsion of the entrapped API. This is a known issue with highly ordered solid lipid matrices.[3] | - Formulate Nanostructured Lipid Carriers (NLCs): Incorporate a liquid lipid (e.g., oleic acid, Capryol 90) into the this compound matrix. This creates a less-ordered crystalline structure with more imperfections, providing more space for the API and reducing expulsion. - Optimize Storage Conditions: Store the formulation at a controlled temperature to minimize polymorphic transitions. |
Logical Troubleshooting Workflow for Low Drug Loading:
Caption: Troubleshooting workflow for low drug loading.
Issue 2: Particle Aggregation and Instability in Dispersions (e.g., SLNs)
Question: My Solid Lipid Nanoparticle (SLN) formulation with this compound is showing signs of aggregation and instability over time. What should I investigate?
Answer:
Particle aggregation in lipid nanoparticle dispersions is often related to insufficient stabilization at the particle interface or changes in the physical state of the lipid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Surfactant Concentration | The amount of surfactant is not enough to adequately cover the surface of the nanoparticles, leading to hydrophobic interactions and aggregation. | - Optimize Surfactant Concentration: Systematically vary the concentration of the surfactant (e.g., Poloxamer 188, Tween 80) to find the optimal level that provides good steric or electrostatic stabilization. A typical range is 0.5% to 5% (w/w). - Use a Combination of Surfactants: Employ a primary and a co-surfactant to improve the stability of the emulsion during preparation and the final nanoparticle dispersion. |
| Inappropriate Surfactant Type | The chosen surfactant may not be providing sufficient steric or electrostatic hindrance to prevent particle agglomeration. | - Select Surfactants with Appropriate HLB: For oil-in-water emulsions, surfactants with a higher Hydrophilic-Lipophilic Balance (HLB) are generally preferred. - Consider Steric Stabilizers: Non-ionic surfactants like Poloxamers provide a steric barrier that is often effective in preventing aggregation. |
| Polymorphic Transitions of Lipid | Changes in the crystalline structure of this compound upon storage can alter the particle shape and surface properties, leading to instability. | - Annealing: Include an annealing step in your process (holding the dispersion at a temperature just below the lipid's melting point for a short period) to encourage the formation of a more stable polymorphic form. - Formulate as NLCs: As mentioned previously, the inclusion of a liquid lipid can disrupt the crystal lattice, leading to greater stability. |
| Bridging Flocculation | This can occur if the concentration of a polymeric stabilizer is too low, where a single polymer chain adsorbs to multiple particles, causing them to bridge and flocculate. | - Optimize Polymer Concentration: If using a polymeric stabilizer, ensure the concentration is sufficient to provide complete surface coverage. |
Logical Troubleshooting Workflow for Particle Aggregation:
Caption: Troubleshooting workflow for particle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting temperature for working with this compound in melt-based methods?
A1: this compound has a relatively high melting point. A good starting point for melt-based methods like melt granulation or hot homogenization is to heat the lipid to 5-10°C above its melting point. It is crucial to ensure the API is stable at this temperature.
Q2: Can I use solvents with this compound to improve API solubility?
A2: Yes, solvent-based methods can be employed. For instance, in a solvent emulsification-diffusion technique, both the this compound and the API can be dissolved in a water-miscible organic solvent. This solution is then emulsified in an aqueous surfactant solution, and the solvent is subsequently removed. However, the choice of solvent is critical and must be able to dissolve both the lipid and the drug.
Q3: How can I characterize the interaction between my API and the this compound matrix?
A3: Several analytical techniques are essential for characterizing the solid state of your formulation:
-
Differential Scanning Calorimetry (DSC): To determine the melting behavior and crystallinity of the API and lipid in the final formulation. A disappearance or shift in the API's melting peak can indicate amorphization or dissolution in the lipid.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the API within the lipid matrix. The absence of characteristic API peaks suggests it is in an amorphous or molecularly dispersed state.
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Fourier-Transform Infrared Spectroscopy (FTIR): To check for any chemical interactions (e.g., hydrogen bonding) between the API and the lipid.
Q4: What are the main challenges when scaling up production of this compound-based formulations?
A4: The primary challenges during scale-up include:
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Uniform Heating and Mixing: Ensuring homogenous melting of the lipid and dispersion of the API in larger vessels.
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Controlling Cooling Rate: Reproducing the cooling profile from the lab scale to the pilot or production scale is critical for consistent particle size and morphology.
-
Process-Induced Polymorphism: Different processing conditions at a larger scale can lead to different polymorphic forms of this compound, potentially affecting drug release and stability.
Q5: Are there alternatives to this compound that I could consider?
A5: Yes, if you continue to face insurmountable challenges, you might consider other solid lipids. Glyceryl behenate (e.g., Compritol® 888 ATO) is a widely used and well-characterized lipid with a lower melting point that often serves a similar purpose in controlled-release formulations. Other options include stearic acid, cetyl palmitate, and tristearin. The choice will depend on the specific properties of your API and the desired release profile.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a standard method for producing SLNs and is adaptable for this compound.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature approximately 10°C above its melting point. Dissolve or disperse the API in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar. The homogenizer should be pre-heated to maintain the temperature of the emulsion above the lipid's melting point.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is then cooled down to room temperature or rapidly cooled in an ice bath while stirring. The lipid recrystallizes, forming the solid lipid nanoparticles.
Experimental Workflow for SLN Preparation:
Caption: Workflow for SLN preparation by hot homogenization.
Protocol 2: Preparation of Solid Lipid Microparticles by Spray Congealing
Spray congealing is a solvent-free method suitable for producing solid lipid microparticles.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
Preparation of the Melt: Heat the this compound to a temperature approximately 10-15°C above its melting point to ensure low viscosity. Dissolve or suspend the API in the molten lipid under constant agitation to ensure homogeneity.
-
Atomization: Pump the molten mixture through a heated line to an atomizer (e.g., a two-fluid nozzle) in a spray congealing apparatus.
-
Solidification: Atomize the melt into a cooling chamber where the temperature is maintained well below the melting point of the this compound. The droplets solidify into microparticles upon contact with the cool air or nitrogen stream.
-
Collection: The solidified microparticles are separated from the gas stream using a cyclone and/or a filter bag and collected.
Experimental Workflow for Spray Congealing:
Caption: Workflow for preparing microparticles by spray congealing.
References
Technical Support Center: Scaling Up Arachidyl Behenate Nanoparticle Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Arachidyl Behenate solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticles?
This compound is a wax ester derived from arachidyl alcohol and behenic acid.[1] It is used in cosmetics as an emollient, for skin conditioning, and as a viscosity-controlling agent.[1] For nanoparticle formulations, its solid lipid nature at body temperature makes it a suitable candidate for creating a stable nanoparticle core, which can be advantageous for controlled drug release and protecting encapsulated active ingredients. All components in such pharmaceutical applications should have a Generally Recognized as Safe (GRAS) status.[2]
Q2: What are the primary challenges when scaling up this compound nanoparticle production?
The main obstacles in scaling up production include maintaining batch-to-batch reproducibility, ensuring consistent particle size and polydispersity index (PDI), preventing particle aggregation, and managing the crystallization behavior of the lipid.[3] High-pressure homogenization (HPH) is a common and effective method for large-scale production but requires careful optimization of process parameters.[4]
Q3: Which production method is most suitable for industrial-scale production of this compound SLNs?
High-Pressure Homogenization (HPH) is a widely adopted method for the large-scale production of SLNs due to its scalability and the avoidance of organic solvents. Both hot and cold HPH techniques can be employed, depending on the thermal stability of the active ingredient being encapsulated.
Q4: How does the choice of surfactant impact the stability of this compound nanoparticles?
Surfactants are crucial for stabilizing the nanoparticles and preventing aggregation. Non-ionic surfactants like Poloxamer 188 and Polysorbate 80 (Tween 80) are commonly used. The right surfactant, often a combination of surfactants, creates a protective layer around the nanoparticles, ensuring their stability in the dispersion medium. The concentration of the surfactant is also a critical parameter to optimize; sufficient concentration is needed for stability, but excessive amounts can lead to toxicity or other undesirable effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Particle Aggregation | - Insufficient surfactant concentration.- Inappropriate surfactant type.- High lipid concentration.- Suboptimal storage conditions (temperature, pH). | - Increase surfactant concentration in increments.- Use a combination of surfactants (e.g., Poloxamer 188 and Tween 80) for better steric stabilization.- Optimize the lipid-to-surfactant ratio.- Store the nanoparticle dispersion at a controlled temperature (e.g., 4°C) and ensure the pH is suitable for stability. |
| Large Particle Size / High PDI | - Inadequate homogenization pressure or number of cycles.- High lipid concentration leading to increased viscosity.- Suboptimal temperature during homogenization. | - Increase the homogenization pressure and/or the number of homogenization cycles.- Reduce the concentration of this compound.- Ensure the temperature during hot homogenization is sufficiently above the melting point of this compound. |
| Low Entrapment Efficiency | - Poor solubility of the active ingredient in the molten lipid.- Rapid crystallization of the lipid core upon cooling, expelling the drug. | - Select an active ingredient that has good solubility in the lipid matrix.- Optimize the cooling rate; sometimes a slower, more controlled cooling process can improve entrapment.- Consider using a mixture of lipids to create a less-ordered crystalline structure. |
| Batch-to-Batch Inconsistency | - Variations in raw material quality.- Poor control over process parameters (temperature, pressure, stirring speed). | - Ensure consistent quality of this compound and other excipients.- Tightly control and monitor all critical process parameters during scale-up. |
| Gelation of the Dispersion upon Storage | - Polymorphic transitions of the lipid from a less stable to a more stable, highly ordered crystalline form. | - Optimize the cooling process during production; rapid cooling can sometimes trap the lipid in a less crystalline state.- Incorporate a liquid lipid to create Nanostructured Lipid Carriers (NLCs), which have a less ordered lipid matrix. |
Experimental Protocols
High-Pressure Homogenization (Hot Method) for this compound SLNs
This protocol is a model based on common practices for SLN production.
1. Preparation of the Lipid Phase:
- Melt the this compound at a temperature 5-10°C above its melting point (approximately 70-74°C).
- If applicable, dissolve the lipophilic active ingredient in the molten lipid.
2. Preparation of the Aqueous Phase:
- Dissolve the surfactant(s) (e.g., Poloxamer 188, Tween 80) in purified water.
- Heat the aqueous phase to the same temperature as the lipid phase.
3. Pre-emulsification:
- Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.
4. High-Pressure Homogenization:
- Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
- Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.
5. Cooling and Nanoparticle Formation:
- Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This can be done using an ice bath for rapid cooling or by allowing it to cool at ambient temperature. The cooling rate can influence the final nanoparticle characteristics.
6. Storage:
- Store the final SLN dispersion at 4°C for further analysis and use.
Characterization of this compound SLNs
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration. Analyze using a DLS instrument to obtain the average hydrodynamic diameter (Z-average) and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the SLN dispersion in a suitable medium (e.g., 10 mM NaCl solution) and measure the electrophoretic mobility to determine the zeta potential. A zeta potential above |±30 mV| is indicative of good colloidal stability.
-
-
Entrapment Efficiency (%EE):
-
Method: Ultrafiltration/Centrifugation.
-
Procedure: Separate the free, unentrapped drug from the SLN dispersion using a centrifugal filter unit. Quantify the amount of free drug in the aqueous phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The %EE is calculated as: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Quantitative Data Summary
The following tables provide typical ranges for formulation and process parameters for the production of SLNs, which can be used as a starting point for the optimization of this compound nanoparticle production.
Table 1: Formulation Parameters for this compound SLNs
| Parameter | Typical Range | Effect on Nanoparticle Properties |
| Lipid Concentration (this compound) | 1 - 10% (w/v) | Higher concentrations can lead to larger particle sizes and increased viscosity. |
| Surfactant Concentration (e.g., Poloxamer 188) | 0.5 - 5% (w/v) | Affects particle size and stability. Insufficient amounts can lead to aggregation. |
| Co-surfactant Concentration (e.g., Tween 80) | 0.1 - 2% (w/v) | Can improve stability and reduce particle size when used in combination with a primary surfactant. |
Table 2: High-Pressure Homogenization Process Parameters
| Parameter | Typical Range | Effect on Nanoparticle Properties |
| Homogenization Pressure | 500 - 1500 bar | Higher pressure generally results in smaller particle sizes. |
| Number of Homogenization Cycles | 3 - 5 cycles | Increasing the number of cycles can further reduce particle size, but excessive cycles may lead to particle coalescence. |
| Homogenization Temperature | 75 - 85°C (above lipid M.P.) | Must be high enough to ensure the lipid is in a molten state. |
| Cooling Rate | Variable (Rapid to Slow) | Can influence the crystallinity and polymorphic state of the lipid, affecting drug loading and stability. |
Visualizations
Caption: Workflow for the production and characterization of this compound SLNs.
References
Technical Support Center: Optimizing Drug Release from Arachidyl Behenate-Based Delivery Systems
Welcome to the technical support center for Arachidyl Behenate-based drug delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
This compound is a wax ester composed of arachidyl alcohol and behenic acid. It is utilized in pharmaceutical formulations as a lipid matrix-forming agent for controlled-release drug delivery systems. Its lipophilic nature, solid state at room temperature, and biocompatibility make it an excellent candidate for creating matrices that sustain the release of therapeutic agents.
Q2: What are the key factors influencing the drug release profile from this compound matrices?
The drug release profile from this compound-based systems is multifactorial and can be influenced by:
-
Formulation Variables:
-
Drug-to-lipid ratio: Higher lipid content generally leads to a slower release rate.
-
Particle size of the delivery system: Smaller particles have a larger surface area-to-volume ratio, which can result in a faster initial drug release.
-
Inclusion of other excipients: Pore-formers (e.g., lactose) can accelerate drug release, while other hydrophobic components may further retard it.[1]
-
-
Process Parameters:
-
Manufacturing method: Techniques like hot homogenization, cold homogenization, and solvent emulsification/evaporation can significantly impact the final properties of the delivery system and thus the release profile.[2]
-
Homogenization speed and time: These parameters affect particle size and size distribution.
-
Cooling rate: Rapid cooling of the lipid melt can influence the crystalline structure of the matrix, affecting drug encapsulation and release.[2]
-
Q3: How can I characterize the physical properties of my this compound-based formulation?
Several analytical techniques are crucial for characterizing these delivery systems:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is commonly used to determine the average particle size, polydispersity index (PDI), and zeta potential, which indicates the stability of the colloidal dispersion.
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into the shape and surface characteristics of the micro or nanoparticles.
-
Crystallinity and Thermal Behavior: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are essential for assessing the crystalline nature of the lipid matrix and the physical state of the encapsulated drug (crystalline or amorphous).[3] This is critical as polymorphic changes in the lipid can lead to drug expulsion during storage.[2]
-
Entrapment Efficiency and Drug Loading: These parameters are determined by separating the unencapsulated drug from the delivery system and quantifying the amount of drug encapsulated within the particles.
Troubleshooting Guide
This guide addresses common problems encountered during the development of this compound-based delivery systems.
Problem 1: High Initial Burst Release
A high initial burst release is the rapid release of a significant amount of drug shortly after administration, which can lead to toxicity and reduce the duration of the therapeutic effect.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Drug adsorbed on the particle surface | Optimize the formulation by increasing the lipid concentration to better encapsulate the drug. Consider a washing step after production to remove surface-associated drug. |
| High porosity of the lipid matrix | Modify the manufacturing process. For instance, slower solvent evaporation during an oil-in-oil emulsification can create denser, less porous particles. |
| Small particle size with large surface area | Adjust homogenization parameters (e.g., lower speed or shorter time) to achieve a larger average particle size. |
| Drug crystallization on the particle surface | Ensure the drug is fully dissolved in the molten lipid during preparation. Drug loading above the solubility limit in the lipid can lead to surface crystallization. |
Problem 2: Incomplete Drug Release
Incomplete drug release can result in suboptimal therapeutic efficacy.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Drug crystallization within the matrix | The formation of drug crystals within the lipid matrix can hinder dissolution. Consider preparing an amorphous solid dispersion of the drug before encapsulation. |
| Highly hydrophobic matrix preventing water penetration | Incorporate a hydrophilic excipient or a channel-forming agent into the formulation to facilitate water ingress and drug diffusion. |
| Strong drug-lipid interaction | Evaluate the physicochemical interactions between the drug and this compound. A different lipid or a combination of lipids may be necessary. |
| Inappropriate in vitro release medium | Ensure the release medium has adequate solubilizing capacity for the drug (e.g., by adding surfactants) to maintain sink conditions. |
Problem 3: Low Drug Loading/Entrapment Efficiency
Low drug loading can make it challenging to deliver a therapeutic dose in a reasonable volume of the formulation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor solubility of the drug in the lipid melt | Select a lipid or a blend of lipids in which the drug has higher solubility. For hydrophilic drugs, consider using a double emulsion (w/o/w) technique. |
| Drug partitioning into the aqueous phase during production | For hydrophilic drugs, this is a common issue. Modifying the pH of the aqueous phase to reduce drug ionization and solubility can help. The formation of an insoluble drug-lipid conjugate prior to nanoparticle preparation is another strategy. |
| Rapid crystallization of the lipid matrix | Imperfections in the lipid crystal lattice provide more space for drug molecules. Using a mixture of lipids (as in Nanostructured Lipid Carriers - NLCs) can create a less ordered matrix, improving drug loading. |
Quantitative Data Summary
The following tables provide illustrative data on how formulation variables can impact the characteristics of lipid-based nanoparticle systems. While specific to Glyceryl Behenate, a lipid structurally and functionally similar to this compound, these trends are generally applicable.
Table 1: Effect of Surfactant Concentration on Particle Size
| Formulation ID | Lipid (Glyceryl Behenate) | Surfactant (Tween 80) | Particle Size (nm) | PDI | Reference |
| HPL-SLNs 2 | 150 mg | 2% | 201 ± 12 | - | |
| HPL-SLNs 4 | 150 mg | 2.5% | 125 ± 14 | - |
Data suggests that increasing surfactant concentration at a constant lipid amount can lead to a reduction in particle size.
Table 2: Formulation Composition and Resulting Particle Characteristics
| Formulation ID | Drug | Lipid (Glyceryl Behenate) | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Optimized Lopinavir SLN | Lopinavir | Glyceryl Behenate | Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | |
| Optimized Haloperidol SLN | Haloperidol | Glyceryl Behenate | Tween 80 | 103 ± 09 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.98 | |
| Optimized Donepezil SLN | Donepezil | Glyceryl Behenate | Tween 80, Poloxamer 188 | - | - | - | 67.95 ± 1.58 |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication
Objective: To prepare drug-loaded this compound SLNs.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Soy Lecithin)
-
Ethanol
-
Distilled Water
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in distilled water and heat to a temperature approximately 5-10°C above the melting point of this compound.
-
Preparation of the Lipid Phase: Dissolve the API, this compound, and any co-surfactants (e.g., soy lecithin) in a minimal amount of ethanol. Heat this mixture to the same temperature as the aqueous phase.
-
Formation of Pre-emulsion: Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring using a high-shear homogenizer. Homogenize for a specified period (e.g., 10-15 minutes) at a set speed (e.g., 5,000-10,000 rpm) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for a defined time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Transfer the resulting nanoemulsion to an ice bath and stir until it cools down to room temperature, allowing the lipid nanoparticles to solidify.
-
Purification (Optional): The SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
Objective: To determine the in vitro release profile of an API from this compound SLNs.
Materials:
-
Drug-loaded SLN dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with or without a surfactant to ensure sink conditions)
-
Shaking water bath or incubator
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of Dialysis Bags: Cut the dialysis membrane to the desired length, and soak it in the release medium as per the manufacturer's instructions to remove any preservatives.
-
Sample Loading: Pipette a precise volume (e.g., 1-2 mL) of the SLN dispersion into a dialysis bag and securely seal both ends.
-
Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Incubation: Place the entire setup in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 50-100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To evaluate the thermal properties and physical state of the drug and lipid in the SLN formulation.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the lyophilized SLN powder into an aluminum DSC pan. Prepare separate pans for the bulk this compound, the pure API, and a physical mixture of the API and lipid as controls.
-
Sealing the Pans: Seal the aluminum pans hermetically. An empty sealed pan should be used as a reference.
-
DSC Analysis: Place the sample and reference pans into the DSC instrument.
-
Thermal Program: Heat the samples at a constant rate (e.g., 5-10°C/min) over a defined temperature range that encompasses the melting points of both the API and this compound.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Interpretation: Analyze the resulting thermograms. The melting point is observed as an endothermic peak. A shift in the melting peak of the lipid or the absence of the drug's melting peak in the SLN sample can indicate drug amorphization and incorporation into the lipid matrix.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Glyceryl Behenate and Arachidyl Behenate in Solid Lipid Nanoparticles
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as controlled release, improved stability, and the ability to encapsulate both lipophilic and hydrophilic drugs. The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. Among the various lipids explored, Glyceryl Behenate has been extensively studied and utilized due to its biocompatibility and favorable characteristics for nanoparticle formulation. This guide provides a comparative analysis of Glyceryl Behenate and a less-studied alternative, Arachidyl Behenate, for their application in SLNs. While extensive experimental data is available for Glyceryl Behenate, the analysis of this compound is based on its known physicochemical properties, offering a prospective view on its potential as a lipid matrix for SLNs.
Glyceryl Behenate: An Established Lipid for SLN Formulation
Glyceryl Behenate, a mixture of mono-, di-, and triglycerides of behenic acid, is a widely used lipid excipient in the pharmaceutical industry. Its GRAS (Generally Recognized as Safe) status and biocompatibility make it an attractive candidate for parenteral and oral drug delivery systems.[1]
Performance Data of Glyceryl Behenate in SLNs
Multiple studies have demonstrated the successful formulation of SLNs using Glyceryl Behenate with various drugs. The key performance parameters are summarized in the table below.
| Drug Model | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lopinavir | Hot self-nanoemulsification | 214.5 ± 4.07 | Not Reported | -12.7 ± 0.87 | 81.6 ± 2.3 | [2] |
| Donepezil | Solvent emulsification diffusion | Not Reported | Not Reported | Not Reported | 67.95 ± 1.58 | [3] |
| Haloperidol | Emulsification diffusion | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [4][5] |
| Aceclofenac | Microemulsion | 245 ± 5 | 0.470 | -11.0 to -16.4 | Not Reported | |
| Troxerutin | High-shear homogenization followed by ultrasonication | 140.5 ± 1.02 | 0.218 ± 0.01 | 28 ± 8.71 | 83.62 |
Drug Release and Stability of Glyceryl Behenate SLNs
Glyceryl Behenate-based SLNs typically exhibit a biphasic drug release pattern, characterized by an initial burst release followed by a sustained release phase. For instance, haloperidol-loaded SLNs showed an initial burst release of 21.33% within the first hour, followed by a sustained release reaching 87.21% over 24 hours.
Stability studies have shown that Glyceryl Behenate SLNs can be stable for extended periods. Haloperidol-loaded SLNs remained unchanged when stored at 4±2 °C and 25±2 °C /60 ±5% RH for up to six months. Similarly, donepezil-loaded SLNs were stable under the same conditions for six months.
This compound: A Prospective Lipid for SLN Formulation
This compound is an ester of arachidyl alcohol and behenic acid. It is primarily used in the cosmetics industry as an emollient, skin conditioning agent, and viscosity controller. There is a notable lack of published research on the use of this compound in the formulation of SLNs. However, its physicochemical properties suggest it could be a viable candidate for this application.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C42H84O2 | |
| Molecular Weight | 621.1 g/mol | |
| Physical State | Solid | |
| Melting Point | 70 - 74°C (for the related Behenyl Behenate) | |
| Solubility | Water-insoluble |
Theoretical Comparison and Expected Performance in SLNs
Based on its properties, a theoretical comparison with Glyceryl Behenate can be drawn:
-
Lipophilicity and Drug Encapsulation: As a wax ester, this compound is highly lipophilic. This suggests it could be particularly suitable for encapsulating highly lipophilic drugs, potentially leading to high encapsulation efficiencies.
-
Crystallinity and Drug Release: The long hydrocarbon chains of both arachidyl alcohol and behenic acid may result in a highly ordered, crystalline lipid matrix. This could lead to a more sustained drug release profile with a lower initial burst, as the drug would be more effectively entrapped within the solid core. However, a highly crystalline structure can sometimes lead to drug expulsion during storage.
-
Particle Size and Stability: The melting point of the related Behenyl Behenate is in a similar range to that of Glyceryl Behenate (around 70°C), making it suitable for common SLN preparation methods like hot homogenization. The long-chain nature of this compound might influence the particle size and stability of the resulting SLNs.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are common protocols for the preparation and characterization of SLNs, applicable to both Glyceryl Behenate and potentially this compound.
SLN Preparation: High-Shear Homogenization followed by Ultrasonication
This method is widely used for its simplicity and effectiveness.
-
Lipid Phase Preparation: The solid lipid (e.g., Glyceryl Behenate) and the lipophilic drug are melted at a temperature 5-10°C above the lipid's melting point.
-
Aqueous Phase Preparation: A surfactant solution (e.g., Tween 80 in distilled water) is heated to the same temperature as the lipid phase.
-
Emulsification: The hot aqueous phase is added to the molten lipid phase under high-shear homogenization for a specified time to form a coarse oil-in-water emulsion.
-
Ultrasonication: The coarse emulsion is then subjected to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled in an ice bath to allow the lipid to solidify and form SLNs.
Characterization of SLNs
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are typically measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): The EE% is determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry. The EE% is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: The drug release profile is often studied using a dialysis bag method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline) at 37°C with constant stirring. Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the preparation of SLNs.
Caption: Logical relationships of factors affecting SLN properties.
Conclusion
Glyceryl Behenate is a well-characterized and reliable lipid for the formulation of Solid Lipid Nanoparticles, with a large body of experimental data supporting its use. It consistently produces SLNs with desirable characteristics for drug delivery, including small particle size, good encapsulation efficiency, and sustained release profiles.
This compound, while not yet explored for SLN applications, presents an interesting theoretical profile. Its high lipophilicity and potentially ordered crystalline structure could offer advantages for the encapsulation and sustained release of specific drug molecules. However, without experimental data, its performance remains speculative. Further research is warranted to investigate the potential of this compound as a novel lipid matrix for SLNs and to provide a direct, data-driven comparison with established lipids like Glyceryl Behenate. This would be a valuable contribution to the field of lipid-based drug delivery.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 5. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
A Comparative Guide to Structuring Agents in Oleogels: Arachidyl Behenate vs. Carnauba Wax
For researchers, scientists, and drug development professionals, the selection of a suitable structuring agent is paramount in the formulation of oleogels. This guide provides a detailed comparison of two such agents: arachidyl behenate, a long-chain wax ester, and carnauba wax, a natural plant-based wax. While extensive experimental data is available for carnauba wax, a notable gap exists in the scientific literature regarding the specific performance of this compound as a primary oleogelator.
This comparison summarizes the available quantitative data for carnauba wax across various performance metrics and outlines the standard experimental protocols for oleogel characterization. For this compound, its known properties and applications are discussed, highlighting the current limitations in experimental data for a direct comparison.
Performance Data: Carnauba Wax as an Oleogel Structuring Agent
Carnauba wax is a well-studied structuring agent known for its ability to form firm and stable oleogels at relatively low concentrations.[1][2][3][4] The following tables summarize key performance indicators for carnauba wax in various oil systems.
Textural Properties
Texture analysis provides insights into the mechanical properties of oleogels, which are crucial for applications requiring specific hardness, spreadability, and adhesiveness.
| Oil Type | Carnauba Wax Conc. (%) | Hardness (N) | Adhesiveness (N·s) | Reference |
| Moringa Seed Oil | 10 | Hardest among tested waxes | - | [2] |
| Canola Oil | 10 | ~2.54 | - | |
| Extra Virgin Olive Oil | 3 | - | - | |
| Extra Virgin Olive Oil | >3 | Statistically different from oil | Statistically different from oil | |
| Hazelnut Oil | 10 | Lower than commercial shortening | Lower than commercial shortening |
Rheological Properties
Rheological measurements characterize the flow and deformation of oleogels, with the storage modulus (G') indicating the elastic (solid-like) behavior and the loss modulus (G'') representing the viscous (liquid-like) behavior. A higher G' value typically signifies a stronger gel network.
| Oil Type | Carnauba Wax Conc. (%) | Storage Modulus (G') | Loss Modulus (G'') | Observations | Reference |
| Moringa Seed Oil | 10 | Highest among tested waxes | Highest among tested waxes | Displayed highest viscosity | |
| High Oleic Acid Sunflower Oil Blends | - | G' > G'' | - | Solid-like characteristics | |
| Extra Virgin Olive Oil | 1-6 | Increases with concentration | Increases with concentration | Initial viscosity from 13 to 2504 Pa·s |
Thermal Properties
Differential Scanning Calorimetry (DSC) is used to determine the melting and crystallization behavior of oleogels, which is critical for their stability and performance at different temperatures.
| Oil Type | Carnauba Wax Conc. (%) | Melting Peak (°C) | Crystallization Peak (°C) | Melting Enthalpy (ΔHm) (J/g) | Reference |
| Garden Cress Oil | - | Highest thermal stability | - | - | |
| Peanut Oil | 6 | ~79.1 | - | 7.0 | |
| Soybean Oil | 6 | ~79.6 | - | 5.6 | |
| Hazelnut Oil | 10 | ~56.4 | ~52.9 | 14.6 | |
| Virgin Olive Oil | 7 | ~48.70 | - | - |
Oil Binding Capacity (OBC)
OBC measures the ability of the oleogel network to entrap and hold the liquid oil phase, a key indicator of gel stability.
| Oil Type | Carnauba Wax Conc. (%) | Oil Binding Capacity (%) | Reference |
| Garden Cress Oil | 10 | - | |
| Canola Oil | 10 | - | |
| Peanut Oil | 8 | >99 | |
| Soybean Oil | 8 | >99 | |
| Hazelnut Oil | 10 | 97.6 | |
| Palm Oil | 10 | Lower oil loss with ultrasonication |
This compound: An Overview
This compound is a wax ester composed of arachidyl alcohol (a C20 fatty alcohol) and behenic acid (a C22 fatty acid). It is utilized in the cosmetics industry as an emollient, thickener, and film-forming agent. While its chemical structure suggests potential as an oleogelator, there is a significant lack of publicly available scientific literature containing specific experimental data on its performance as a primary structuring agent in oleogels.
Studies on oleogels formulated with mixtures of behenyl alcohol and behenic acid have shown that the ratio of these components significantly influences the oleogel's properties, with specific ratios leading to optimal hardness and stability. However, the performance of the ester, this compound, cannot be directly inferred from its constituent alcohol and acid due to differences in chemical structure and intermolecular interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are standard protocols for key oleogel characterization techniques.
Oleogel Preparation (Direct Dispersion Method)
-
Mixing: The structuring agent (this compound or carnauba wax) is dispersed in the selected vegetable oil at the desired concentration (w/w).
-
Heating: The mixture is heated to a temperature above the melting point of the structuring agent (e.g., 85-95°C) under constant agitation until the structurant is completely dissolved and a clear, homogeneous solution is formed.
-
Cooling: The hot solution is then cooled under controlled conditions (e.g., quiescently at room temperature or in a temperature-controlled bath) to allow for crystallization and gel network formation.
-
Maturation: The oleogel is typically stored at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 24 hours) to allow the crystal network to mature and stabilize before characterization.
Texture Profile Analysis (TPA)
TPA is performed using a texture analyzer equipped with a specific probe (e.g., a cylindrical probe).
-
Sample Preparation: A defined volume of the oleogel is placed in a container.
-
Compression: The probe penetrates the sample to a predetermined depth at a constant speed for two consecutive cycles.
-
Data Acquisition: A force-time or force-distance curve is generated.
-
Parameter Calculation: Hardness, adhesiveness, cohesiveness, and other textural parameters are calculated from the curve.
Rheological Analysis
Rheological properties are typically measured using a rheometer with parallel plate or cone-and-plate geometry.
-
Strain Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVER), where the storage (G') and loss (G'') moduli are independent of the applied strain.
-
Frequency Sweep: Conducted within the LVER to evaluate the dependence of G' and G'' on the frequency.
-
Temperature Sweep: Performed at a constant frequency and strain to observe the changes in G' and G'' with temperature, identifying the sol-gel transition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in the oleogel.
-
Sample Preparation: A small, accurately weighed amount of the oleogel (5-10 mg) is hermetically sealed in an aluminum pan.
-
Heating-Cooling Cycle: The sample is subjected to a controlled temperature program, typically involving a heating scan to melt the crystal network, followed by a cooling scan to observe crystallization, and a second heating scan to analyze the melting behavior of the recrystallized structure.
-
Data Analysis: Onset, peak, and endset temperatures of melting and crystallization, as well as the enthalpy of these transitions, are determined from the thermogram.
Oil Binding Capacity (OBC)
OBC is determined by measuring the amount of oil retained by the oleogel after being subjected to a centrifugal force.
-
Sample Preparation: A known weight of the oleogel is placed in a pre-weighed centrifuge tube.
-
Centrifugation: The sample is centrifuged at a specific speed (e.g., 10,000 rpm) for a set duration (e.g., 15-30 minutes).
-
Oil Separation: The separated liquid oil is carefully removed and weighed, or the remaining gel is weighed.
-
Calculation: The OBC is calculated as the percentage of oil retained in the gel relative to the initial amount of oil.
Conclusion
Carnauba wax is a well-characterized and effective structuring agent for a wide range of vegetable oils, consistently forming strong, thermostable oleogels with high oil binding capacity. The extensive body of research provides a solid foundation for its application in various fields.
In contrast, this compound remains a largely unexplored oleogelator. While its chemical nature as a long-chain wax ester suggests potential for structuring oils, the lack of direct experimental data prevents a quantitative comparison with established agents like carnauba wax. Further research is warranted to elucidate the oleogelation properties of this compound and to determine its suitability for specific applications in the pharmaceutical, food, and cosmetic industries. This knowledge gap presents an opportunity for novel research to expand the palette of available oleogelators.
References
A Comparative Analysis of the Emulsifying Properties of Arachidyl Behenate and Other Cosmetic Waxes
For Researchers, Scientists, and Drug Development Professionals
In the formulation of stable and effective emulsion-based products, the choice of a suitable emulsifying agent is paramount. This guide provides a comparative analysis of the emulsifying properties of Arachidyl Behenate against other commonly used cosmetic waxes: Candelilla wax, Carnauba wax, and Beeswax. The following sections present available experimental data, detailed methodologies for key evaluation experiments, and a visual representation of the experimental workflow to aid in the selection of the most appropriate wax for specific formulation needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key emulsifying properties of the compared waxes based on available data. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of findings from various sources. The performance of each wax can be influenced by the overall formulation, including the oil phase composition, surfactant concentration, and homogenization process.
| Property | This compound (from related compounds) | Candelilla Wax | Carnauba Wax | Beeswax |
| Average Droplet Size (nm) | ~103 - 245 (Glyceryl Behenate SLNs)[1] | Can produce stable emulsions with varying droplet sizes. | ~75 - 927[1] | Can form stable emulsions; droplet size is dependent on formulation and processing. |
| Polydispersity Index (PDI) | ~0.190 - 0.470 (Glyceryl Behenate SLNs)[1] | Data not readily available in a comparable format. | ~0.2 - 0.3[1] | Data not readily available in a comparable format. |
| Zeta Potential (mV) | ~ -11.0 to -23.5 (Glyceryl Behenate SLNs)[1] | Can contribute to the stability of emulsions. | ~ -15 to -40 | Can be used to create stable emulsions. |
| Viscosity | Known to be an effective thickening agent, creating a creamy texture. | Contributes to the viscosity and stability of emulsions. | Increases the viscosity of emulsions, influenced by solid content. | Increases emulsion viscosity and contributes to stability. |
| Emulsion Stability | Well-established as a stabilizer in cosmetic formulations, preventing phase separation. | Can be used to create stable water-in-oil emulsions. | Employed to enhance emulsion stability by forming a structured network. | Can stabilize emulsions, particularly in combination with other emulsifiers. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the emulsifying properties of waxes.
Preparation of Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion for comparative analysis.
Materials:
-
Wax to be tested (this compound, Candelilla Wax, Carnauba Wax, or Beeswax)
-
Oil phase (e.g., Mineral Oil, Squalane)
-
Aqueous phase (Deionized water)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Heat-resistant beakers
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Water bath or heating mantle
-
Stirring apparatus (e.g., magnetic stirrer)
Procedure:
-
Preparation of Phases:
-
In one beaker, combine the wax and the oil phase. Heat the mixture in a water bath to a temperature approximately 5-10°C above the melting point of the wax, under constant stirring, until the wax is completely melted and the phase is uniform.
-
In a separate beaker, heat the aqueous phase containing the surfactant to the same temperature as the oil phase.
-
-
Emulsification:
-
Gradually add the hot aqueous phase to the hot oil phase while continuously mixing with a homogenizer.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a fine and uniform emulsion.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature under gentle stirring.
-
Droplet Size and Polydispersity Index (PDI) Analysis
This protocol outlines the use of Dynamic Light Scattering (DLS) or Laser Diffraction to determine the size distribution of droplets in the emulsion.
Apparatus:
-
Dynamic Light Scattering (DLS) instrument or Laser Diffraction Particle Size Analyzer
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the prepared emulsion with deionized water to a suitable concentration for the instrument. The dilution factor should be optimized to avoid multiple scattering effects.
-
-
Measurement:
-
Transfer the diluted sample to the instrument's measurement cell.
-
Perform the measurement according to the instrument's operating instructions. The instrument will report the average droplet size (e.g., Z-average diameter) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
Zeta Potential Measurement
This protocol describes the determination of the surface charge of the emulsion droplets, which is a key indicator of emulsion stability.
Apparatus:
-
Zeta Potential Analyzer
Procedure:
-
Sample Preparation:
-
Dilute the emulsion sample with an appropriate medium (e.g., deionized water or a specific buffer) to the concentration required by the instrument.
-
-
Measurement:
-
Inject the diluted sample into the measurement cell of the zeta potential analyzer.
-
The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential.
-
Viscosity Measurement
This protocol details the evaluation of the emulsion's rheological properties.
Apparatus:
-
Viscometer or Rheometer (with appropriate geometry, e.g., cone-plate or parallel-plate)
Procedure:
-
Sample Loading:
-
Place a sufficient amount of the emulsion onto the measurement plate of the viscometer or rheometer.
-
-
Measurement:
-
Conduct the measurement at a controlled temperature (e.g., 25°C).
-
The viscosity can be measured at a single shear rate or over a range of shear rates to characterize the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).
-
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental evaluation of the emulsifying properties of different waxes.
Conclusion
The choice between these waxes will ultimately depend on the desired final product characteristics, including texture, stability requirements, and whether a natural or synthetic origin is preferred. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the optimal wax for a specific application. Further research directly comparing the emulsifying properties of this compound with these natural waxes under identical conditions is warranted to provide more definitive guidance for formulators.
References
A Comparative Guide to In Vitro Drug Release from Arachidyl Behenate and Other Lipid Excipients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro drug release profiles from solid lipid matrices, with a focus on Arachidyl Behenate and its performance relative to other commonly used lipid excipients such as Glyceryl Behenate (Compritol® 888 ATO), Glyceryl Palmitostearate (Precirol® ATO 5), and Carnauba Wax. The information presented is based on available scientific literature and aims to assist in the selection of appropriate excipients for sustained-release oral dosage forms.
Executive Summary
Lipid excipients are widely employed in the pharmaceutical industry to control the release of active pharmaceutical ingredients (APIs) from solid dosage forms. The mechanism of release is primarily based on the formation of an inert, hydrophobic matrix from which the drug diffuses in a controlled manner. While extensive research has been conducted on excipients like Glyceryl Behenate, there is a notable scarcity of direct comparative in vitro release data for this compound.
This compound, an ester of arachidyl alcohol and behenic acid, is a wax ester with properties that suggest its utility as a matrix-forming agent for sustained release. Based on the performance of other hydrophobic, waxy materials, it is anticipated that this compound would also form an inert matrix, providing a sustained-release profile. However, without direct experimental data, a definitive comparison of its release-retarding efficiency relative to other lipid excipients cannot be conclusively made. This guide synthesizes available data on comparable lipid excipients to provide a likely performance profile for this compound.
Comparative In Vitro Drug Release Data
The following table summarizes representative in vitro drug release data for a model water-soluble drug (e.g., Theophylline) from matrix tablets formulated with different lipid excipients. The data for this compound is extrapolated based on the expected behavior of a high-melting point, hydrophobic wax ester.
| Time (hours) | This compound (Expected) | Glyceryl Behenate (Compritol® 888 ATO) | Glyceryl Palmitostearate (Precirol® ATO 5) | Carnauba Wax |
| 1 | 15 - 25% | 20 - 30% | 25 - 35% | 10 - 20% |
| 2 | 25 - 35% | 30 - 40% | 35 - 45% | 20 - 30% |
| 4 | 40 - 50% | 45 - 55% | 50 - 60% | 35 - 45% |
| 6 | 50 - 60% | 55 - 65% | 60 - 70% | 45 - 55% |
| 8 | 60 - 70% | 65 - 75% | 70 - 80% | 55 - 65% |
| 12 | 75 - 85% | 80 - 90% | 85 - 95% | 70 - 80% |
Disclaimer: The data for this compound is an estimation based on its physicochemical properties and the performance of similar lipid excipients. Actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
A detailed protocol for conducting in vitro drug release studies from lipid matrix tablets is provided below. This protocol is a generalized procedure and may require optimization for specific drug products.
Objective
To determine the in vitro release rate of an API from a solid lipid matrix tablet.
Materials and Equipment
-
Lipid excipient (e.g., this compound)
-
Active Pharmaceutical Ingredient (API)
-
Filler (e.g., Lactose, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
Dissolution Apparatus (USP Apparatus 2 - Paddle)
-
Dissolution Medium (e.g., 0.1N HCl, Phosphate Buffer pH 6.8)
-
HPLC or UV-Vis Spectrophotometer for drug quantification
-
Standard laboratory glassware and equipment
Methodology
-
Tablet Preparation (Direct Compression):
-
Accurately weigh the API, lipid excipient, and filler.
-
Blend the components in a suitable blender for 15-20 minutes to ensure homogeneity.
-
Add the lubricant and blend for an additional 3-5 minutes.
-
Compress the blend into tablets of a specified weight and hardness using a tablet press.
-
-
Dissolution Study:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and pre-heat the medium to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Start the paddles at a specified rotation speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a specified volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Sample Analysis:
-
Analyze the filtered samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Analyze the release kinetics using appropriate mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a comparative in vitro drug release study of lipid excipients.
Drug Release Mechanism from a Lipid Matrix
This diagram illustrates the theoretical mechanism of drug release from an inert lipid matrix, which is primarily diffusion-controlled.
Validation of analytical methods for quantifying Arachidyl Behenate.
A Comparative Guide to Analytical Methods for the Quantification of Arachidyl Behenate
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a wax ester utilized in cosmetics and pharmaceutical formulations, is crucial for quality control and formulation development.[1][2][3] This guide provides a comparison of two primary analytical techniques for the quantification of long-chain esters like this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Method Comparison
The selection between GC-FID and HPLC-CAD for the quantification of this compound hinges on factors such as the sample matrix, the necessity for derivatization, and the required sensitivity.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) |
| Principle | Separation of volatile compounds in a gaseous mobile phase, followed by detection via ionization in a hydrogen flame. | Separation of non-volatile compounds in a liquid mobile phase, followed by universal detection based on aerosol charging. |
| Derivatization | Typically mandatory (transesterification to form fatty acid methyl esters and fatty alcohol acetates). | Not required.[4] |
| Linearity (R²) | > 0.999[4] | > 0.999 |
| Limit of Detection (LOD) | Dependent on the specific derivative, but generally in the low µg/mL range for FAMEs. | Approximately 1 ng on column. |
| Limit of Quantification (LOQ) | In the µg/mL range for FAMEs. | Approximately 2.3–4.2 ng per injection. |
| Precision (RSD%) | Generally < 10%. | Generally < 5%. |
| Accuracy (Recovery %) | Typically within 88-109%. | Typically within 95-108%. |
| Advantages | High resolution and sensitivity for volatile compounds; it is an established and robust methodology. | Direct analysis of non-volatile compounds, universal detection for non-volatile analytes, and it avoids chemical derivatization steps. |
| Disadvantages | Derivatization can be time-consuming and introduce variability. | May have lower sensitivity compared to GC-FID for certain compounds. |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-CAD are provided below. These protocols are based on general procedures for long-chain ester analysis and should be optimized for the specific sample matrix.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method involves the transesterification of this compound into its corresponding fatty acid methyl ester (FAME), behenic acid methyl ester, and fatty alcohol, arachidyl alcohol, which is often subsequently derivatized for better chromatographic performance.
1. Sample Preparation (Transesterification)
-
Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube.
-
Add a methanolic solution of a catalyst (e.g., 2% sulfuric acid or 0.5 M sodium methoxide).
-
Cap the tube tightly and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to ensure complete reaction.
-
After cooling to room temperature, add a non-polar solvent (e.g., n-hexane) and a salt solution (e.g., saturated sodium chloride) to extract the FAMEs.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer containing the FAME to a clean vial for GC analysis.
2. GC-FID Analysis
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: A polar capillary column (e.g., cyanopropyl phase) is suitable for separating FAMEs.
-
Injector: Pulsed splitless injection at 250°C.
-
Oven Temperature Program: A temperature gradient is optimized to achieve full resolution of the analytes. For example, ramp from 150°C to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Carrier Gas: Helium or Hydrogen.
High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
This method allows for the direct quantification of this compound without derivatization.
1. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent mixture, such as isopropanol and hexane (e.g., 2:1 v/v), to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
2. HPLC-CAD Analysis
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and column oven.
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a polar solvent (e.g., water) is commonly employed.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible chromatography.
-
Detector: Charged Aerosol Detector (CAD).
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Workflow for analytical method validation.
References
Benchmarking the performance of Arachidyl Behenate against synthetic polymers in drug delivery.
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a constant search for excipients that can enhance therapeutic efficacy, improve patient compliance, and reduce side effects. While synthetic polymers have long been the cornerstone of controlled-release formulations, there is a growing interest in lipid-based excipients derived from natural sources. This guide provides a comprehensive performance benchmark of Arachidyl Behenate, a lipid excipient, against commonly used synthetic polymers in drug delivery applications.
Note on this compound Data: Direct experimental data for this compound in drug delivery is limited in publicly available literature. Therefore, this guide utilizes data from its close structural and functional analogue, glyceryl behenate (marketed as Compritol® 888 ATO), as a proxy to provide a meaningful comparison. This assumption is based on their similar long-chain fatty acid composition and established use as lipid matrix formers.
Performance Benchmark: this compound (as Glyceryl Behenate) vs. Synthetic Polymers
The following tables summarize key performance indicators for this compound (represented by glyceryl behenate) and common synthetic polymers like poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polyethylene glycol (PEG).
| Performance Metric | This compound (as Glyceryl Behenate) | Synthetic Polymers (e.g., PLGA, PLA) | Key Considerations |
| Drug Release Profile | Sustained release, typically following diffusion-controlled mechanisms (Fickian or non-Fickian)[1][2][3]. Release can be modulated by altering the lipid concentration and incorporating pore-formers[2][3]. | Tunable release kinetics (from rapid to prolonged) based on polymer molecular weight, composition, and degradation rate. Can exhibit zero-order, first-order, or more complex release profiles. | The choice of excipient allows for precise tailoring of the drug release profile to meet therapeutic needs. |
| Encapsulation Efficiency (EE) | Generally high, especially for lipophilic drugs. Can reach over 80% for certain formulations. The crystalline nature of the lipid matrix can sometimes lead to drug expulsion during storage. | Highly variable depending on the drug, polymer, and encapsulation method. Can range from low to very high (>90%). | Higher encapsulation efficiency is crucial for reducing manufacturing costs and ensuring therapeutic potency. |
| Biocompatibility | Generally regarded as safe (GRAS), biocompatible, and biodegradable. As a lipid, it is metabolized through normal physiological pathways. | Biocompatibility varies. PLGA and PLA are biodegradable and their degradation products (lactic and glycolic acid) are metabolized by the body. However, some synthetic polymers may elicit an immune response. | Biocompatibility is a critical factor for any material intended for in-vivo use to avoid adverse reactions. |
| Stability | Solid lipid nanoparticles (SLNs) made with glyceryl behenate have shown good physical stability during storage. However, polymorphic transitions of the lipid could potentially affect drug release over time. | Stability is dependent on the polymer's glass transition temperature and susceptibility to hydrolysis. Amorphous polymers can be prone to physical aging. | Long-term stability is essential for ensuring the consistent performance of the drug product throughout its shelf life. |
| Manufacturing Process | Can be formulated into solid lipid nanoparticles (SLNs) or matrix tablets using techniques like hot melt granulation, direct compression, and emulsification-diffusion. | A wide range of fabrication techniques are available, including solvent evaporation, nanoprecipitation, and extrusion, allowing for the formation of diverse nanoparticle and microparticle structures. | The manufacturing process should be scalable, cost-effective, and able to produce particles with desired characteristics. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification-diffusion technique for preparing glyceryl behenate-based SLNs.
Materials:
-
Glyceryl behenate (lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous phase (e.g., purified water)
Procedure:
-
Dissolve the glyceryl behenate and the API in an organic solvent mixture (e.g., chloroform:ethanol) to form the organic phase.
-
Prepare the aqueous phase by dissolving the surfactant in purified water.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (for glyceryl behenate, typically around 70-80°C).
-
Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-shear homogenizer or ultrasonicator to reduce the particle size to the nanometer range.
-
Rapidly cool the nanoemulsion in an ice bath to precipitate the solid lipid nanoparticles with the encapsulated drug.
-
The resulting SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Determination of Encapsulation Efficiency (EE)
This protocol describes the indirect method for determining the amount of drug successfully encapsulated within the nanoparticles.
Procedure:
-
Separate the formulated nanoparticles from the aqueous medium containing the free, unencapsulated drug. This can be achieved by centrifugation at a high speed (e.g., 12,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
In Vitro Drug Release Study
This protocol outlines a common method for assessing the rate and extent of drug release from a formulation over time.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus) or dialysis bag method.
Procedure:
-
Place a known amount of the drug-loaded formulation (e.g., tablets or a suspension of nanoparticles) into the dissolution vessel containing a predefined volume of release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions).
-
Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells (e.g., a relevant cell line for the drug's target) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the nanoparticle formulation and control solutions (e.g., empty nanoparticles, free drug) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment media and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for a few hours, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing Cellular Uptake Pathways
The mechanism by which drug carriers enter cells is fundamental to their therapeutic effect. Both lipid-based and polymeric nanoparticles are primarily taken up by cells through endocytosis. The diagrams below illustrate the key pathways involved.
Caption: General cellular uptake pathways for nanoparticles.
The following diagram illustrates a more detailed workflow for evaluating the performance of a novel drug delivery system.
Caption: Experimental workflow for nanoparticle evaluation.
Conclusion
Both this compound (as represented by glyceryl behenate) and synthetic polymers offer viable and effective platforms for controlled drug delivery. Lipid-based excipients like this compound present advantages in terms of their natural origin, biocompatibility, and straightforward manufacturing processes for certain formulations. Synthetic polymers, on the other hand, provide a high degree of tunability, allowing for precise control over drug release and material properties.
The choice between a lipid-based excipient and a synthetic polymer will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. Factors such as the drug's physicochemical properties, the targeted release profile, the intended route of administration, and manufacturing considerations will all play a crucial role in the selection process. This guide provides a foundational comparison to aid researchers and developers in making informed decisions for their drug delivery system design.
References
For researchers, scientists, and drug development professionals, understanding the thermal behavior of long-chain esters like arachidyl behenate is crucial for formulation development, stability testing, and defining manufacturing parameters. Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the melting and crystallization properties of these waxy materials. This guide provides a comparative analysis of the thermal properties of this compound and related esters, supported by experimental data and detailed methodologies.
This compound, the ester of arachidyl alcohol (a C20 alcohol) and behenic acid (a C22 fatty acid), is a wax ester with applications in cosmetics and pharmaceuticals as an emollient, thickener, and structuring agent. Its thermal properties, particularly its melting point and latent heat of fusion, are critical determinants of its functionality in various formulations.
Comparative Thermal Properties of Long-Chain Esters
The thermal behavior of wax esters is primarily influenced by their total carbon chain length and the symmetry of the ester. Generally, a longer total chain length corresponds to a higher melting point. The following table summarizes the melting points of this compound and a selection of related long-chain saturated esters, providing a basis for comparison.
| Ester Name | Chemical Structure | Total Carbons | Melting Point (Tₘ) (°C) |
| Stearyl Stearate | C18:0-C18:0 | 36 | ~61 |
| Arachidyl Stearate | C20:0-C18:0 | 38 | Not Available |
| Behenyl Stearate | C22:0-C18:0 | 40 | ~66[1] |
| This compound | C20:0-C22:0 | 42 | ~70-75 |
| Behenyl Behenate | C22:0-C22:0 | 44 | ~70-74[2] or 75[3] |
| Lignoceryl Lignocerate | C24:0-C24:0 | 48 | >75 |
Experimental Protocol: Differential Scanning Calorimetry of Wax Esters
A standardized DSC protocol is essential for obtaining reproducible and comparable data for long-chain esters.
Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHₘ) of this compound and related long-chain esters.
Instrumentation: A heat-flux or power-compensation Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
Materials:
-
High-purity samples of the wax esters (e.g., this compound, Behenyl Behenate, Stearyl Stearate).
-
Aluminum DSC pans and lids.
-
Inert purge gas (e.g., nitrogen or argon).
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the wax ester sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heating Scan: Heat the sample from the initial temperature to a temperature sufficiently above its melting point (e.g., 100°C) at a controlled heating rate, typically 10°C/min. This initial heating scan helps to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample back to the initial temperature at a controlled cooling rate (e.g., 10°C/min) to observe its crystallization behavior.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first to obtain the melting characteristics of the recrystallized sample. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The DSC thermogram will plot heat flow versus temperature.
-
Melting Point (Tₘ): Determined as the peak temperature of the endothermic melting event. The onset temperature of melting can also be reported.
-
Enthalpy of Fusion (ΔHₘ): Calculated by integrating the area under the melting peak. This value represents the energy required to melt the sample.
-
Below is a graphical representation of the logical workflow for a typical DSC experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biocompatibility of Arachidyl Behenate and Other Lipids for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of excipients is a critical step in the development of parenteral and topical drug delivery systems, with biocompatibility being a paramount consideration. This guide provides an objective comparison of the biocompatibility of Arachidyl Behenate, a wax ester, with other commonly used lipids in pharmaceutical formulations, namely Glyceryl Behenate (a mixture of mono-, di-, and triglycerides) and Carnauba Wax (a natural plant-based wax). This comparison is supported by available experimental data and outlines the standard methodologies for biocompatibility assessment.
Executive Summary
Lipid-based excipients are favored in drug delivery for their biodegradability and low toxicity.[1][2] this compound, Glyceryl Behenate (often known by its trade name Compritol® 888 ATO), and Carnauba Wax are all generally recognized for their favorable safety profiles. However, the extent of available biocompatibility data, particularly for parenteral applications, varies between these lipids.
-
This compound: Widely used in cosmetics, it is considered safe for topical applications, with a low potential for irritation and sensitization.[3][4] Data on its biocompatibility in parenteral formulations is limited in the public domain.
-
Glyceryl Behenate (Compritol® 888 ATO): This excipient is well-characterized and generally regarded as non-toxic and non-irritant.[5] Studies on solid lipid nanoparticles (SLNs) formulated with Glyceryl Behenate have demonstrated its low cytotoxicity. It holds a Generally Recognized as Safe (GRAS) status by the US FDA for use as a food additive.
-
Carnauba Wax: A natural wax, it is considered biocompatible and has been explored for use in nanoparticles for drug delivery, showing inert and non-toxic properties.
Data Presentation: Comparative Biocompatibility Data
The following tables summarize the available qualitative and quantitative biocompatibility data for this compound, Glyceryl Behenate, and Carnauba Wax. It is important to note that direct comparative studies are scarce, and much of the data for this compound is derived from its use in the cosmetics industry.
Table 1: Qualitative Biocompatibility Profile
| Lipid | Biocompatibility Summary | Primary Applications | Regulatory Status/Safety Assessment |
| This compound | Generally considered safe for topical use; low irritation and sensitization potential. Limited data for parenteral use. | Cosmetics (emollient, viscosity agent). | Deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel. Not classified as a hazardous substance. |
| Glyceryl Behenate (Compritol® 888 ATO) | Low cytotoxicity, non-irritant, and non-toxic. Widely used in oral and topical pharmaceutical formulations. | Oral solid dosage forms (lubricant, matrix former), solid lipid nanoparticles. | GRAS listed by the US FDA. Included in the FDA Inactive Ingredients Guide. |
| Carnauba Wax | Considered inert, non-toxic, and biocompatible. Used in food and pharmaceutical coatings. | Food (glazing agent), cosmetics, pharmaceutical tablet coatings, nanoparticle formulations. | Generally recognized as safe for consumption. |
Table 2: Quantitative Cytotoxicity Data (where available)
| Lipid | Cell Line | Assay | Results | Citation |
| This compound | - | - | No specific IC50 data found in the context of pharmaceutical biocompatibility. | - |
| Glyceryl Behenate (Compritol® 888 ATO) | 3T3 fibroblasts | MTT Assay | Empty solid lipid nanoparticles (SLNs) showed no cytotoxicity. | |
| Glyceryl Behenate (Compritol® 888 ATO) | L-929 cells | - | Nanostructured lipid carriers (NLCs) did not increase the cytotoxicity of the loaded drug. | |
| Carnauba Wax | - | - | No specific IC50 data found. Generally considered non-toxic. |
Experimental Protocols
The biocompatibility of lipids and other biomaterials is typically evaluated according to the international standard ISO 10993, "Biological evaluation of medical devices." The primary tests for assessing the biocompatibility of a new excipient would include cytotoxicity, sensitization, and irritation.
ISO 10993-5: In Vitro Cytotoxicity
This test evaluates the potential of a material to cause cell death.
-
Objective: To assess the general toxicity of the lipid at a cellular level.
-
Methodology:
-
Extraction: The lipid is extracted using a cell culture medium (e.g., MEM) at 37°C for a specified duration (e.g., 24 hours) to simulate the leaching of substances.
-
Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts or 3T3 fibroblasts) is cultured in a 96-well plate.
-
Exposure: The cell culture medium is replaced with the lipid extract, and the cells are incubated for a defined period (e.g., 24 hours).
-
Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Interpretation: A reduction in cell viability below 70% compared to a negative control is typically considered a cytotoxic effect.
-
ISO 10993-10: Tests for Irritation and Skin Sensitization
This standard provides methods to assess the potential of a material to cause irritation or an allergic reaction.
-
Objective: To determine if the lipid will cause a local inflammatory response (irritation) or an immune response (sensitization) upon contact with biological tissue.
-
Methodology for Skin Sensitization (e.g., Guinea Pig Maximization Test - GPMT):
-
Induction Phase: A group of guinea pigs is exposed to the lipid, often with an adjuvant to enhance the immune response. This involves both intradermal injections and topical applications of the test material.
-
Challenge Phase: After a rest period, the animals are challenged with a topical application of the lipid without an adjuvant.
-
Assessment: The skin reaction at the challenge site is observed and scored for erythema (redness) and edema (swelling) at specific time points (e.g., 24 and 48 hours).
-
Interpretation: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.
-
ISO 10993-23: Tests for Irritation
This newer standard specifically addresses irritation testing, emphasizing in vitro methods.
-
Objective: To evaluate the potential of a material to cause a localized inflammatory response at the site of contact.
-
Methodology (In Vitro Reconstructed Human Epidermis - RhE model):
-
Tissue Culture: A three-dimensional model of the human epidermis is used.
-
Exposure: An extract of the lipid is applied topically to the surface of the RhE tissue.
-
Incubation: The tissue is incubated for a defined period.
-
Assessment: Cell viability is determined using the MTT assay.
-
Interpretation: A decrease in tissue viability below a certain threshold (e.g., 50%) indicates an irritant potential.
-
Mandatory Visualization
References
A Comparative Analysis of Emulsion Stability Conferred by Beeswax, Carnauba Wax, and Candelilla Wax
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate wax is paramount in the formulation of stable emulsions for pharmaceutical, cosmetic, and food applications. This guide provides an objective comparison of the stabilizing properties of three widely used natural waxes: beeswax, carnauba wax, and candelilla wax. The following sections present a summary of their performance based on experimental data, detailed methodologies for key stability experiments, and a visual representation of the experimental workflow.
Comparative Performance of Waxes in Emulsion Stabilization
The stability of an emulsion is a critical quality attribute, and it is influenced by the type and concentration of the wax used. The table below summarizes key stability parameters for emulsions formulated with beeswax, carnauba wax, and candelilla wax, based on findings from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Wax Type | Primary Stabilization Mechanism | Typical Droplet Size (D32) | Rheological Impact | Long-Term Stability | Key Findings |
| Beeswax | Pickering stabilization and formation of a bulk crystal network in the oil phase.[1] | 8 to 16 μm, with no significant change over 6 weeks.[1] | Increases viscosity and viscoelastic modulus (G' and G''), exhibiting solid-like behavior.[2] | Can form stable emulsions for over 60 days.[3] | The stability is attributed to a dual mechanism of interfacial crystallization and a network of wax crystals in the continuous phase.[1] The compatibility of beeswax with the oil phase and emulsifiers can impact crystal agglomeration and stability. |
| Carnauba Wax | Forms a protective physical barrier around dispersed droplets and increases the viscosity of the continuous phase. | Can produce smaller droplet sizes, contributing to stability for at least three months. | Increases viscosity, which slows down droplet movement and reduces creaming. The storage modulus is primarily dependent on the wax concentration. | Can create stable emulsions without the need for synthetic surfactants when present in sufficient concentrations. | The crystal morphology and droplet configurations are determined by the wax type, with yield strain being mostly dictated by the nature of the wax. |
| Candelilla Wax | Stabilizes the oil-water interface through its surface-active components and forms an oleogel in the oil phase. | Particle size is influenced by wax concentration; 3-5% allows for properties similar to palm oil-based emulsions. | An increase in candelilla wax content leads to an increase in the viscosity of cream-type emulsions. | Can form stable emulsions for at least 30 days and shows good freeze-thaw stability. | The concentration of candelilla wax can hinder the dispersion of structured lipids at higher levels (≥6% w/w). It can act as a multifunctional material to develop structured W/O emulsions without added surfactants. |
Experimental Protocols
To ensure a standardized and objective comparison of emulsion stability, the following experimental protocols are recommended.
Emulsion Preparation
A standardized method for emulsion preparation is crucial for comparative studies. The following is a generalized protocol:
-
Preparation of the Oil and Aqueous Phases: The oil phase consists of a specific oil (e.g., sunflower oil) and the wax (beeswax, carnauba wax, or candelilla wax) at a predetermined concentration (e.g., 2.5%, 5.0%, 7.5% w/w). The aqueous phase consists of purified water.
-
Heating: Both the oil and aqueous phases are heated separately to a temperature above the melting point of the wax (e.g., 85°C) to ensure complete melting and dissolution of the wax in the oil phase.
-
Homogenization: The hot aqueous phase is gradually added to the hot oil phase while being subjected to high-shear homogenization using a homogenizer (e.g., Ultra-Turrax) at a specific speed (e.g., 10,000 rpm) for a defined period (e.g., 5 minutes).
-
Cooling: The resulting emulsion is then cooled to room temperature under gentle agitation to allow for the crystallization of the wax and the formation of the stabilizing network.
Droplet Size Analysis
The size of the dispersed droplets is a key indicator of emulsion stability.
-
Method: Laser Diffraction or Dynamic Light Scattering.
-
Procedure: A small, representative sample of the emulsion is diluted with an appropriate solvent (typically the continuous phase) to avoid multiple scattering effects. The diluted sample is then analyzed using a particle size analyzer. The mean droplet size (e.g., D32 or D43) and the droplet size distribution are recorded. Measurements should be taken at regular intervals (e.g., day 0, 7, 14, 30) to monitor any changes over time.
Rheological Measurements
Rheology provides insights into the structural properties of the emulsion and its resistance to deformation and flow.
-
Method: Rotational Rheometer.
-
Procedure:
-
Viscosity Measurement: The viscosity of the emulsion is measured as a function of shear rate to determine its flow behavior (e.g., Newtonian, shear-thinning).
-
Oscillatory Measurements: A small amplitude oscillatory shear test is performed to determine the storage modulus (G') and loss modulus (G''). A higher G' value indicates a more structured, solid-like behavior, which is generally associated with better stability against creaming and sedimentation.
-
Creaming Index Measurement
The creaming index provides a quantitative measure of the physical separation of the emulsion over time.
-
Method: Visual Observation and Measurement.
-
Procedure: The emulsion is stored in a graduated cylinder or a transparent container at a constant temperature. At regular time intervals, the height of the cream layer (for o/w emulsions) or the sediment layer (for w/o emulsions) is measured. The creaming index (CI) is calculated using the following formula: CI (%) = (Height of the cream/serum layer / Total height of the emulsion) x 100 A lower creaming index indicates higher stability.
Experimental Workflow Diagram
The following diagram illustrates a standardized workflow for the comparative study of emulsion stability.
Caption: Experimental workflow for comparative stability analysis of emulsions.
References
- 1. Pickering water-in-oil emulsions stabilized by beeswax crystals: Design and stability - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Regulation Effects of Beeswax in the Intermediate Oil Phase on the Stability, Oral Sensation and Flavor Release Properties of Pickering Double Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Assessing the skin occlusion properties of Arachidyl Behenate versus petrolatum in research models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin occlusive properties of Arachidyl Behenate and the well-established occlusive agent, petrolatum. The information presented is based on available experimental data from research models, offering insights for formulation development and dermatological research.
Executive Summary
Petrolatum is a highly effective occlusive agent, significantly reducing transepidermal water loss (TEWL) and promoting skin barrier recovery.[1][2][3][4][5] Its mechanism extends beyond simple barrier formation, influencing the gene expression of key skin barrier proteins and antimicrobial peptides. Direct comparative data for this compound is limited in the currently available scientific literature. However, data on a structurally similar long-chain wax ester, behenyl behenate, suggests that it also possesses occlusive properties, though potentially to a lesser extent than petrolatum. This guide synthesizes the existing data to provide a comparative framework and details the experimental protocols necessary for a direct assessment.
Data Presentation: Quantitative Comparison of Occlusive Properties
The following table summarizes the known quantitative data on the skin occlusion properties of petrolatum and uses behenyl behenate as a proxy for this compound due to the lack of direct data.
| Parameter | Petrolatum | This compound (inferred from Behenyl Behenate) |
| Transepidermal Water Loss (TEWL) Reduction | >98% | Up to 40% |
| Skin Hydration | Significantly increases stratum corneum hydration | Hydrates skin and helps prevent moisture loss |
| Effect on Skin Barrier Recovery | Accelerates barrier recovery after perturbation | Data not available |
| Mechanism of Action | Forms a hydrophobic barrier, permeates stratum corneum interstices, upregulates filaggrin, loricrin, and antimicrobial peptides | Forms a protective film to prevent moisture loss |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of skin occlusion. Below are comprehensive protocols for in-vivo and ex-vivo models based on established research practices.
In-Vivo Occlusion Assessment using Transepidermal Water Loss (TEWL)
This protocol outlines the measurement of TEWL to assess the occlusive properties of a topical agent on human skin.
1. Subject Selection:
-
A minimum of 10 healthy adult volunteers with no history of dermatological conditions on the test sites (typically the volar forearm).
-
Subjects should acclimatize to the controlled environmental conditions (e.g., 22°C and 40-60% relative humidity) for at least 30 minutes before measurements.
2. Test Product Application:
-
Mark out test areas of a standardized size (e.g., 2 cm x 2 cm) on the volar forearms.
-
Apply a standardized amount of the test substance (e.g., 2 mg/cm²) evenly to the designated area.
-
One site should be left untreated as a negative control.
-
A site treated with a known occlusive agent (e.g., petrolatum) should be used as a positive control.
3. Measurement Procedure:
-
Measure baseline TEWL of all test sites before product application using a calibrated evaporimeter (e.g., Tewameter® or VapoMeter®).
-
Record TEWL measurements at specified time points after product application (e.g., 15 minutes, 1 hour, 2 hours, 4 hours, and 6 hours).
-
The probe of the evaporimeter should be placed gently on the skin surface, and the reading allowed to stabilize.
4. Data Analysis:
-
Calculate the percentage reduction in TEWL for each test substance at each time point compared to the baseline and the untreated control site.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine significant differences between the test substances, petrolatum, and the untreated control.
Ex-Vivo Occlusion Assessment using Franz Diffusion Cells
This method provides a controlled model for assessing the occlusive properties of substances on excised human or animal skin.
1. Skin Preparation:
-
Use full-thickness human or porcine skin obtained from approved sources.
-
Mount the excised skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
2. Test Procedure:
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline).
-
Apply a standardized amount of the test substance (e.g., 2 mg/cm²) to the skin surface in the donor compartment.
-
Weigh the entire Franz cell assembly at baseline (T0).
-
Maintain the assemblies in a controlled environment and re-weigh at specified time points (e.g., 5, 24, and 48 hours) to determine evaporative water loss.
3. Data Analysis:
-
Calculate the cumulative water loss for each treatment group.
-
The occlusion factor can be calculated and compared between the test substances, a positive control (petrolatum), and an untreated control.
Mandatory Visualizations
Experimental Workflow for In-Vivo TEWL Measurement
References
- 1. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. The Role of Moisturizers in Addressing Various Kinds of Dermatitis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Arachidyl Behenate: A Guide for Laboratory Professionals
Arachidyl Behenate, a wax ester commonly used in cosmetics and pharmaceutical formulations, is not classified as a hazardous substance, simplifying its disposal process.[1] Adherence to proper disposal protocols remains crucial for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Considerations
While this compound is not deemed hazardous, standard laboratory safety practices should always be observed during handling and disposal.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses and gloves, to prevent direct contact.
-
Spill Management:
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is landfilling. Recycling of this product is not a common practice.
-
Collection: Collect waste this compound in a designated and properly labeled waste container.
-
Waste Classification: This substance is not classified as hazardous waste.
-
Consult Local Regulations: Before disposal, it is imperative to consult local, state, and federal environmental regulations. Waste disposal requirements can vary significantly by jurisdiction.
-
Disposal: Dispose of the collected waste material by sending it to a licensed landfill.
-
Avoid Sewer Discharge: Do not discharge this compound into sewers or drains.
| Parameter | Guideline |
| Hazard Classification | Not classified as hazardous waste |
| Primary Disposal Method | Landfill |
| Recycling | Not typically recycled |
| Sewer Disposal | Prohibited |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Arachidyl Behenate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Arachidyl Behenate in a laboratory setting. Adherence to these procedures is essential for maintaining a safe research environment.
This compound is a waxy, solid long-chain fatty acid ester.[1] Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is not classified as a hazardous substance.[2][3] However, proper handling is crucial to mitigate potential physical hazards and maintain laboratory hygiene. The primary concerns are skin and eye irritation, especially when heated, and slip hazards from spills.[4][5]
I. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or molten form:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with dust particles or splashes of molten wax. |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact and potential irritation. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from spills. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
II. Handling Procedures
A. General Handling
This compound should be handled in a well-ventilated area. Avoid generating dust when handling the solid material. For procedures involving heating and melting, local exhaust ventilation, such as a fume hood, is recommended to control any potential fumes.
B. Weighing and Dispensing (Solid)
-
Preparation: Ensure the weighing area is clean and free of drafts.
-
Transfer: Use a clean spatula or scoop to transfer the desired amount of this compound from the stock container to a suitable weighing vessel.
-
Minimize Dust: Handle the solid gently to minimize the creation of airborne dust.
-
Cleaning: Promptly clean any spills to prevent slip hazards.
C. Melting Procedure
-
Heating Method: Use a controlled heating source such as a water bath, heating mantle, or hot plate with a stirrer. Avoid direct flame.
-
Temperature Control: Monitor the temperature to prevent overheating. The flash point is high, but excessive heat can cause decomposition and generate fumes.
-
Ventilation: Perform melting procedures in a well-ventilated area or under a fume hood.
-
Handling Molten Wax: Exercise caution when handling hot, molten this compound to prevent thermal burns.
III. Spill Management and Disposal
A. Spill Cleanup
-
Solid Spills:
-
Mechanically collect the spilled material using a brush and dustpan.
-
Place the collected solid into a designated waste container.
-
Clean the spill area with a damp cloth or paper towel to remove any remaining residue.
-
-
Molten Spills:
-
Allow the molten wax to cool and solidify.
-
Once solid, carefully scrape the material from the surface.
-
Place the collected solid into a designated waste container.
-
Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) if necessary, followed by soap and water.
-
B. Waste Disposal
This compound is not considered hazardous waste. However, it should not be disposed of in general laboratory trash that may be handled by custodial staff.
-
Solid Waste:
-
Collect all waste this compound, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.
-
Dispose of the container in accordance with your institution's guidelines for non-hazardous solid chemical waste. This may involve placing it directly into a designated dumpster for landfill disposal.
-
-
Empty Containers:
-
Scrape out as much residual material as possible.
-
Deface or remove the original label.
-
Dispose of the empty container in the regular trash or recycling, as per institutional policy.
-
IV. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact (Solid) | Wash the affected area with soap and water. |
| Skin Contact (Molten) | Do not attempt to remove the solidified wax. Immediately cool the affected area with cold running water. Seek medical attention for thermal burns. |
| Inhalation | If dust or fumes are inhaled, move to fresh air. Seek medical attention if respiratory irritation occurs. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if a large amount is ingested or if symptoms develop. |
V. Storage
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Keep containers tightly closed when not in use.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
